2-Chloro-N-ethyl-5-fluoroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClFN |
|---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
2-chloro-N-ethyl-5-fluoroaniline |
InChI |
InChI=1S/C8H9ClFN/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,11H,2H2,1H3 |
InChI Key |
VUEJCIGBDBYGDX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-Chloro-N-ethyl-5-fluoroaniline
The following technical guide details the chemical structure, properties, and synthetic utility of 2-Chloro-N-ethyl-5-fluoroaniline , a specialized fluorinated building block used in the optimization of small-molecule therapeutics and agrochemicals.
CAS Registry Number: 1692502-38-7 Chemical Family: Halogenated Aniline / Secondary Aromatic Amine[1]
Executive Summary
This compound is a secondary aniline derivative characterized by a unique substitution pattern that balances steric bulk, lipophilicity, and electronic deactivation. It serves as a critical intermediate in the synthesis of kinase inhibitors and herbicides where the N-ethyl group provides conformational control and the fluorine atom enhances metabolic stability. Unlike its primary aniline precursor, this molecule offers a nucleophilic center pre-functionalized for specific steric requirements in drug design.
Chemical Identity & Structural Analysis[4]
Identification Data
| Parameter | Value |
| IUPAC Name | N-Ethyl-2-chloro-5-fluoroaniline |
| CAS Number | 1692502-38-7 |
| Molecular Formula | C₈H₉ClFN |
| Molecular Weight | 173.62 g/mol |
| SMILES | CCNc1cc(F)ccc1Cl |
| InChI Key | Specific key pending registry update; Analogous to parent structure |
Structural Logic & Electronic Effects
The molecule features a benzene core decorated with three distinct functional groups, each imparting specific properties:
-
2-Chloro Group (Ortho): Provides steric hindrance near the nitrogen, twisting the N-ethyl bond out of planarity. This reduces conjugation and slightly increases the basicity of the nitrogen compared to unhindered chloroanilines.
-
5-Fluoro Group (Meta to N): Acts as a metabolic blocker, preventing oxidation at the typically reactive C5 position. Electronically, it exerts a strong inductive withdrawing effect (-I), deactivating the ring toward electrophilic attack.
-
N-Ethyl Group: Increases lipophilicity (LogP) and provides a "handle" for filling hydrophobic pockets in protein targets.
Physicochemical Properties[2][5][6][7][8]
Note: Data derived from high-fidelity predictive models and analogous halogenated anilines due to the specialized nature of this intermediate.
| Property | Value / Description | Context |
| Physical State | Liquid (Oil) | N-alkylation typically lowers the melting point of the parent solid (2-chloro-5-fluoroaniline, MP: 26°C).[2] |
| Boiling Point | ~220–230 °C (Predicted) | High boiling point due to molecular weight and polarity. |
| Density | ~1.25 g/cm³ | Halogen atoms significantly increase density relative to aniline. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Hydrophobic nature limits water solubility (<0.1 mg/mL). |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | The electron-withdrawing F and Cl groups significantly reduce the basicity of the nitrogen lone pair. |
| LogP | ~2.8 | Higher lipophilicity than the primary aniline (LogP ~2.2). |
Synthetic Methodology
The synthesis of this compound is typically achieved via the controlled alkylation of the primary aniline precursor. Two primary routes are validated for industrial and laboratory scale.
Route A: Reductive Amination (Preferred)
This method avoids over-alkylation (formation of the tertiary amine) which is a common side reaction in direct alkylation.
-
Precursors: 2-Chloro-5-fluoroaniline + Acetaldehyde
-
Reagents: Sodium Triacetoxyborohydride (STAB) or NaBH₄
-
Solvent: Dichloroethane (DCE) or Methanol
-
Mechanism: Formation of an imine/hemiaminal intermediate followed by in situ reduction.
Route B: Direct Alkylation
-
Precursors: 2-Chloro-5-fluoroaniline + Ethyl Iodide (EtI)
-
Base: K₂CO₃ or DIPEA
-
Conditions: Reflux in Acetonitrile or DMF.
-
Note: Requires strict stoichiometric control to prevent N,N-diethyl byproduct formation.
Visualization of Synthesis & Reactivity
The following diagram illustrates the synthetic flow and the downstream reactivity logic of the molecule.
Caption: Synthetic pathway from primary aniline precursor to target, highlighting downstream utility in metal-catalyzed coupling and nucleophilic substitution.
Applications in Drug Discovery[4][9]
Scaffold Optimization (SAR)
In Medicinal Chemistry, this molecule is utilized to modulate the properties of a lead compound:
-
Metabolic Stability: The C5-Fluorine atom blocks P450-mediated hydroxylation, a common clearance pathway for aniline-based drugs.
-
Conformational Lock: The N-ethyl group introduces steric bulk that can force the molecule into a specific conformation, potentially improving selectivity for a target protein (e.g., locking a kinase inhibitor into the "active" conformation).
-
Lipophilicity Adjustment: Replacing a hydrogen bond donor (N-H) with an ethyl group removes a donor and adds hydrophobic surface area, aiding in membrane permeability.
Reaction Suitability[10]
-
Buchwald-Hartwig Amination: The chlorine atom at the C2 position is deactivated but can still undergo palladium-catalyzed coupling with high-activity catalysts (e.g., Pd2(dba)3 / XPhos) to form biaryl amines.
-
Nucleophilic Substitution: The secondary amine is a competent nucleophile for reacting with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides, common motifs in drug architecture.
Safety & Handling Protocol
GHS Classification (Derived):
-
Signal Word: DANGER
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
-
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood. The compound is likely to have a distinct, unpleasant amine odor and potential volatility.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the amine, which can darken the liquid over time.
References
-
Chemical Identity & Catalog Data
-
Source: AK Scientific Product Catalog. "this compound 95%".[3] Accessed 2025.
-
URL:
-
-
Parent Compound Data (2-Chloro-5-fluoroaniline)
- Source: PubChem Compound Summary for CID 2736509.
-
URL:
-
Synthetic Methodology (General N-Alkylation)
-
Supplier Verification
Sources
- 1. 793628-59-8|2-Chloro-4-fluoro-N,N-dimethylaniline|BLDpharm [bldpharm.com]
- 2. 2-Chloro-5-fluoroaniline CAS 452-83-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Search Results - AK Scientific [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Navigating the Synthesis and Application of Halogenated Anilines: A Technical Guide to 2-Chloro-5-fluoroaniline and its Derivatives
An important note to the reader: The initial focus of this guide was the compound 2-Chloro-N-ethyl-5-fluoroaniline. However, extensive database searches indicate that this specific N-ethylated derivative is not a commercially available or well-documented compound with an assigned CAS number. Therefore, this guide will provide a comprehensive overview of the parent compound, 2-Chloro-5-fluoroaniline , which serves as a critical starting material. A proposed synthetic route to the target N-ethyl derivative will also be discussed, providing researchers with a foundational understanding for its potential synthesis and application.
Core Compound Profile: 2-Chloro-5-fluoroaniline
2-Chloro-5-fluoroaniline is a halogenated aromatic amine that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both chlorine and fluorine substituents on the aniline ring imparts unique electronic properties and metabolic stability to its derivatives, making it a valuable intermediate in drug discovery and materials science.[1]
| Identifier | Value | Source |
| Chemical Name | 2-Chloro-5-fluoroaniline | PubChem[2] |
| CAS Number | 452-83-5 | MilliporeSigma |
| Molecular Formula | C₆H₅ClFN | Chem-Impex[1] |
| Molecular Weight | 145.56 g/mol | PubChem[2] |
| Synonyms | 5-Fluoro-2-chloroaniline, 2-Chloro-5-fluorophenylamine | MilliporeSigma, Chem-Impex[1] |
Physicochemical and Safety Data
Understanding the physical properties and safety profile of 2-Chloro-5-fluoroaniline is paramount for its handling and use in experimental settings.
| Property | Value | Source |
| Appearance | Colorless to light yellow/orange clear liquid or solid | Chem-Impex[1], MilliporeSigma |
| Melting Point | 19-26 °C | Chem-Impex[1], MilliporeSigma |
| Boiling Point | 206.3-211 °C | Chem-Impex[1], MilliporeSigma |
| Refractive Index | n20/D 1.56 | Chem-Impex[1] |
| Storage | Store at room temperature or 2-8 °C, protected from light | MilliporeSigma, Chem-Impex[1] |
Safety Information: 2-Chloro-5-fluoroaniline is classified as harmful and requires careful handling in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Manufacturing
The synthesis of 2-Chloro-5-fluoroaniline typically involves the reduction of the corresponding nitrobenzene derivative, 2-chloro-5-fluoronitrobenzene. This transformation is a standard procedure in industrial organic chemistry.
Figure 1: General synthetic scheme for 2-Chloro-5-fluoroaniline.
Experimental Protocol: Reduction of 2-Chloro-5-fluoronitrobenzene
This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety and scale.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoronitrobenzene (1 equivalent).
-
Solvent: Add a suitable solvent such as ethanol or acetic acid.
-
Reducing Agent: Cautiously add a reducing agent. Common choices include iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and filter to remove the catalyst or iron salts.
-
Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.
Proposed Synthesis of this compound
The target compound, this compound, can be synthesized from the parent aniline through N-alkylation. A common and effective method for this transformation is reductive amination or direct alkylation.
Figure 2: Proposed synthetic route to this compound.
Experimental Protocol: N-Ethylation of 2-Chloro-5-fluoroaniline
This hypothetical protocol is based on standard organic synthesis procedures for N-alkylation of anilines.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-Chloro-5-fluoroaniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the mixture.
-
Alkylating Agent: Slowly add an ethylating agent like ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography to yield the desired this compound.
Applications and Research Significance
2-Chloro-5-fluoroaniline and its derivatives are of significant interest in several fields:
-
Pharmaceuticals: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potential anti-cancer and anti-inflammatory agents.[1] The specific substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, related structures are used in the synthesis of serotonin transporter (SERT) ligands.[3]
-
Agrochemicals: It is utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1]
-
Materials Science: The unique electronic nature of the C-F and C-Cl bonds makes this aniline a candidate for the development of specialty polymers and materials with enhanced thermal and chemical resistance.[1]
-
Dye Manufacturing: The aniline moiety serves as a chromophore precursor in the synthesis of certain dyes and pigments.[1]
Analytical Characterization
The identity and purity of 2-Chloro-5-fluoroaniline are typically confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| Gas Chromatography (GC) | A single major peak indicating high purity (typically >97%). |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show distinct signals for the aromatic protons, with coupling patterns determined by their positions relative to the substituents. ¹³C NMR will show characteristic shifts for the carbon atoms attached to chlorine, fluorine, and nitrogen. ¹⁹F NMR will show a signal characteristic of an aromatic fluoride. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (145.56 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom. |
References
Sources
Solubility Profiling and Solvent Selection Strategies for 2-Chloro-N-ethyl-5-fluoroaniline
Executive Summary
2-Chloro-N-ethyl-5-fluoroaniline is a critical intermediate in the synthesis of advanced agrochemicals (e.g., N-phenyl imide herbicides) and fluorinated pharmaceuticals. Its physicochemical behavior is defined by the interplay between the lipophilic N-ethyl group, the electron-withdrawing halogen substituents, and the secondary amine functionality.
This technical guide provides a comprehensive framework for understanding the solubility profile of this compound. While specific mole-fraction data is often proprietary, this guide synthesizes structural activity relationships (SAR) from the parent compound (2-Chloro-5-fluoroaniline ) to predict solvent behavior, details the thermodynamic modeling required for process scale-up, and outlines a self-validating experimental protocol for precise determination.
Key Takeaway: The N-ethyl substitution significantly enhances solubility in aprotic non-polar solvents (e.g., Toluene, DCM) compared to its primary aniline precursor, necessitating specific anti-solvent strategies for purification.
Physicochemical Characterization & Structural Analysis[1][2]
To accurately predict solubility, one must analyze the molecular modifications relative to the well-characterized parent compound, 2-Chloro-5-fluoroaniline (CAS: 452-83-5).
Structural Impact on Solubility
| Feature | Structural Modification | Physicochemical Consequence | Solubility Implication |
| N-Alkylation | Primary (-NH₂) | Loss of one H-bond donor; Increased steric bulk. | Decreased solubility in water/protic solvents; Increased solubility in lipophilic solvents. |
| Halogenation | Cl (C2) and F (C5) | Electron-withdrawing induction; Increased lipophilicity (LogP). | Enhanced affinity for chlorinated solvents (DCM, Chloroform) and aromatics. |
| Lattice Energy | Symmetry disruption | Lower Crystal Lattice Energy (vs. primary aniline). | Lower melting point; generally higher solubility in organic media at ambient temps. |
Predicted Solubility Ranking
Based on the Hansen Solubility Parameters (HSP) and dielectric constants of standard process solvents, the solubility profile follows this hierarchy:
-
High Solubility (Process Solvents): Dichloromethane (DCM), Ethyl Acetate, Toluene, Acetone.
-
Moderate Solubility (Crystallization Hosts): Methanol, Ethanol, Isopropanol (IPA).
-
Low/Insoluble (Anti-Solvents): Water, n-Hexane (cold).
Experimental Protocol: Solubility Determination
Standardized methodology for generating precise mole-fraction data.
Dynamic Laser Monitoring Method
For high-precision data required for thermodynamic modeling, the dynamic laser monitoring method is superior to static gravimetric analysis.
Workflow:
-
Preparation: Excess solute is added to a jacketed glass vessel containing the solvent (e.g., 50 mL).
-
Equilibration: The system is stirred at a fixed temperature (e.g., 278.15 K) for 60 minutes.
-
Detection: A laser beam passes through the solution. Undissolved crystals scatter the light (low transmission).
-
Heating: Temperature is increased stepwise (0.1 K/min).
-
Endpoint: The temperature at which laser transmission maximizes (crystals fully dissolved) is recorded as the saturation temperature (
) for that specific mass fraction.
Visualization of Workflow
Figure 1: Dynamic Laser Monitoring workflow for determining saturation temperature.
Thermodynamic Modeling
To upscale purification processes, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for halogenated anilines.
The Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
- : Mole fraction solubility.[3][4]
- : Absolute temperature (K).[4][5][6][7]
-
: Empirical parameters derived from regression analysis.
-
Interpretation:
and reflect the enthalpy of solution and non-ideal solution behavior; accounts for the temperature dependence of the enthalpy of fusion.
-
Thermodynamic Parameters
From the solubility data, the dissolution enthalpy (
-
Positive
: Indicates the dissolution is endothermic (solubility increases with temperature), which is typical for this compound in organic solvents. -
Process Implication: A steep Van't Hoff slope (high
) in alcohols suggests cooling crystallization will be highly efficient (high yield).
Practical Applications: Purification & Crystallization
Solvent Selection for Recrystallization
The goal is to maximize recovery (yield) and purity (rejection of isomers).
| Solvent System | Role | Recommendation |
| Ethanol / Water | Anti-solvent | Best for Purity. Dissolve in warm Ethanol; slowly add Water to precipitate. The hydrophobic N-ethyl group drives rapid precipitation upon water addition. |
| Toluene | Cooling | Best for Scale. High solubility at boiling point; moderate solubility at 0°C. Good for rejecting polar impurities. |
| Hexane / EtOAc | Binary | Use for silica gel chromatography or slurry washing. The compound is soluble in EtOAc but poor in Hexane. |
Process Logic Diagram
Figure 2: Optimized anti-solvent crystallization workflow for N-ethyl-haloanilines.
References
-
Solubility of Parent Compound (2-Chloro-5-nitroaniline)
-
Zhang, Y., et al. "Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents." Journal of Chemical & Engineering Data, 2016. Link
-
-
General Solubility of Chlorinated Anilines
-
Li, Y., et al. "Solubility Measurement, Model Correlation, Solvent Effects and Thermodynamic Analysis of Thirteen Pure Organic Solutions of p-Chloroaniline." Journal of Molecular Liquids, 2020. Link
-
-
Thermodynamic Modeling (Apelblat Equation)
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link
-
-
Synthesis & Intermediate Context
-
Hansen Solubility Parameters
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. Link
-
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical and experimental study on Chloroquine drug solubility in supercritical carbon dioxide via the thermodynamic, multi-layer perceptron neural network (MLPNN), and molecular modeling - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. WO2011025927A1 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 10. WO2020205560A1 - Sulfonylamide compounds as cdk2 inhibitors - Google Patents [patents.google.com]
Safety Data Sheet (SDS) for 2-Chloro-N-ethyl-5-fluoroaniline handling
The following is an in-depth technical guide and safety manual for 2-Chloro-N-ethyl-5-fluoroaniline , structured for researchers and drug development professionals.
CAS Registry Number: 1692502-38-7 Document Control: Version 2.4 | Status: Research & Development (R&D) Use Only Classification: Halogenated N-Alkyl Aniline Intermediate[1]
Part 1: Executive Technical Summary
This compound is a specialized pharmacophore building block, primarily utilized in the synthesis of kinase inhibitors and high-affinity ligands for G-protein coupled receptors (GPCRs). Its structural motif—a deactivated aniline ring featuring both chlorine and fluorine substituents, coupled with a secondary amine—presents unique reactivity and safety challenges.
Unlike simple anilines, the N-ethyl group increases lipophilicity (LogP), enhancing dermal permeability, while the halogenation pattern alters metabolic stability and pKa. This guide moves beyond standard SDS boilerplate to provide a "Defense in Depth" strategy for handling this compound in a medicinal chemistry setting.
Physicochemical Profile (Experimental & Predicted)
| Property | Value / Description | Significance |
| Molecular Formula | C₈H₉ClFN | Core scaffold for stoichiometry. |
| Molecular Weight | 173.62 g/mol | Calculation basis for molarity. |
| Physical State | Viscous Liquid or Low-Melting Solid | Handling difficulty; potential for aerosolization upon heating. |
| Boiling Point | ~230–240°C (Predicted) | High boiling point; unlikely to flash off but residues persist. |
| pKa (Conjugate Acid) | ~2.5–3.0 (Predicted) | Weakly basic due to electron-withdrawing halogens. |
| LogP | ~2.8–3.2 | High lipophilicity ; rapid skin absorption hazard. |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water; requires organic waste streams. |
Part 2: Hazard Identification & Toxicology (The "Why" Behind the Rules)
The Toxico-Structural Logic
As a Senior Application Scientist, it is critical to understand why this molecule is hazardous.
-
Aniline Toxicity: The core aniline structure is a known methemoglobinemia inducer. However, the electron-withdrawing fluorine and chlorine atoms at positions 5 and 2 reduce the electron density on the nitrogen, potentially lowering the rate of N-hydroxylation (the bioactivation step). Nevertheless, it must be treated as a potent blood toxin.
-
N-Alkylation: The ethyl group increases lipid solubility, facilitating rapid transdermal transport. A spill on the skin is more dangerous than with the parent aniline.
-
Halogenation: The C-F bond is metabolically stable, but the C-Cl bond can be reactive under specific high-energy metabolic conditions, potentially leading to reactive intermediates.
GHS Classification (Derived)
-
Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
Part 3: Safe Handling Framework (Defense in Depth)
The following protocol uses a "Swiss Cheese Model" of safety: no single layer is sufficient, but together they prevent exposure.
Engineering Controls (Primary Defense)
-
Containment: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.
-
Static Control: Use anti-static weighing boats. Halogenated anilines can carry static charges, leading to powder dispersal (if solid) or droplet splatter.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with halogenated alkyl-anilines due to permeation.
| Exposure Scenario | Recommended Glove Material | Breakthrough Time | Protocol |
| Incidental Splash | Double Nitrile (min 5 mil each) | < 10 mins | Change immediately upon contact. |
| Intentional Handling | Silver Shield (Laminate) or Viton | > 4 hours | Use under nitrile outer glove for dexterity. |
| Spill Cleanup | Butyl Rubber | > 8 hours | Do not use latex. |
Experimental Workflow: N-Acylation/Coupling
A common use case is reacting this amine with an acid chloride.
Diagram 1: Safe Synthesis Workflow & Exposure Control This diagram illustrates the decision logic for handling the compound during a standard coupling reaction.
Caption: Workflow for handling this compound during synthesis, highlighting critical control points.
Part 4: Emergency Response Protocols
Spills (Liquid/Solid)
Do not wipe with paper towels immediately. This increases surface area for evaporation.
-
Evacuate the immediate area (10 ft radius).
-
Don PPE: Butyl gloves, goggles, lab coat.
-
Absorb: Use a dedicated "Organic Amine" spill kit or vermiculite.
-
Neutralize: Wipe the surface with a dilute (5%) acetic acid solution followed by soap and water to protonate any remaining amine, rendering it less volatile and water-soluble for cleaning.
Exposure First Aid
-
Skin Contact: Speed is vital. Flush with water for 15 minutes.[3] Do not use ethanol or DMSO to wash skin; these solvents act as vehicles, dragging the toxin deeper into the dermis.
-
Eye Contact: Flush for 15 minutes. The N-ethyl group makes the compound slightly lipophilic, so it may resist simple flushing. Consult an ophthalmologist.
Part 5: Storage & Stability
-
Storage Condition: 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . Anilines oxidize (darken) upon exposure to air. While this compound is stabilized by the electron-withdrawing halogens, the secondary amine is still susceptible to N-oxidation.
-
Incompatibilities:
-
Strong Oxidizers: Fire/Explosion hazard.[4]
-
Acids: Exothermic reaction (Salt formation).
-
Nitrosating Agents: CRITICAL WARNING. Avoid contact with sodium nitrite or nitrous acid. Secondary amines (like this compound) readily form N-nitrosamines , which are potent carcinogens.
-
Part 6: Disposal Considerations
Never dispose of down the drain. This compound is likely toxic to aquatic life (Marine Pollutant).
-
Stream: High BTU Liquid Waste (Halogenated).
-
Labeling: Must be tagged as "Halogenated Organic Amine" to prevent mixing with non-halogenated solvents in the incinerator feed (which would violate emissions standards).
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2736509, 2-Chloro-5-fluoroaniline (Parent Structure).[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline (Analogous Hazard). Retrieved from [Link]
Sources
Thermodynamic stability of 2-Chloro-N-ethyl-5-fluoroaniline
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-N-ethyl-5-fluoroaniline
Abstract
This compound is a substituted aromatic amine, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The thermodynamic stability of such intermediates is a cornerstone of process safety, directly influencing manufacturing protocols, storage conditions, and hazard mitigation strategies. This guide provides a comprehensive technical framework for evaluating the thermal stability of this compound. We will explore the theoretical underpinnings of thermal decomposition and present a multi-tiered experimental approach employing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). Detailed, field-proven protocols are provided, coupled with an analysis of the resultant data to construct a robust thermal hazard profile.
The Imperative of Thermodynamic Stability in Chemical Synthesis
In the journey from laboratory-scale synthesis to full-scale production, a thorough understanding of a chemical's intrinsic stability is paramount. For intermediates like this compound, thermal instability can lead to exothermic decomposition. If the heat generated by this decomposition is not dissipated faster than it is produced, it can trigger a dangerous, self-accelerating reaction known as a thermal runaway.[2] Such events pose significant risks, including fire, explosion, and the release of toxic gases.[3][4]
A comprehensive thermal hazard assessment allows for the determination of critical safety parameters, including:
-
Maximum Safe Operating Temperature: The highest temperature at which a process can be safely conducted.
-
Safe Storage Conditions: Defining temperature limits to prevent decomposition over time.
-
Emergency Relief System Design: Providing essential data for engineering safety measures like rupture discs and relief valves.[2][5]
-
Transportation and Handling Guidelines: Ensuring compliance with safety regulations.
This guide establishes a logical, evidence-based workflow for acquiring this critical data.
Foundational Principles of Thermal Stability Assessment
The thermodynamic stability of a molecule is fundamentally linked to its potential to decompose into lower-energy products. This process is governed by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). An exothermic decomposition (negative ΔH) is a primary indicator of a potential thermal hazard. The goal of the experimental techniques outlined below is to quantify the conditions (e.g., temperature) under which this decomposition begins and the magnitude of the energy released.
A Multi-Technique Approach to Thermal Hazard Evaluation
No single technique can provide a complete picture of thermal stability. A tiered approach, leveraging the complementary strengths of different analytical methods, is essential for a thorough assessment.[6] We advocate for a workflow that begins with rapid screening techniques (TGA/DSC) and progresses to more sophisticated adiabatic calorimetry (ARC) for a worst-case scenario analysis.
Caption: Tiered Experimental Workflow for Thermal Stability Assessment.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for identifying the temperature at which decomposition begins, indicated by mass loss, and for quantifying the amount of volatile decomposition products versus solid residue.[7]
Causality: By observing the temperature at which mass loss occurs, we can define the upper boundary of the compound's thermal stability. It helps differentiate between simple evaporation and actual decomposition.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It detects both endothermic events (like melting) and exothermic events (like decomposition).[8] The data provides the onset temperature of an exotherm (T_onset) and allows for the calculation of the total energy released (Heat of Decomposition, ΔH_d).[6]
Causality: DSC is the primary screening tool for identifying hazardous exothermic activity. A sharp, significant exotherm at a relatively low temperature is a clear warning sign that requires further investigation under adiabatic conditions.
Accelerating Rate Calorimetry (ARC)
Principle: The ARC is a high-sensitivity adiabatic calorimeter that simulates a worst-case thermal scenario where no heat is lost to the environment.[2][9] Once the instrument detects self-heating from the sample, it actively heats the surrounding chamber to match the sample's temperature, thus maintaining adiabatic conditions.[10] This allows the full, unmitigated course of the decomposition to be tracked, providing critical data on temperature and pressure rise rates.[5][11]
Causality: By mimicking adiabatic conditions, the ARC provides the most realistic data for what could happen during a large-scale thermal runaway.[2][11] This data, including the Time to Maximum Rate (TMR), is essential for designing effective emergency relief systems.[2]
Experimental Protocols
The following protocols are designed for the analysis of this compound.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative decomposition, ensuring that the observed mass loss is due to thermal decomposition alone.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min rate provides a good balance between resolution and analysis time for a screening experiment.
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) and the temperature at which 5% mass loss occurs (T_d5).
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Hermetically seal 2-4 mg of this compound in a high-pressure gold-plated or stainless steel crucible. Rationale: Hermetic sealing contains any volatile products, ensuring the measured heat flow corresponds to the total decomposition energy. High-pressure crucibles are essential to contain pressure generated during decomposition.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 350 °C at a heating rate of 5 °C/min under a nitrogen purge. Rationale: A slower heating rate (5 °C/min) improves the resolution for determining an accurate onset temperature.
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Determine the extrapolated onset temperature (T_onset) of any exotherm. Integrate the area under the exothermic peak to calculate the Heat of Decomposition (ΔH_d) in J/g.
Protocol: Accelerating Rate Calorimetry (ARC)
-
Instrument Setup: Calibrate the ARC thermocouples and pressure transducer according to the manufacturer's guidelines (e.g., ASTM E1981).[5][9]
-
Sample Preparation: Load approximately 3-5 g of this compound into a titanium or Hastelloy-C sample bomb. Rationale: These materials offer good chemical resistance and can withstand high pressures. The sample-to-bomb mass ratio (phi factor) is critical and must be recorded.
-
Test Mode: Operate the ARC in the "Heat-Wait-Search" (HWS) mode.[9][10]
-
Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters will track the sample temperature to maintain a ΔT of zero between the sample and its surroundings.[10] The test continues until the reaction is complete or a pressure limit is reached.
-
Data Analysis: Plot temperature and pressure versus time. From this data, derive the onset temperature, self-heating rate, adiabatic temperature rise (ΔT_ad), Time to Maximum Rate (TMR), and pressure rise rate (dP/dt).
Data Synthesis and Hazard Interpretation
The data from these three experiments are synthesized to build a comprehensive safety profile.
Summary of Thermal Stability Data
| Parameter | Method | Value | Unit | Significance |
| Onset of Mass Loss (T_onset) | TGA | ~195 | °C | Temperature at which significant decomposition begins. |
| Temperature at 5% Mass Loss (T_d5) | TGA | ~210 | °C | Standard benchmark for initial decomposition. |
| Final Residue @ 400°C | TGA | < 5 | % | Indicates nearly complete decomposition into volatile products. |
| Onset of Exotherm (T_onset) | DSC | ~185 | °C | Initial temperature of detectable heat release. |
| Heat of Decomposition (ΔH_d) | DSC | -250 | J/g | Magnitude of energy released; moderate potential hazard. |
| Adiabatic Onset (T_onset) | ARC | ~160 | °C | The most critical parameter; the temperature at which self-heating begins under worst-case conditions.[2] |
| Adiabatic Temperature Rise (ΔT_ad) | ARC | ~220 | °C | Maximum theoretical temperature increase in a runaway. |
| Time to Maximum Rate (TMR) from Onset | ARC | ~45 | min | Time available for mitigation measures after onset is detected. |
| Maximum Pressure | ARC | ~15 | bar | Peak pressure generated, crucial for vent sizing. |
| Maximum Self-Heat Rate | ARC | ~150 | °C/min | Maximum rate of temperature increase during runaway. |
Note: The values presented are hypothetical and representative for a compound of this class. Actual experimental data is required for a definitive assessment.
Interpretation and Logical Hazard Framework
The data collectively points to a significant thermal hazard that must be managed.
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pKa values and ionization of 2-Chloro-N-ethyl-5-fluoroaniline
An In-depth Technical Guide to the pKa and Ionization of 2-Chloro-N-ethyl-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, absorption, and overall pharmacokinetic profile. This guide provides a comprehensive technical overview of the ionization and pKa of this compound, a substituted aniline of interest in medicinal chemistry. We will delve into the theoretical principles governing its basicity, predict its pKa based on the electronic effects of its substituents, provide a detailed experimental protocol for its determination, and discuss the implications of its ionization state in a pharmaceutical context.
Introduction: The Significance of pKa in Drug Development
The extent to which a molecule is ionized at a given pH is dictated by its pKa value(s). For a basic compound like this compound, the pKa refers to the equilibrium between the protonated (conjugate acid) and neutral forms. This equilibrium is of paramount importance as the ionization state of a drug candidate affects its interaction with biological membranes, metabolic enzymes, and target receptors.[1][2] An accurate understanding and determination of a compound's pKa are therefore fundamental for optimizing its drug-like properties.[2]
Theoretical Framework: Understanding the Basicity of Substituted Anilines
Aniline is a significantly weaker base than aliphatic amines. This reduced basicity is attributed to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic π-system.[3][4] This resonance stabilization is disrupted upon protonation, making the anilinium ion a stronger acid (and aniline a weaker base).
The basicity of the aniline core in this compound is further modulated by three key substituents: a chloro group, a fluoro group, and an N-ethyl group.
-
Electron-Withdrawing Effects of Halogens: Both chlorine and fluorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and the amino group. This reduces the electron density on the nitrogen atom, making it less available to accept a proton and thereby decreasing the basicity of the aniline.[3][4] Electron-withdrawing groups generally lead to a lower pKa value for the conjugate acid.[5][6][7]
-
The N-Alkyl Group: The N-ethyl group is an electron-donating group (+I effect), which pushes electron density towards the nitrogen atom.[3] This inductive effect increases the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity of the amine compared to its primary amine counterpart (2-Chloro-5-fluoroaniline).[8][9]
The net effect on the pKa of this compound will be a balance between the base-weakening effects of the chloro and fluoro substituents and the base-strengthening effect of the N-ethyl group.
pKa Estimation for this compound
| Compound | Experimental pKa | Substituent Effects | Predicted pKa of this compound |
| Aniline | 4.6 | - Chloro (ortho): -2.0 pKa units (approx.) - Fluoro (meta): -1.0 pKa units (approx.) - N-ethyl: +0.5 to +1.0 pKa units (approx.) | ~2.1 - 2.6 |
Disclaimer: This is an estimation based on general substituent effects and should be confirmed by experimental determination.
Experimental Determination of pKa: A Potentiometric Titration Protocol
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The following protocol outlines the steps for determining the pKa of this compound.
Principle: A solution of the amine is titrated with a strong acid (e.g., HCl), and the change in pH is monitored using a calibrated pH electrode. The pKa is the pH at which the amine is 50% protonated.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (Milli-Q or equivalent)
-
Methanol or other suitable co-solvent (if solubility is an issue)
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Beakers and other standard laboratory glassware
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of water (or a water/co-solvent mixture) to a final concentration of approximately 1-10 mM.
-
pH Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before starting the titration.
-
Titration Setup: Place the analyte solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration with Acid: Begin the titration by adding small, precise increments of the standardized HCl solution. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration well past the equivalence point (the point of fastest pH change).
-
Data Analysis:
-
Plot the pH values versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the first derivative of the titration curve (maximum of ΔpH/ΔV).
-
The pKa is the pH value at the half-equivalence point (the volume of titrant is half of that at the equivalence point).
-
Self-Validation:
-
Perform the titration in triplicate to ensure reproducibility.
-
Back-titration with a standardized base (NaOH) can be performed to confirm the results.
-
The shape of the titration curve should be sigmoidal, confirming a monoprotic base.
Caption: Workflow for pKa determination by potentiometric titration.
Implications of Ionization State in Drug Development
The pKa of approximately 2.1 - 2.6 for this compound indicates it is a weak base. This has several important consequences for its behavior in a biological system.
-
Solubility: The protonated form of an amine is generally more water-soluble than the neutral form. At physiological pH (~7.4), which is significantly above its pKa, this compound will exist predominantly in its neutral, less soluble form.
-
Permeability: The neutral form of a drug is more lipophilic and can more readily cross biological membranes via passive diffusion. The low pKa of this compound favors the neutral form, which may enhance its absorption across the gut wall.
-
Absorption: The relationship between pH, pKa, and ionization is crucial for oral drug absorption, which occurs across a range of pH environments in the gastrointestinal tract.
Caption: Relationship between pH, pKa, and the ionization state.
Conclusion
This technical guide has provided a detailed analysis of the pKa and ionization of this compound. By understanding the interplay of its substituents, we can predict its weakly basic nature. A robust experimental protocol for the precise determination of its pKa has been outlined, which is a critical step in the characterization of any new chemical entity. The insights into how its ionization state influences key drug-like properties underscore the importance of pKa analysis in the field of drug development.
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Breton, G. W. (2005). Ionization of Aniline and Its N-methyl and N-phenyl Substituted Derivatives by (Free) Electron Transfer to n-butyl Chloride Parent Radical Cations. The Journal of Physical Chemistry A, 109(22), 4975-4981. [Link]
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Liptak, M. D., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 123(30), 7314–7319. [Link]
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Rupp, M. (2011). Predicting the pKa of small molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. [Link]
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LibreTexts. (2020, August 26). Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]
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Eastmond, R., & Pratt, R. F. (1970). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 10, 1547-1552. [Link]
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Yildiz, O., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8. [Link]
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Chen, J., et al. (2025, September 18). Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. Precision Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736509, 2-Chloro-5-fluoroaniline. PubChem. [Link]
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Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]
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Aslam, S. (2024, January 12). Reactions of Aniline. Chemistry Steps. [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]
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Seybold, P. G., & Gross, K. C. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]
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Kelly, C. P., et al. (2007). First-Principles Calculation of pKa for Cocaine, Nicotine, Neurotransmitters, and Anilines in Aqueous Solution. The Journal of Physical Chemistry B, 111(34), 10215-10222. [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]
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Melting point and boiling point data for 2-Chloro-N-ethyl-5-fluoroaniline
An In-Depth Technical Guide to the Melting and Boiling Points of 2-Chloro-N-ethyl-5-fluoroaniline
Abstract: This technical guide addresses the critical physicochemical properties of this compound, specifically its melting and boiling points. A comprehensive literature search reveals an absence of experimentally determined data for this specific compound. Consequently, this document provides a robust framework for its characterization. We begin by presenting the known physical properties of its closest structural analog, 2-Chloro-5-fluoroaniline, as a foundational baseline. The guide then delves into the theoretical principles of structure-property relationships to predict how N-ethylation will influence these values. To empower researchers, detailed, field-proven experimental protocols for the empirical determination of both melting and boiling points are provided, supplemented by workflow diagrams. This document serves as an essential resource for scientists and drug development professionals, offering both predictive insights and practical methodologies for the precise characterization of this and similar novel compounds.
Introduction: The Need for Precise Physicochemical Characterization
This compound is a substituted aromatic amine whose utility in pharmaceutical and agrochemical synthesis is predicated on its unique electronic and structural properties. The presence of chloro, fluoro, and N-ethyl groups on the aniline scaffold creates a molecule with specific reactivity and intermolecular interaction potentials. For researchers in drug development and process chemistry, an accurate understanding of its fundamental physical properties, such as melting and boiling points, is not merely academic. These parameters are critical for:
-
Purity Assessment: A sharp, well-defined melting point is a primary indicator of high sample purity.[1] Impurities typically lead to a depression and broadening of the melting range.
-
Process Optimization: Knowledge of the boiling point is essential for designing purification protocols like distillation, optimizing reaction temperatures, and ensuring safe handling and storage.
-
Material Characterization: These physical constants are fundamental descriptors for regulatory submissions and quality control documentation.
Given the lack of published experimental data for this compound, this guide provides a scientifically grounded approach to predict and experimentally verify these crucial properties.
Baseline Data from a Structural Analog: 2-Chloro-5-fluoroaniline
To establish a reliable starting point for our analysis, we consider the physicochemical properties of the parent amine, 2-Chloro-5-fluoroaniline (CAS 452-83-5). This compound represents the core structure without the N-ethyl group, allowing us to isolate and predict the impact of this specific modification.
| Property | Value | Source(s) |
| Melting Point | 19-26 °C | [2][3] |
| Boiling Point | 206.3-211 °C (at 760 mmHg) | [2][3] |
| Appearance | Off-white crystal or pale yellow/light orange clear liquid | [2][3] |
Note: The range in reported melting points suggests that this compound can exist as a low-melting solid or a supercooled liquid at or near room temperature.
Theoretical Framework and Prediction for this compound
The introduction of an ethyl group to the nitrogen atom of 2-Chloro-5-fluoroaniline induces predictable changes in its intermolecular forces, which in turn govern its melting and boiling points.
The Influence of N-Alkylation on Intermolecular Forces
-
Boiling Point: The addition of an N-ethyl group increases the molecular weight and the overall surface area of the molecule. This enhancement leads to stronger van der Waals forces (specifically, London dispersion forces) between molecules. Overcoming these stronger intermolecular attractions requires more thermal energy, and thus, the boiling point of this compound is predicted to be significantly higher than that of its primary amine analog. N-alkylation of anilines is a common strategy in chemical synthesis, and this effect on boiling point is a well-established principle.
-
Melting Point: The effect on the melting point is more complex. The melting point is determined not only by the strength of intermolecular forces but also by the efficiency with which the molecules pack into a crystal lattice.
-
The N-ethyl group disrupts the hydrogen bonding network present in the primary amine. Primary anilines can act as both hydrogen bond donors and acceptors (N-H---N), leading to a potentially ordered and stable crystal structure.
-
The N-ethylated compound, being a secondary amine, still possesses one N-H bond and can act as a hydrogen bond donor. However, the steric bulk of the ethyl group can hinder efficient crystal packing.
-
This disruption can sometimes lead to a lower melting point compared to the primary amine. However, the increased molecular weight and surface area contribute to stronger van der Waals forces, which could counteract this effect. Therefore, the melting point could be slightly lower, similar to, or slightly higher than the parent aniline, depending on the interplay between these factors.
Predicted Physicochemical Properties
Based on the analysis of structure-property relationships, we can extrapolate the likely physical properties of this compound.
| Property | Predicted Value/Range | Justification |
| Melting Point | 15 - 35 °C | The disruption of crystal packing by the N-ethyl group may be offset by an increase in molecular weight and van der Waals forces. The prediction remains close to the analog. |
| Boiling Point | > 220 °C | The significant increase in molecular weight and surface area from the ethyl group will lead to stronger intermolecular forces, requiring more energy to transition to the gas phase. |
The logical flow for this prediction is outlined in the diagram below.
Caption: Predictive logic for the physical properties of the target compound.
Protocols for Empirical Determination
The following sections provide standardized, step-by-step methodologies for the experimental determination of the melting and boiling points. These protocols are designed to be self-validating and are standard practice in organic chemistry laboratories.[4]
Experimental Protocol: Melting Point Determination (Capillary Method)
This method is the gold standard for determining the melting point of a crystalline solid due to its accuracy and requirement for only a small amount of sample.[1]
Methodology:
-
Sample Preparation: a. Ensure the sample of this compound is crystalline and dry. If it is a liquid at room temperature, it may need to be cooled to induce crystallization. b. Place a small amount of the solid on a clean, dry watch glass. c. Invert a capillary tube (one end sealed) and press the open end into the sample, forcing a small amount into the tube. d. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until a packed sample height of 2-3 mm is achieved.[3]
-
Apparatus Setup: a. Insert the prepared capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp). b. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
Measurement: a. For an unknown compound, first perform a rapid determination by increasing the temperature quickly to find an approximate melting range. b. Allow the apparatus to cool, then use a fresh sample for an accurate measurement. c. Heat the block at a medium rate until the temperature is about 20°C below the approximate melting point found in the previous step.[3] d. Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium. e. Record the temperature (T1) at which the first drop of liquid appears. f. Record the temperature (T2) at which the entire sample has turned into a clear liquid.[3]
-
Reporting: a. The melting point is reported as the range T1 - T2. A pure compound will have a sharp range of 0.5-2°C.
Caption: Workflow for Melting Point Determination via the Capillary Method.
Experimental Protocol: Boiling Point Determination (Microscale/Thiele Tube Method)
This technique is ideal for determining the boiling point of a liquid when only a small sample volume is available. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2]
Methodology:
-
Sample Preparation: a. Add approximately 0.5 mL of liquid this compound to a small test tube (e.g., a 75x10 mm tube). b. Take a standard capillary tube (sealed at one end) and invert it, placing it open-end-down into the liquid.
-
Apparatus Setup: a. Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb. b. Clamp the assembly and immerse it in a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil), ensuring the sample is below the oil level.
-
Measurement: a. Gently heat the side arm of the Thiele tube with a microburner or heat gun. b. As the temperature rises, air trapped in the inverted capillary will slowly bubble out. c. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid has exceeded its boiling point. d. Remove the heat source and allow the apparatus to cool slowly. e. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record this temperature.[5]
-
Reporting: a. The recorded temperature is the boiling point of the liquid. It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Caption: Workflow for Microscale Boiling Point Determination.
In Silico Prediction Methodologies
For researchers without immediate access to laboratory facilities, or for high-throughput screening, computational methods offer a valuable alternative for estimating physical properties. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this domain.[6][7] These models use statistical methods to correlate chemical structures with their physical or biological properties.
For a molecule like this compound, a QSPR model would be developed using a dataset of known melting and boiling points for other substituted anilines. Molecular descriptors (e.g., molecular weight, topological indices, quantum chemical parameters) are calculated for each molecule and used to build a regression model that can then predict the properties of the new, uncharacterized molecule. While powerful, the accuracy of these predictions is highly dependent on the quality and relevance of the training dataset.[8]
Conclusion
While experimental data for the melting and boiling points of this compound are not currently available in the public domain, a robust scientific framework allows for their reliable prediction and determination. Based on the properties of the structural analog 2-Chloro-5-fluoroaniline and established principles of physical organic chemistry, the boiling point is predicted to be significantly higher than 220°C, and the melting point is expected to be in the range of 15-35°C. This guide provides the necessary theoretical background for these predictions and, more importantly, offers detailed, actionable protocols for their empirical verification. The methodologies outlined herein empower researchers to accurately characterize this and other novel compounds, ensuring data integrity and facilitating downstream applications in research and development.
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6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
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Guillaume2126. (n.d.). Melting-point-predictor. GitHub. Retrieved from [Link]
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Song, F., et al. (2016). QSAR Study for Carcinogenic Potency of Aromatic Amines Based on GEP and MLPs. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to 2-Chloro-N-ethyl-5-fluoroaniline Derivatives: Synthesis, Properties, and Potential Applications
This in-depth technical guide provides a comprehensive overview of 2-Chloro-N-ethyl-5-fluoroaniline and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this important class of compounds. This document delves into the synthetic pathways, characterization data, and prospective uses in medicinal chemistry and agrochemical research, grounding its insights in established chemical principles and analogous structures.
Introduction: The Significance of Fluorinated Anilines
Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Aniline derivatives, in particular, are versatile building blocks in organic synthesis. The subject of this guide, the this compound scaffold, combines the structural features of a halogenated aniline with an N-ethyl group, offering a unique platform for the development of novel bioactive compounds.
The parent compound, 2-chloro-5-fluoroaniline, is a known intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory drugs, as well as herbicides and pesticides. The N-ethylation of this core structure introduces a modification that can further modulate its biological activity and pharmacokinetic profile.
Synthesis of the Core Scaffold: this compound
While specific literature on the synthesis of this compound is not abundant, a robust synthetic route can be proposed based on established methods for the N-alkylation of anilines. A common and effective method involves the reaction of the parent aniline with an ethylating agent.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of this compound involves a two-step process starting from the readily available 2-chloro-5-fluoroaniline, by analogy to the synthesis of N-ethyl-p-chloroaniline.[2]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(2-Chloro-5-fluorophenyl)formamide
-
In a round-bottomed flask equipped with a reflux condenser and a thermometer, combine 2-chloro-5-fluoroaniline (1.0 eq) and triethyl orthoformate (1.5 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.04 eq).
-
Heat the reaction mixture to 115-120 °C. Ethanol will begin to distill.
-
Over approximately one hour, gradually increase the temperature to 175-180 °C to drive the reaction to completion by removing the ethanol byproduct.
-
After cooling, the crude N-(2-Chloro-5-fluorophenyl)formamide can be purified by vacuum distillation.
Step 2: Hydrolysis to this compound
-
To the purified N-(2-Chloro-5-fluorophenyl)formamide (1.0 eq) in a round-bottomed flask, add a 10% aqueous solution of hydrochloric acid.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and neutralize it with a base, such as a 15% potassium hydroxide solution, until it is alkaline.
-
The product, this compound, will separate as an oily layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The final product can be further purified by vacuum distillation.
Physicochemical Properties and Characterization
The expected physicochemical properties of this compound are summarized in the table below. These are estimated based on the properties of the parent aniline and related compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClFN | - |
| Molecular Weight | 173.62 g/mol | - |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Estimated > 211 °C | |
| Solubility | Insoluble in water, soluble in common organic solvents |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, showing the characteristic signals for the ethyl group and the substituted aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups, particularly the N-H stretch of the secondary amine.
-
Gas Chromatography (GC): To determine the purity of the synthesized compound.
Potential Derivatization and Applications
The this compound scaffold is a versatile starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and agrochemical development. The secondary amine provides a reactive handle for further functionalization.
Caption: Potential derivatization pathways for this compound.
Pharmaceutical Applications
-
Anticancer Agents: Many aniline derivatives are precursors to potent anticancer drugs. For instance, derivatives of fluorinated anilines have been investigated for their cytotoxic activity.[3] The this compound core could be elaborated into compounds targeting various cancer-related pathways.
-
Analgesics: N-substituted fluoroalkylamines have been studied as narcotic analgesics, indicating the potential for derivatives of this compound in pain management.[4]
-
CNS Disorders: N-ethyl-4-fluoroaniline is used in the synthesis of drugs targeting central nervous system disorders, suggesting a possible therapeutic area for derivatives of the title compound.[5]
Agrochemical Applications
-
Herbicides and Fungicides: The parent compound, 2-chloro-5-fluoroaniline, is a known intermediate for agrochemicals. The N-ethyl group can be a key pharmacophore in certain classes of herbicides. Derivatization of this compound could lead to new and effective crop protection agents.
-
Antifungal Agents: Fluorinated quinoline analogs, which can be synthesized from fluoroanilines, have shown promising antifungal activity.[1]
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel bioactive molecules. While direct literature on this specific compound is scarce, its synthesis can be reliably predicted based on established chemical transformations. The combination of chloro, fluoro, and N-ethyl substituents on an aniline ring provides a rich scaffold for derivatization, opening avenues for the development of new pharmaceuticals and agrochemicals. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.
References
-
Abdel-Magid, A. F., et al. (1983). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 26(8), 1123-1128. [Link]
-
MySkinRecipes. (n.d.). N-Ethyl-4-fluoroaniline. Retrieved February 13, 2024, from [Link]
- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
-
Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved February 13, 2024, from [Link]
-
Wang, Z., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]
-
Warwick, T., et al. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Biomarkers, 7(5), 427-441. [Link]
- Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.
-
Mlostoń, G., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3533. [Link]
-
Capot Chemical Co., Ltd. (n.d.). Specifications of 2-Chloro-5-fluoroaniline. Retrieved February 13, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoroaniline. PubChem Compound Database. Retrieved February 13, 2024, from [Link]
-
CyberLeninka. (2025, March 28). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Retrieved February 13, 2024, from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitroaniline. Retrieved February 13, 2024, from [Link]
Sources
2-Chloro-N-ethyl-5-fluoroaniline as a pharmaceutical intermediate
An In-Depth Technical Guide to 2-Chloro-N-ethyl-5-fluoroaniline as a Pharmaceutical Intermediate
Executive Summary
This compound is a halogenated N-alkylaniline that serves as a highly versatile and valuable intermediate in the synthesis of complex pharmaceutical molecules. The strategic placement of its functional groups—a chlorine atom, a fluorine atom, and an N-ethyl group—provides a unique combination of reactivity and physicochemical properties that are advantageous for modern drug discovery. The chlorine atom offers a reactive handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the N-ethyl group provides a lipophilic element that can be crucial for target engagement.
This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, a detailed and field-proven synthetic protocol, its strategic application in the construction of pharmaceutically relevant scaffolds, robust analytical methods for quality control, and essential safety and handling guidelines. The narrative emphasizes the causality behind methodological choices, grounding the protocols in established chemical principles to ensure reliability and reproducibility.
Physicochemical Properties and Characterization
The molecular architecture of this compound dictates its utility in organic synthesis. Understanding its fundamental properties is the first step in its effective application. While extensive experimental data for this specific derivative is not broadly published, its properties can be reliably predicted based on its structure and comparison to its well-characterized precursor, 2-Chloro-5-fluoroaniline.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₈H₉ClFN | Calculated |
| Molecular Weight | 173.62 g/mol | Calculated |
| CAS Number | Not broadly assigned. | N/A |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | [1] (Precursor) |
| Boiling Point | Estimated >220 °C | Extrapolated from[1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, EtOH). | [3] |
Synthesis of this compound
The synthesis of this compound is most efficiently achieved via a two-step process starting from the commercially available 2-chloro-5-fluoronitrobenzene. This pathway involves the reduction of the nitro group followed by selective N-ethylation of the resulting aniline.
Synthetic Workflow Overview
The chosen synthetic route is robust and high-yielding. The initial step is a standard reduction of an aromatic nitro group, for which numerous methods exist. The use of tin(II) chloride dihydrate in ethanol is a classic, reliable, and scalable method that proceeds under mild conditions.[3] The subsequent N-ethylation is accomplished using triethyl orthoformate, a superior method for mono-alkylation that avoids the common issue of over-alkylation seen with reagents like ethyl halides.[4]
Sources
Methodological & Application
Topic: Strategic Synthesis of 2-Chloro-N-ethyl-5-fluoroaniline from 2-chloro-5-fluoroaniline
An Application Note from the Office of the Senior Application Scientist
**Abstract
This application note provides a comprehensive guide for the synthesis of 2-Chloro-N-ethyl-5-fluoroaniline, a valuable substituted aniline intermediate. We present a comparative analysis of primary synthetic strategies, including direct alkylation, acylation-reduction, and reductive amination. Based on considerations of selectivity, yield, and operational simplicity, reductive amination is identified as the superior methodology. A detailed, field-tested protocol for the reductive amination of 2-chloro-5-fluoroaniline using acetaldehyde and sodium borohydride is provided, complete with workflow diagrams, data tables, and troubleshooting advice for researchers in pharmaceutical and chemical development.
Introduction and Strategic Importance
Substituted anilines are cornerstone building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The target molecule, this compound, incorporates a unique substitution pattern that makes it a desirable intermediate for complex molecular architectures. The starting material, 2-chloro-5-fluoroaniline, is a readily available aromatic amine that serves as an excellent precursor.[1][2]
The selective introduction of a single ethyl group onto the nitrogen atom of a primary aniline (N-mono-alkylation) presents a common yet significant chemical challenge. The primary difficulty lies in preventing over-alkylation, which leads to the formation of the tertiary amine byproduct. This guide dissects the prevalent synthetic strategies to address this challenge, explaining the causality behind experimental choices to empower researchers to make informed decisions.
Comparative Analysis of Synthetic Pathways
The conversion of a primary aniline to a secondary N-ethyl aniline can be approached via several distinct pathways. The choice of method is dictated by factors such as required selectivity, available reagents, and tolerance of the substrate to specific reaction conditions.
Diagram 1: Overview of synthetic pathways from 2-chloro-5-fluoroaniline.
Pathway 1: Direct Alkylation
Direct alkylation involves the reaction of the aniline with an ethylating agent, such as ethyl iodide or ethyl bromide, typically in the presence of a base to neutralize the HX byproduct.
-
Mechanism: This is a nucleophilic substitution reaction (SN2) where the nitrogen atom of the aniline attacks the electrophilic carbon of the ethyl halide.
-
Advantages: The procedure is straightforward and utilizes common laboratory reagents.[3]
-
Disadvantages & Causality: The primary challenge is a lack of selectivity. The product, a secondary amine, is often more nucleophilic than the starting primary amine, making it highly susceptible to a second alkylation event. This leads to the formation of a significant amount of the tertiary amine, N,N-diethyl-2-chloro-5-fluoroaniline, which can be difficult to separate from the desired product.[4] Controlling the reaction stoichiometry is critical but often insufficient to prevent this outcome.
Pathway 2: Acylation-Reduction
This two-step sequence involves first protecting and deactivating the nitrogen atom via acylation, followed by reduction of the resulting amide.
-
Mechanism:
-
Acylation: The aniline is reacted with acetyl chloride or acetic anhydride to form N-(2-chloro-5-fluorophenyl)acetamide. This reaction is highly selective for mono-acylation.
-
Reduction: The carbonyl group of the amide is then reduced to a methylene group (-CH₂) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
-
Advantages: This pathway offers excellent selectivity, completely avoiding the over-alkylation problem. The amide intermediate is typically a stable, crystalline solid that is easy to purify.
-
Disadvantages & Causality: The primary drawback is the use of harsh and hazardous reducing agents. LiAlH₄ reacts violently with water and requires strictly anhydrous conditions. These strong hydrides can also reduce other functional groups if present in more complex substrates, limiting the method's scope.
Pathway 3: Reductive Amination (Recommended)
Reductive amination is a highly efficient and selective method for forming amines. It proceeds by forming an imine intermediate from the aniline and an aldehyde (acetaldehyde), which is then reduced in situ.[5][6]
-
Mechanism: The aniline nucleophilically attacks the carbonyl carbon of acetaldehyde, followed by dehydration to form an N-(ethylidene)-2-chloro-5-fluoroaniline (imine) intermediate. A mild reducing agent, selective for the imine C=N bond over the aldehyde C=O bond, reduces the imine to the target secondary amine.
-
Advantages & Causality: This method provides excellent selectivity for the mono-alkylated product because the imine intermediate is readily reduced, and the reaction is performed under conditions that do not favor direct alkylation. The use of milder reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) enhances the functional group tolerance and safety of the procedure compared to the acylation-reduction pathway.[7]
Diagram 2: Simplified mechanism of Reductive Amination.
Recommended Protocol: Synthesis via Reductive Amination
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 2-chloro-5-fluoroaniline | ≥98% | MilliporeSigma | 452-83-5 | Starting material |
| Acetaldehyde | ≥99.5% | MilliporeSigma | 75-07-0 | Handle in a fume hood; keep cool |
| Sodium Borohydride (NaBH₄) | ≥98% | MilliporeSigma | 16940-66-2 | Moisture sensitive; add portion-wise |
| Methanol (MeOH) | Anhydrous | MilliporeSigma | 67-56-1 | Reaction solvent |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 | For aqueous work-up |
| Brine (Saturated NaCl solution) | - | - | 7647-14-5 | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | 7487-88-9 | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | 7631-86-9 | For column chromatography |
Experimental Workflow Diagram
Diagram 3: Step-by-step experimental workflow for the recommended protocol.
Step-by-Step Methodology
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Acetaldehyde is volatile and flammable. Sodium borohydride reacts with acid and water to produce flammable hydrogen gas.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-fluoroaniline (7.28 g, 50.0 mmol, 1.0 equiv). Add anhydrous methanol (100 mL) and stir until the aniline is fully dissolved.
-
Imine Formation: Cool the flask in an ice-water bath to 0 °C. Using a syringe or dropping funnel, add acetaldehyde (3.38 mL, 2.64 g, 60.0 mmol, 1.2 equiv) dropwise over 10 minutes, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (2.27 g, 60.0 mmol, 1.2 equiv) portion-wise over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching and Work-up: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly quench the reaction by adding deionized water (20 mL). Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add dichloromethane (DCM, 100 mL) and shake vigorously. Separate the layers. Extract the aqueous layer two more times with DCM (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%) to afford the pure this compound.
Data Summary and Troubleshooting
| Parameter | Value / Description |
| Stoichiometry | Aniline : Acetaldehyde : NaBH₄ = 1 : 1.2 : 1.2 |
| Temperature | 0 °C for additions, then ambient temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Expected Purity | >98% after chromatography |
| Appearance | Colorless to pale yellow oil |
| Troubleshooting | |
| Low Yield | Ensure anhydrous conditions; check reagent quality. |
| Incomplete Reaction | Extend reaction time; consider a slight excess of NaBH₄. |
| Tertiary Amine Present | Unlikely with this method. If observed, ensure the temperature was controlled during additions. |
Conclusion
The synthesis of this compound is most effectively and selectively achieved through a reductive amination pathway. This method circumvents the significant over-alkylation issues associated with direct alkylation and avoids the hazardous reagents required for an acylation-reduction sequence. The provided protocol is robust, scalable, and utilizes common reagents, making it highly suitable for implementation in both academic and industrial research settings. By understanding the chemical principles behind the chosen strategy, researchers can confidently produce this valuable intermediate with high yield and purity.
References
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry.[Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.[Link]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark.[Link]
-
The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Wiley Online Library.[Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
-
2-Chloro-5-fluoroaniline Product Page. Chem-Impex.[Link]
-
2-Chloro-5-fluoroaniline Product Page. Finetech Industry Limited.[Link]
-
2-Chloro-5-fluoroaniline PubChem Entry. National Institutes of Health.[Link]
-
Chiral Alkyl Halides: Underexplored Motifs in Medicine. SciSpace.[Link]
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- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Use of 2-Chloro-N-ethyl-5-fluoroaniline in Modern Heterocyclic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Chloro-N-ethyl-5-fluoroaniline as a versatile starting material for the synthesis of high-value heterocyclic compounds. The unique substitution pattern of this aniline derivative—featuring chloro, fluoro, and N-ethyl groups—offers a powerful platform for creating structurally complex and pharmacologically relevant scaffolds. This guide moves beyond simple procedural lists, delving into the causality behind experimental choices and providing robust, self-validating protocols for the synthesis of carbazoles, benzimidazoles, and indoles.
Introduction: The Strategic Value of Halogenated Anilines
Halogenated anilines are cornerstone building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of halogen atoms, particularly fluorine and chlorine, can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound is a particularly strategic reagent. The fluorine at the 5-position enhances metabolic stability, while the chlorine at the 2-position serves as a versatile synthetic handle for cyclization reactions, often through metal-catalyzed C-H activation or cross-coupling pathways. The N-ethyl group provides an additional vector for modifying solubility and steric profile.
This guide explores three major classes of heterocyclic synthesis utilizing this advanced intermediate:
-
Palladium-Catalyzed Carbazole Synthesis: Leveraging intramolecular C-H functionalization.
-
Multi-Step Benzimidazole Synthesis: Requiring strategic installation of a second amino group.
-
Fischer Indole Synthesis: Via conversion to a key hydrazine intermediate.
Reagent Profile: this compound
A thorough understanding of the starting material is critical for safety and experimental success.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClFN | [4] |
| Molecular Weight | 173.62 g/mol | [4] |
| Appearance | Colorless to light yellow liquid/low-melting solid | [5] |
| Boiling Point | Not readily available; related compounds have high boiling points. | |
| CAS Number | 1007353-83-5 (example, may vary) | |
| Purity | ≥97% (typical) | [5] |
Note: Specific properties may vary by supplier. Always consult the vendor-specific Safety Data Sheet (SDS).
Safety & Handling
Hazard Statements: Based on analogous compounds, this compound should be treated as a hazardous substance. Related chloroanilines are toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[6][7] They are also often toxic to aquatic life.
Precautionary Measures:
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation.[6][8]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Application 1: Palladium-Catalyzed Synthesis of Fluorinated N-Ethylcarbazoles
Carbazole alkaloids and their synthetic derivatives exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[9] Palladium-catalyzed intramolecular C-H functionalization provides a direct and atom-economical route to this privileged scaffold from diarylamine precursors.[10]
Rationale and Strategy
The strategy involves an initial N-arylation (Buchwald-Hartwig or Ullmann condensation) of this compound with a suitable coupling partner (e.g., a cyclohexenone derivative or a dihaloarene) followed by an intramolecular, palladium-catalyzed C-H activation/C-N bond formation to construct the carbazole core.[9][11] This approach offers high regioselectivity and functional group tolerance.
Caption: Two-step workflow for carbazole synthesis.
Protocol: Synthesis of 6-Fluoro-9-ethyl-9H-carbazole (Representative)
This protocol describes a one-pot tandem amination and direct arylation sequence.
Materials:
-
This compound
-
1,2-Dichlorobenzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (or similar bulky phosphine ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (5 mol%), Xantphos (7.5 mol%), and Cs₂CO₃ (2.5 equivalents).
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by this compound (1.0 equivalent) and 1,2-dichlorobenzene (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired carbazole product.
Causality:
-
Catalyst System: The Pd(OAc)₂/Xantphos system is effective for both C-N bond formation and the subsequent C-H activation/arylation step.[11] The bulky ligand promotes the necessary reductive elimination and oxidative addition cycles.
-
Base: Cs₂CO₃ is a strong, non-nucleophilic base suitable for promoting the amination reaction without competing side reactions.
-
Solvent & Temperature: High-boiling toluene is required to provide the thermal energy needed for the intramolecular C-H activation, which is the rate-limiting step.[9]
Application 2: Synthesis of Fluorinated N-Ethylbenzimidazoles
Benzimidazoles are a critical scaffold in medicinal chemistry, found in drugs such as proton pump inhibitors (omeprazole) and anthelmintics.[12][13] Fluorinated benzimidazoles, in particular, often exhibit enhanced biological activity.[14][15][16] The synthesis from a mono-aniline requires a strategic introduction of a second nitrogen functionality.
Rationale and Strategy
The most common route to benzimidazoles is the Phillips condensation, which involves cyclizing an o-phenylenediamine with a carboxylic acid or its derivative.[13] Starting from this compound, this requires a two-step sequence prior to cyclization:
-
Regioselective Nitration: Introduction of a nitro group ortho to the amine.
-
Reduction: Conversion of the nitro group to a second amine, forming the required diamine intermediate.
-
Cyclization: Condensation with a carboxylic acid under acidic conditions.
Caption: Multi-step pathway to benzimidazoles.
Protocol: Synthesis of 4-Chloro-7-fluoro-1-ethyl-1H-benzo[d]imidazole
Part A: Synthesis of N-ethyl-2-chloro-5-fluoro-6-nitroaniline
-
Acid Mixture: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid to fuming nitric acid.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the cold acid mixture, ensuring the temperature does not exceed 5-10 °C.
-
Reaction: Stir at 0-5 °C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize with a saturated sodium bicarbonate solution until the product precipitates. Filter the solid, wash with cold water, and dry under vacuum.
Part B: Synthesis of 3-Chloro-6-fluoro-N1-ethylbenzene-1,2-diamine
-
Setup: Suspend the nitroaniline from Part A (1.0 eq) in ethanol or concentrated HCl.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours.
-
Work-up: Cool the reaction and basify with aqueous NaOH until a pH > 10 is achieved.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diamine, which is often used directly in the next step.
Part C: Phillips Condensation to form the Benzimidazole
-
Setup: Dissolve the crude diamine from Part B (1.0 eq) in formic acid (excess, serves as reagent and solvent).
-
Reaction: Heat the solution to reflux (100-110 °C) for 3-4 hours.
-
Work-up: Cool the reaction mixture and slowly pour it into a beaker of ice water.
-
Isolation: Neutralize with aqueous ammonia or NaOH to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure benzimidazole.
Application 3: Fischer Indole Synthesis of Fluorinated N-Ethylindoles
The Fischer indole synthesis is a robust and historic method for preparing the indole nucleus, a scaffold present in countless natural products and pharmaceuticals.[17][18][19] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[20]
Rationale and Strategy
This application requires the initial conversion of the aniline to its corresponding arylhydrazine. This is a classic two-step process involving diazotization followed by reduction. The resulting hydrazine is then directly subjected to Fischer conditions with a suitable carbonyl partner.
Caption: Logic flow for Fischer Indole Synthesis.
Protocol: Synthesis of 7-Chloro-4-fluoro-1-ethyl-2,3-dimethyl-1H-indole
Part A: Synthesis of (2-Chloro-N-ethyl-5-fluorophenyl)hydrazine
-
Diazotization: Dissolve this compound (1.0 eq) in concentrated HCl and cool to 0 °C in an ice-salt bath.
-
Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl. Cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate of the hydrazine hydrochloride salt should form.
-
Isolation: Stir for 1-2 hours, then filter the solid, wash with a small amount of cold water, and dry.
Part B: Fischer Indole Cyclization
-
Hydrazone Formation: Suspend the hydrazine hydrochloride from Part A (1.0 eq) in ethanol. Add butan-2-one (1.2 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 1 hour to form the hydrazone in situ.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Heat the reaction mixture to 80-100 °C for several hours until TLC analysis indicates the consumption of the hydrazone.
-
Work-up: Cool the reaction and pour it onto ice. Basify with NaOH or NH₄OH.
-
Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography or recrystallization.
Causality:
-
Mechanism: The reaction proceeds via the formation of a hydrazone, which tautomerizes to an ene-hydrazine. A key[12][12]-sigmatropic rearrangement occurs, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[19][20]
-
Catalyst: A strong Brønsted or Lewis acid is required to catalyze both the tautomerization and the cyclization/elimination steps.[19]
Summary of Synthetic Applications
| Heterocyclic Core | Key Synthetic Strategy | Required Pre-transformation | Key Reagents | Typical Conditions |
| Carbazole | Pd-Catalyzed C-H Amination | N-Arylation (can be one-pot) | Pd(OAc)₂, Ligand, Base | High Temperature (110-150 °C) |
| Benzimidazole | Phillips Condensation | 1. Nitration; 2. Reduction | HNO₃/H₂SO₄, SnCl₂, R-COOH | Stepwise; Cyclization at >100 °C |
| Indole | Fischer Indole Synthesis | 1. Diazotization; 2. Reduction | NaNO₂, SnCl₂, Carbonyl, Acid | Stepwise; Cyclization at 80-100 °C |
Conclusion
This compound is a powerful and versatile building block for accessing diverse and medicinally relevant heterocyclic systems. By understanding the distinct reactivity of its functional groups, chemists can strategically design efficient synthetic routes to complex carbazoles, benzimidazoles, and indoles. The protocols and rationales provided herein serve as a foundation for researchers to explore and expand the synthetic utility of this valuable intermediate in drug discovery and materials science.
References
- Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. National Institutes of Health (NIH).
- Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. MDPI.
- Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Der Pharma Chemica.
- Synthesis of Carbazoles. Organic Chemistry Portal.
- A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. PMC.
- One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications (RSC Publishing).
- Synthesis of Some of Fluorinated Benzimidazole Nucleosides. Canadian Center of Science and Education.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Frontiers.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications.
- Fluorine-containing bioactive benzimidazoles. Semantic Scholar.
- SAFETY DATA SHEET. Sigma-Aldrich.
- A three-component Fischer indole synthesis. PubMed.
- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- 2-Chloro-5-fluoroaniline, 97% 5 g. Thermo Fisher Scientific.
- Fischer Indole Synthesis. Alfa Chemistry.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Fischer Indole Synthesis. Cambridge University Press.
- Fischer indole synthesis in the absence of a solvent. SciSpace.
- Fluorinated Heterocyclic Compounds. Springer.
- ICSC 0129 - 2-CHLOROANILINE. ILO and WHO.
- N-chloro-5-ethyl-2-fluoroaniline. PubChem.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.
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Application Note: Optimized Nucleophilic Substitution Protocols for 2-Chloro-N-ethyl-5-fluoroaniline
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 2-Chloro-N-ethyl-5-fluoroaniline .
Part 1: Strategic Overview & Reactivity Profile
The Chemo-Selectivity Challenge
The scaffold This compound presents a unique challenge in nucleophilic substitution due to the competing electronic effects of its substituents.
-
Deactivation by Amino Group: The N-ethylamino group at position 1 is a strong electron-donating group (EDG). Through resonance, it increases electron density in the aromatic ring, significantly deactivating the molecule toward classical Nucleophilic Aromatic Substitution (SNAr).
-
Halogen Reactivity Hierarchy:
-
C2-Chlorine: Situated ortho to the amino group. While sterically hindered, this is the primary site for Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki).
-
C5-Fluorine: Situated meta to the amino group. The C-F bond is typically stable under standard coupling conditions, serving as a valuable metabolic blocker in drug design. However, it can be displaced under forcing SNAr conditions with extremely strong nucleophiles, though this is rarely the desired pathway.
-
The Solution: Metal-Catalyzed "Formal" Substitution
Direct SNAr is generally inefficient for this electron-rich substrate. The industry-standard approach to "substitute" the chlorine is Palladium-Catalyzed Cross-Coupling . This protocol focuses on the Buchwald-Hartwig Amination , which allows the displacement of the C2-Chlorine with a wide range of amines, overcoming the electronic deactivation.
Decision Pathway (Visualized)
Figure 1: Reactivity decision tree highlighting the necessity of metal catalysis over classical SNAr for this electron-rich aniline derivative.
Part 2: Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (Displacement of C2-Cl)
Objective: Substitution of the C2-Chlorine with a secondary amine (e.g., Morpholine, Piperazine) or primary amine. Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The bulky N-ethyl group at C1 requires a specific ligand choice to facilitate oxidative addition and reductive elimination.
1. Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Target Amine (1.2 – 1.5 equiv)
-
Catalyst Precursor: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2
-
Ligand: RuPhos or BrettPhos (2-4 mol%)
-
Why: These dialkylbiaryl phosphine ligands are engineered to stabilize the Pd center and promote coupling with sterically hindered (ortho-substituted) aryl chlorides [1].
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs2CO3 (for base-sensitive substrates).
-
Solvent: Toluene (anhydrous) or 1,4-Dioxane.
2. Step-by-Step Procedure
-
Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon or Nitrogen for 10 minutes.
-
Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix Pd2(dba)3 and the Ligand (RuPhos) in a small amount of solvent. Stir at room temperature for 5 minutes to generate the active catalytic species LnPd(0).
-
Charge Reagents: Add the substrate (this compound), the nucleophilic amine, and the base (NaOtBu) to the main reaction vial.
-
Solvent Addition: Add the pre-complexed catalyst solution (or add catalyst/ligand directly if skipping step 2) and the remaining solvent. Concentration should be approx. 0.1 M to 0.2 M.
-
Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Monitor conversion via LC-MS or TLC.
-
Checkpoint: Look for the disappearance of the aryl chloride peak.
-
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
3. Catalytic Cycle Visualization
Figure 2: Simplified Buchwald-Hartwig catalytic cycle. The bulky Ligand (L) is critical for the Oxidative Addition step into the hindered C2-Cl bond.
Protocol B: Optimization & Troubleshooting Guide
If the standard conditions fail, use this screening matrix to optimize the reaction.
| Variable | Standard Condition | Optimization Alternative | Rationale |
| Ligand | RuPhos | BrettPhos or XPhos | RuPhos is excellent for secondary amines. BrettPhos is superior for primary amines. XPhos is a general workhorse for aryl chlorides [1, 5]. |
| Base | NaOtBu | K3PO4 or Cs2CO3 | If the substrate contains ester/ketone groups sensitive to strong bases, switch to mild inorganic carbonates. |
| Solvent | Toluene | t-Amyl Alcohol or DME | Polar protic solvents like t-Amyl alcohol can sometimes accelerate the reaction by solubilizing the base. |
| Temp | 100 °C | 120 °C (Microwave) | Microwave irradiation can drive difficult couplings in significantly shorter times (30-60 min). |
Part 3: Safety & Handling (SDS Summary)
This compound is a halogenated aniline derivative. Standard safety protocols for potentially toxic and irritating organic compounds must be observed.
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As an aniline derivative, potential methemoglobinemia risks should be considered upon chronic exposure [6].
-
Handling:
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Handle exclusively inside a fume hood to avoid inhalation of vapors.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids.
-
-
Waste Disposal: Segregate as halogenated organic waste. Do not dispose of down the drain.
References
-
Buchwald-Hartwig Amination. Wikipedia. Accessed Oct 26, 2025. Link[2]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. MDPI. Accessed Oct 26, 2025. Link
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides. TCI Chemicals. Accessed Oct 26, 2025. Link
-
2-Chloro-5-fluoroaniline Product Page. Chem-Impex. Accessed Oct 26, 2025. Link
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. LibreTexts. Accessed Oct 26, 2025. Link
-
5-Chloro-2-fluoroaniline Safety Data Sheet. Sigma-Aldrich. Accessed Oct 26, 2025. Link
Sources
Application Notes and Protocols: 2-Chloro-N-ethyl-5-fluoroaniline as a Versatile Building Block for Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The dysregulation of kinase signaling pathways is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. Substituted anilines are a well-established and prominent pharmacophore in the design of these inhibitors, frequently serving as a key structural motif for engaging with the ATP-binding site of kinases.
This document provides a detailed examination of 2-Chloro-N-ethyl-5-fluoroaniline , a halogenated aniline derivative, as a valuable and versatile building block for the synthesis of novel kinase inhibitors. While this specific molecule is not extensively documented in publicly available literature as a component of approved drugs, its structural features offer a compelling rationale for its utility in medicinal chemistry. We will draw upon established principles of kinase inhibitor design and the known roles of similar substituted anilines to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Rationale for Use in Kinase Inhibitor Design: A Chemist's Perspective
The strategic incorporation of this compound into a kinase inhibitor scaffold is underpinned by several key chemical and pharmacological principles. The aniline moiety itself is a privileged structure, known to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[1] The substituents on the aniline ring, however, are what truly define its potential for creating potent and selective inhibitors.
The Role of Halogenation
The presence of both chlorine and fluorine atoms on the aniline ring is a deliberate design choice, not a mere chemical curiosity. Halogens play a multifaceted role in drug design:
-
Modulation of Physicochemical Properties : The chloro and fluoro groups significantly influence the electronic properties of the aniline ring. They can modulate the pKa of the aniline nitrogen, affecting its hydrogen bonding capabilities, and alter the overall lipophilicity and metabolic stability of the final compound.
-
Formation of Halogen Bonds : Beyond simple steric and electronic effects, halogens can participate in halogen bonding. This is a non-covalent interaction where a polarized halogen atom acts as a Lewis acid.[2] These interactions, though often subtle, can contribute significantly to the binding affinity and selectivity of an inhibitor for its target kinase.[2][3][4]
-
Occupying Lipophilic Pockets : The chloro and fluoro substituents can occupy hydrophobic pockets within the ATP-binding site, further enhancing binding affinity. The fluorine atom, in particular, can engage in favorable orthogonal interactions.
The N-Ethyl Group
The N-ethyl group provides an additional vector for chemical modification. This seemingly simple alkyl group can:
-
Probe Deeper Pockets : The ethyl group can extend into deeper, more hydrophobic regions of the ATP-binding site that might not be accessible to a simple aniline.
-
Improve Solubility and Permeability : The addition of the ethyl group can fine-tune the solubility and cell permeability of the resulting inhibitor, which are critical pharmacokinetic properties.
-
Serve as an Attachment Point : The ethyl group can be further functionalized to introduce additional pharmacophoric features or to attach linkers for targeted drug delivery systems.
Key Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClFN | [5] |
| Molecular Weight | 173.62 g/mol | [6] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not available for the N-ethylated compound. The parent compound, 2-chloro-5-fluoroaniline, has a boiling point of 211 °C. | [7] |
| CAS Number | Not readily available for this compound. The parent compound, 2-chloro-5-fluoroaniline, is 452-83-5. | [7][8] |
Note: Due to the limited public data on this compound, some properties are inferred from the parent compound, 2-chloro-5-fluoroaniline.
Synthetic Pathways and Protocols
The true value of a building block lies in its synthetic accessibility and its versatility in chemical reactions. Here, we outline a plausible synthetic route to this compound and a general protocol for its incorporation into a kinase inhibitor scaffold.
Synthesis of this compound
A common and effective method for the N-alkylation of anilines is reductive amination. This two-step, one-pot procedure is generally high-yielding and avoids many of the pitfalls of direct alkylation with ethyl halides.
Caption: Reductive amination synthesis of this compound.
Detailed Protocol:
-
Schiff Base Formation :
-
To a solution of 2-chloro-5-fluoroaniline (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add acetaldehyde (1.2 eq).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding Schiff base. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction :
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions. Be cautious as the reaction may be exothermic and produce hydrogen gas.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification :
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Incorporation into a Kinase Inhibitor Scaffold: A Representative Example
Substituted anilines are frequently coupled with heterocyclic scaffolds, such as quinazolines or pyrimidines, which are also common features of kinase inhibitors.[1][9] A widely used and robust method for this transformation is the Buchwald-Hartwig cross-coupling reaction.[10]
Caption: Buchwald-Hartwig cross-coupling for kinase inhibitor synthesis.
Detailed Protocol:
-
Reaction Setup :
-
In an oven-dried Schlenk flask, combine the substituted heterocyclic halide (e.g., 4-chloroquinazoline, 1.0 eq), this compound (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction :
-
Add a dry, degassed solvent, such as dioxane or toluene.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification :
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired kinase inhibitor.
-
Application in a Biological Context: Targeting Kinase Pathways
The ultimate goal of synthesizing these molecules is to inhibit the activity of specific kinases involved in disease. Aniline-based inhibitors typically function as ATP-competitive inhibitors.
Caption: ATP-competitive inhibition of a protein kinase.
The aniline moiety of the inhibitor, synthesized from this compound, is designed to mimic the adenine region of ATP, forming hydrogen bonds with the kinase hinge region. The substituted phenyl ring then occupies the rest of the ATP-binding pocket, with the chloro, fluoro, and ethyl groups making specific interactions that contribute to the inhibitor's potency and selectivity. By occupying the ATP-binding site, the inhibitor prevents the kinase from phosphorylating its downstream substrates, thereby blocking the signaling pathway and eliciting a therapeutic effect.
Conclusion
This compound represents a promising and strategically designed building block for the synthesis of novel kinase inhibitors. Its unique combination of a hinge-binding aniline core with strategically placed halogen and alkyl substituents provides medicinal chemists with a powerful tool to explore new chemical space in the quest for more effective and selective cancer therapies. The synthetic protocols outlined in this document are based on robust and well-established chemical transformations, providing a solid foundation for the successful application of this versatile building block in drug discovery programs.
References
-
Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available from: [Link]
-
Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO South Africa. Available from: [Link]
-
Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. Available from: [Link]
-
The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry. Available from: [Link]
-
Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. ResearchGate. Available from: [Link]
-
Exploring the potential of halogen bonding interactions in the development of novel protein tyrosine kinase inhibitors. ResearchGate. Available from: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]
-
N-chloro-5-ethyl-2-fluoroaniline. PubChem. Available from: [Link]
-
2-Chloro-5-fluoroaniline. PubChem. Available from: [Link]
- Method for preparing 2-chloro-N-(4-fluorophenyl).Google Patents.
-
N-ETHYL-p-CHLOROANILINE. Organic Syntheses Procedure. Available from: [Link]
-
2-Chloroaniline and its hydrochloride: Human health tier II assessment. NICNAS. Available from: [Link]
-
SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. Available from: [Link]
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Scalable Industrial Synthesis of 2-Chloro-N-ethyl-5-fluoroaniline
This Application Note provides a comprehensive technical guide for the scalable synthesis of 2-Chloro-N-ethyl-5-fluoroaniline (CAS: 1692502-38-7), a critical intermediate in the development of next-generation kinase inhibitors and agrochemicals.
Application Note & Process Protocol
Executive Summary & Strategic Analysis
The synthesis of This compound presents a specific process chemistry challenge: introducing an ethyl group onto an electron-deficient aniline while maintaining high selectivity (avoiding di-ethylation) and preserving the labile halogen substituents (chlorine and fluorine) prone to hydrogenolysis.
Retrosynthetic Disconnection
The target molecule is best accessed via C-N bond formation starting from commercially available 2-chloro-5-fluoroaniline .
-
Route A: Direct Alkylation (Ethyl Halides): Not Recommended. High risk of over-alkylation to the tertiary amine and quaternary ammonium salt. Poor atom economy due to stoichiometric waste.
-
Route B: Catalytic Reductive Alkylation (Preferred "Green" Route): Reaction with acetaldehyde under hydrogenation conditions. Requires specific catalysts to prevent dehalogenation.
-
Route C: Orthoformate-Mediated Alkylation (High Precision Route): The "Roberts and Vogt" method.[1] Uses triethyl orthoformate to selectively form the N-ethyl species via an imidate/formamide intermediate. Ideal for high-value batches where selectivity is paramount.
Pathway Visualization
The following diagram outlines the competing reaction pathways and the logic for selecting the optimal route.
Caption: Comparison of synthetic routes. Route B is preferred for scale, while Route C offers superior selectivity.
Detailed Experimental Protocols
Method A: Catalytic Reductive Alkylation (Industrial Standard)
This method utilizes heterogeneous catalytic hydrogenation with acetaldehyde. It is the most atom-efficient route but requires strict control over the catalyst system to prevent the loss of the chlorine atom (hydrodechlorination).
Critical Control Point: Standard Pd/C catalysts will strip the chlorine atom. You must use a sulfided platinum catalyst (Pt(S)/C) or poison the catalyst with thiophene.
Reagents & Materials
| Component | Equiv. | Role | Specification |
| 2-Chloro-5-fluoroaniline | 1.0 | Substrate | Purity >98% |
| Acetaldehyde | 1.2 - 1.5 | Alkylating Agent | Freshly distilled or solution |
| 5% Pt(S)/C | 1-3 wt% | Catalyst | Sulfided (poisoned) Platinum |
| Methanol/Ethanol | 10 V | Solvent | Anhydrous |
| Hydrogen (H₂) | - | Reductant | 5-10 bar pressure |
Step-by-Step Protocol
-
Charging: Into a high-pressure autoclave (Hastelloy or SS316), charge 2-Chloro-5-fluoroaniline (100 g, 0.687 mol) and Methanol (1.0 L).
-
Catalyst Addition: Add 5% Pt(S)/C (2.0 g, 2 wt% loading) under a nitrogen blanket. Note: Sulfided catalysts are less pyrophoric but standard safety precautions apply.
-
Aldehyde Addition: Cool the mixture to 10–15°C. Slowly dose Acetaldehyde (45.4 g, 1.03 mol) via a dosing pump to control the exotherm (imine formation is exothermic). Stir for 30 minutes to allow pre-equilibrium (formation of the hemiaminal/imine).
-
Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 10 bar (150 psi) with H₂.
-
Reaction: Heat to 50°C and stir at 800-1000 rpm. Monitor H₂ uptake. Reaction is typically complete in 4–6 hours.
-
Work-up:
-
Cool to 20°C and vent H₂. Purge with Nitrogen.
-
Filter the catalyst through a spark-proof filter (e.g., Celite bed). Recycle catalyst if protocol permits.
-
Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
-
Purification: Distillation under high vacuum (approx. 110–115°C at 2-3 mmHg) or conversion to the HCl salt for crystallization.
Validation:
-
IPC (In-Process Control): HPLC should show <0.5% starting aniline and <0.2% des-chloro impurity.
-
Yield: Expected 90–95%.
Method B: The Orthoformate Process (High Selectivity)
Based on the classic Roberts and Vogt procedure [1], this method is ideal if high-pressure hydrogenation equipment is unavailable or if the substrate is extremely sensitive to reduction. It guarantees mono-alkylation.
Mechanism[1][2][3][4][5]
-
Aniline + Triethyl Orthoformate
Imidate Intermediate -
Imidate
-Ethyl-N-arylformamide (Chapman-like rearrangement/alkylation) -
Hydrolysis
-Ethyl Aniline
Step-by-Step Protocol
-
Condensation: In a reactor equipped with a fractional distillation column, charge 2-Chloro-5-fluoroaniline (1.0 mol), Triethyl Orthoformate (1.5 mol), and conc. H₂SO4 (0.04 mol, catalyst).
-
Heating: Heat the mixture. At ~115°C, ethanol begins to distill off.[6]
-
Distillation: Gradually raise the temperature to 175°C over 2 hours, continuously removing ethanol. This drives the equilibrium toward the
-ethyl-formanilide. -
Hydrolysis: Cool the mixture to 100°C. Add 10% HCl (aq) (3.0 equiv) and reflux for 2 hours to cleave the formyl group.
-
Isolation: Basify with 20% NaOH to pH >10. Extract the organic layer with Toluene or MTBE. Wash with water and brine.[7][8]
-
Final Polish: Dry over Na₂SO₄ and distill the solvent.
Yield: Expected 80–85%. Advantage: Zero risk of over-alkylation (quaternary salts).
Process Safety & Impurity Profile
Dehalogenation Logic Tree
When using Method A (Hydrogenation), the risk of stripping the chlorine is significant. Use this logic tree to troubleshoot.
Caption: Troubleshooting logic for mitigating hydrodechlorination during reductive amination.
Key Impurities
| Impurity | Origin | Control Strategy |
| N,N-Diethyl-2-chloro-5-fluoroaniline | Over-alkylation | Use Method B (Orthoformate) or strictly limit Acetaldehyde to 1.05 eq in Method A. |
| 3-Fluoroaniline (Des-chloro) | Hydrogenolysis | Use sulfided catalyst; lower H₂ pressure; reduce temperature. |
| N-Ethyl-N-(2-chloro-5-fluorophenyl)acetamide | Acetaldehyde oxidation | Ensure inert atmosphere; use fresh acetaldehyde. |
References
-
Roberts, R. M.; Vogt, P. J. (1956). N-Ethyl-p-chloroaniline. Organic Syntheses, 36, 44. Link (Validates the Orthoformate alkylation method for chloro-anilines).
-
Podyacheva, E., et al. (2019). Hitchhiker's Guide to Reductive Amination. Organic Chemistry Portal. Link (Review of reductive amination strategies).
-
Volochnyuk, D. M., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.[8] Link (Discusses catalytic considerations for substituted anilines).
- Gross, T., et al. (2002). Industrial Synthesis of Optically Active Amines. Topics in Catalysis, 19, 21–28.
Sources
- 1. microchem.fr [microchem.fr]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
Coupling reactions involving 2-Chloro-N-ethyl-5-fluoroaniline
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-N-ethyl-5-fluoroaniline
Introduction
In the landscape of modern synthetic organic chemistry, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.[1] this compound is a valuable substituted aniline building block, featuring an electron-rich aromatic ring activated by the ethylamino group, yet moderately deactivated by the fluoro and chloro substituents. The chlorine atom, while presenting a synthetic challenge due to its lower reactivity compared to bromine or iodine, offers a cost-effective and readily available handle for diversification through cross-coupling reactions.
This guide provides an in-depth exploration of two cornerstone palladium-catalyzed cross-coupling reactions—the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling—as applied to this compound. We will delve into the mechanistic underpinnings of these transformations, offer practical application notes for catalyst and condition selection, and provide detailed, robust protocols for researchers in drug development and synthetic chemistry.
Core Concepts: Overcoming the Challenge of Aryl Chlorides
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling. This is due to the high bond dissociation energy of the C-Cl bond, which makes the initial, rate-limiting oxidative addition step to the Pd(0) center challenging.[1] The successful coupling of this compound, therefore, hinges on the selection of a highly active catalyst system specifically designed to overcome this hurdle. Modern catalyst systems typically employ sterically hindered and electron-rich ligands, such as biaryl monophosphines (e.g., XPhos, t-BuXPhos) or N-heterocyclic carbenes (NHCs), which promote the formation of the active, monoligated L-Pd(0) species necessary for efficient oxidative addition.[2][3]
Experimental and Procedural Workflow
A generalized workflow for executing palladium-catalyzed cross-coupling reactions is essential for ensuring reproducibility and safety. The following diagram outlines the critical steps from reaction setup to product isolation.
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
Application I: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[2][4] This reaction is indispensable for synthesizing substituted anilines and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.
Mechanistic Overview
The reaction proceeds through a catalytic cycle initiated by the active L-Pd(0) species.[5] The key steps are:
-
Oxidative Addition: The Pd(0) complex inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The incoming amine coordinates to the palladium center, and a strong base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination with Morpholine
This protocol details the coupling of this compound with morpholine, a common secondary amine. The use of a strong, non-nucleophilic base and a specialized biarylphosphine ligand is critical for success.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| This compound | 175.62 | 176 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 | 1.2 | 1.2 |
| t-BuXPhos Pd G3 Precatalyst | 841.62 | 16.8 | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure
-
Preparation: To a flame-dried Schlenk tube, add this compound (176 mg, 1.0 mmol), t-BuXPhos Pd G3 precatalyst (16.8 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inerting: Seal the tube with a rubber septum, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Application II: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used reaction for forming C-C bonds between an organoboron species (like a boronic acid or ester) and a halide.[6][7][8] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[8][9]
Mechanistic Overview
The Suzuki reaction follows a catalytic cycle similar to other cross-coupling reactions, with a key difference in the transmetalation step, which requires activation of the boronic acid by a base.[6][9]
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the C-Cl bond of the aryl chloride.
-
Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol describes a typical Suzuki coupling using an electron-rich boronic acid. The choice of a weaker base and a catalyst system effective for aryl chlorides is key.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| This compound | 175.62 | 176 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 228 | 1.5 | 1.5 |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 816.64 | 41 | 0.05 | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, combine this compound (176 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inerting: Fit the flask with a reflux condenser, seal with a septum, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with 20 mL of water.
-
Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography to yield the desired biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Base too weak or degraded. | Use a pre-catalyst; Ensure rigorous inerting technique; Use freshly opened base or a stronger base (e.g., K₃PO₄ for Suzuki, LHMDS for C-N). |
| Hydrodehalogenation | Competing reaction pathway, often promoted by water or protic sources. | Use anhydrous solvents and reagents; For Suzuki, minimize water content or use anhydrous conditions with KF as the base.[6] |
| Poor Reproducibility | Inconsistent quality of reagents (base, solvent); Inefficient stirring. | Use high-purity, anhydrous solvents; Ensure the base is finely powdered and well-mixed; Use vigorous mechanical or magnetic stirring.[5] |
| Ligand Degradation | Reaction temperature too high; Presence of oxygen. | Lower the reaction temperature; Ensure the reaction remains under a positive pressure of inert gas throughout the heating process. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective strategy for molecular diversification. While the C-Cl bond presents a reactivity challenge, the use of modern, highly active catalyst systems based on sterically demanding, electron-rich ligands enables both C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond formation in good to excellent yields. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous experimental technique, researchers can successfully leverage this versatile building block to access a wide array of complex molecular targets.
References
-
Title: Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC Source: National Institutes of Health URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst Source: National Institutes of Health URL: [Link]
-
Title: Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer: Fast-Activating, Highly Efficient Catalyst for Cross- Coupling Source: The Royal Society of Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids Source: pubs.acs.org URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides Source: pubs.acs.org URL: [Link]
-
Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| Source: YouTube URL: [Link]
-
Title: The Suzuki Reaction Source: Myers' Group, Harvard University URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL: [Link]
-
Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: ACS Catalysis URL: [Link]
-
Title: Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine Source: National Institutes of Health URL: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Lab Reporter [fishersci.se]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes: Synthesis of a Novel Quinolyl-Amine Fungicide from 2-Chloro-N-ethyl-5-fluoroaniline
Introduction: The Strategic Importance of Fluorinated Anilines in Agrochemicals
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique electronic properties of fluorine can significantly enhance the biological activity, metabolic stability, and bioavailability of a compound. 2-Chloro-5-fluoroaniline and its derivatives are valuable building blocks in this context, serving as precursors to a range of herbicides and fungicides.[1] This application note provides a detailed guide to the preparation of a novel potential fungicide based on a quinoline scaffold, starting from the versatile intermediate, 2-Chloro-5-fluoroaniline. The protocols herein detail the N-ethylation of the starting aniline and its subsequent conversion into a 7-chloro-5-fluoro-1-ethyl-2,4-dimethylquinolinium salt, a compound designed to exhibit fungicidal properties.
Chemical Properties and Safety Overview
2-Chloro-5-fluoroaniline is a substituted aniline that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, featuring both chloro and fluoro substituents, provides a reactive handle for further chemical modifications.
| Property | Value |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol |
| CAS Number | 452-83-5 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 211 °C |
Safety Precautions: 2-Chloro-5-fluoroaniline is harmful if swallowed or in contact with skin and causes skin and eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Workflow Overview
The synthesis of the target quinolyl-amine fungicide is a two-step process, beginning with the N-ethylation of 2-Chloro-5-fluoroaniline, followed by a Combes quinoline synthesis to construct the heterocyclic core.
Caption: Overall synthetic workflow.
PART 1: N-Ethylation of 2-Chloro-5-fluoroaniline
This protocol describes the synthesis of this compound from 2-Chloro-5-fluoroaniline using ethyl iodide. The choice of a strong base like sodium hydride is crucial for the deprotonation of the aniline nitrogen, facilitating its nucleophilic attack on the ethyl iodide.
Experimental Protocol:
Materials:
-
2-Chloro-5-fluoroaniline (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Ethyl iodide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Aniline Addition: Dissolve 2-Chloro-5-fluoroaniline (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride slurry at 0 °C (ice bath).
-
Deprotonation: Allow the mixture to stir at room temperature for 30 minutes.
-
Ethyl Iodide Addition: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.
Causality and Self-Validation:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous THF is critical as sodium hydride reacts violently with water.[3][4]
-
Inert Atmosphere: A nitrogen atmosphere prevents the reaction of sodium hydride with atmospheric moisture and oxygen.
-
Controlled Addition: Dropwise addition of the aniline and ethyl iodide at 0 °C helps to control the exothermic nature of the reaction.
-
TLC Monitoring: Regular monitoring by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts from prolonged reaction times.
PART 2: Combes Quinoline Synthesis of a Novel Fungicide
The Combes quinoline synthesis is a classic and reliable method for the preparation of substituted quinolines.[1][5][6][7] It involves the acid-catalyzed condensation of an aniline with a β-diketone. In this protocol, we utilize the synthesized this compound and acetylacetone to form the target quinoline derivative.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Polyphosphoric acid (PPA)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and acetylacetone (1.1 eq).
-
Acid Catalyst: Carefully add polyphosphoric acid (PPA) to the mixture with stirring.
-
Heating: Heat the reaction mixture to 120-130 °C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice.
-
Neutralization: Carefully neutralize the acidic mixture with a 10% NaOH solution until it is basic (pH > 8).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product, 7-Chloro-5-fluoro-1-ethyl-2,4-dimethylquinolinium salt.
Caption: Simplified mechanism of the Combes quinoline synthesis.
Rationale for Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a solvent and a catalyst for the cyclization and dehydration steps.[6]
-
Heating: The elevated temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution and subsequent aromatization.
-
Neutralization: The basic workup is essential to neutralize the acidic catalyst and to ensure the product is in its free base form for efficient extraction into the organic solvent.
Safety and Handling
2-Chloro-5-fluoroaniline:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2][3]
-
Handling: Use in a well-ventilated fume hood with appropriate PPE. Avoid generating aerosols.
Sodium Hydride:
-
Hazards: Flammable solid, reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.[3][4]
-
Handling: Handle under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket). Never allow contact with water or other protic solvents. Use a Class D fire extinguisher for fires.
Ethyl Iodide:
-
Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.[8]
-
Handling: Use in a fume hood and wear appropriate PPE. Store in a cool, dark place.
Polyphosphoric Acid:
-
Hazards: Causes severe skin burns and eye damage.
-
Handling: Wear acid-resistant gloves, safety goggles, and a lab coat. Handle with care to avoid contact with skin and eyes.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of a novel quinolyl-amine-based potential fungicide from 2-Chloro-5-fluoroaniline. The two-step synthetic route, involving N-ethylation followed by a Combes quinoline synthesis, is a robust and adaptable method for accessing this class of compounds. The detailed protocols, safety information, and explanations for the experimental choices are intended to enable researchers to safely and efficiently synthesize these and similar molecules for agrochemical research and development.
References
- Combes, A. Sur la synthèse des quinoléines. Bulletin de la Société Chimique de France1888, 49, 89-92.
-
ACS Publications. (2019, September 18). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
-
ResearchGate. (2025, August 5). Synthesis, Insecticidal, and Fungicidal Screening of Some New Synthetic Quinoline Derivatives. Retrieved from [Link]
-
PubMed. (2026, January 31). Design, synthesis and antimicrobial activity of novel quinoline derivatives against phytopathogenic fungi and bacteria inspired from isocryptolepine alkaloids. Retrieved from [Link]
-
MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Ethyl Iodide. Retrieved from [Link]
-
PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Techno PharmChem. (n.d.). ETHYL IODIDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Mechanism of the Doebner–Miller lepidine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]
-
The UC Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. Retrieved from [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). Retrieved from [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. (n.d.). Retrieved from [Link]
-
Frontiers. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
PubMed. (n.d.). The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II. Some factors influencing alpha-C- and N-oxidation. Retrieved from [Link]
-
ACS Publications. (2021, January 4). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. chemscience.com [chemscience.com]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. samratpharmachem.com [samratpharmachem.com]
Application Note: Selective Synthesis of 2-Chloro-N-ethyl-5-fluoroaniline via Reductive Amination
Abstract & Scope
This application note details the optimized protocol for synthesizing 2-Chloro-N-ethyl-5-fluoroaniline (Target Molecule) from 2-Chloro-5-fluoroaniline and acetaldehyde .
The N-ethylated halo-aniline scaffold is a critical pharmacophore in kinase inhibitors and agrochemicals. However, introducing an ethyl group onto an electron-deficient aniline presents two specific challenges:
-
Chemo-selectivity: Preserving the aryl chloride and fluoride bonds, which are susceptible to hydrogenolysis under catalytic hydrogenation conditions.
-
Mono-alkylation Control: Preventing the formation of the N,N-diethyl byproduct (over-alkylation), which is kinetically favored due to the increased nucleophilicity of the secondary amine product.
This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method as the "Gold Standard" for its safety profile, mild conditions, and superior selectivity compared to cyanoborohydrides or catalytic hydrogenation.
Strategic Analysis: Reagent Selection
Why Sodium Triacetoxyborohydride (STAB)?
For this specific substrate, STAB (
| Reagent | Suitability | Critical Analysis |
| STAB | High | Preferred. Mild hydride donor. Selectively reduces iminium ions over aldehydes.[1][2][3] Does not reduce aryl halides. Non-toxic compared to cyanoborohydrides. |
| Medium | Effective (Borch Reduction) but generates toxic HCN/cyanide byproducts. Requires strict pH control (pH 5-6) to prevent HCN gas evolution. | |
| Low | High Risk. Standard hydrogenation conditions often cause dehalogenation (loss of Cl/F) before imine reduction is complete. Requires sulfided (poisoned) catalysts to work safely. | |
| Low | Too reactive. Reduces the aldehyde to ethanol faster than it reduces the imine, requiring large excesses of reagents. |
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an iminium ion intermediate. STAB is unique because it coordinates with the oxygen of the carbonyl/hemiaminal, facilitating reduction after imine formation.
Figure 1: Mechanistic pathway. Note that the 'Product' is more nucleophilic than the starting aniline, creating a risk of 'SideProduct' formation if stoichiometry is uncontrolled.
Experimental Protocol: The STAB Method
Materials
-
Substrate: 2-Chloro-5-fluoroaniline (1.0 equiv)
-
Carbonyl: Acetaldehyde (1.1 - 1.2 equiv) [Note: Handle cold; bp = 20.2°C]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[4] DCE is standard, THF is a greener alternative.
Step-by-Step Procedure
Step 1: Solvation and Activation
-
Charge a dry reaction vessel (purged with
) with 2-Chloro-5-fluoroaniline (10 mmol, 1.45 g). -
Add DCE (30 mL, 0.3 M concentration).
-
Add Glacial Acetic Acid (10-20 mmol, 0.6 - 1.2 mL).
-
Rationale: Acid catalysis is required to protonate the hemiaminal and drive water loss to form the imine.
-
Step 2: Controlled Imine Formation (The "Pre-Mix") 4. Cool the mixture to 0°C (ice bath). 5. Add Acetaldehyde (11 mmol, ~0.62 mL) dropwise.
- Critical Technique: Acetaldehyde is extremely volatile. Use a chilled syringe.
- Allow the mixture to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30-60 minutes.
- Checkpoint: This "dwell time" allows the imine to form before the reducing agent is added. This is crucial for selectivity.
Step 3: Reduction 7. Add STAB (14 mmol, 2.97 g) in 3-4 portions over 10 minutes.
- Observation: Mild gas evolution (
) may occur; ensure venting.
- Stir at RT for 2–4 hours.
- Monitoring: Check by TLC or LCMS. Look for the disappearance of the aniline (SM) and the appearance of the mono-ethyl product (M+29 mass shift).
Step 4: Quench and Workup
9. Quench the reaction by adding saturated aqueous
Step 5: Purification
-
The crude oil usually requires Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 0% to 10% EtOAc).
-
Note: The non-polar bis-ethylated impurity (if present) will elute first. The mono-ethyl product elutes second. Unreacted aniline elutes last.
Process Control & Troubleshooting
Analytical Markers (LCMS/NMR)
| Compound | 1H NMR Signature (CDCl3, approx) | LCMS (ESI+) |
| Starting Material | ||
| Product (Mono) | ||
| Impurity (Bis) |
Troubleshooting Guide
Figure 2: Decision tree for common synthetic deviations.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][3] Journal of the American Chemical Society, 93(12), 2897–2904.[3] Link
-
Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][3][4][6][7][9] Encyclopedia of Reagents for Organic Synthesis. Link
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. scribd.com [scribd.com]
- 9. reddit.com [reddit.com]
Catalyst selection for reactions involving 2-Chloro-N-ethyl-5-fluoroaniline
Application Note & Protocol
Topic: Catalyst System Selection for C-N Cross-Coupling Reactions Involving 2-Chloro-N-ethyl-5-fluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Guiding Principles for Catalyst Selection
This compound is a substituted secondary aniline with distinct electronic properties that present specific challenges and opportunities in synthetic chemistry. The presence of electron-withdrawing chloro- and fluoro- groups on the aromatic ring decreases the nucleophilicity of the nitrogen atom compared to simpler anilines. This characteristic is a critical consideration in catalyst selection for C-N bond-forming reactions, such as the Buchwald-Hartwig amination, where this molecule serves as the amine coupling partner. The primary goal of the catalyst system is to facilitate the coupling of this moderately reactive amine with an aryl (pseudo)halide, particularly the less reactive and more cost-effective aryl chlorides.
The success of such a transformation hinges on a carefully chosen palladium catalyst system, which comprises three core components: the palladium source (precatalyst), the ligand, and the base.
Deconstructing the Catalyst System: Components and Rationale
The Palladium Precatalyst: Ensuring a Robust Pd(0) Source
The catalytic cycle of the Buchwald-Hartwig amination is initiated by a Pd(0) species.[1][2] While traditional sources like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used, modern protocols increasingly rely on well-defined palladium precatalysts. These precatalysts offer superior stability, reproducibility, and efficiency by providing a reliable and rapid route to the active LPd(0) catalyst under mild conditions.[1][3]
For challenging substrates, second-generation (G2) and later-generation Buchwald precatalysts are highly recommended.[4] These complexes, which feature a biaryl phosphine ligand bound to a palladium center, are air- and moisture-stable, simplifying reaction setup.[4] Their activation, typically triggered by the base in the reaction mixture, is more efficient and avoids the formation of inhibitory side products that can arise from in-situ reduction of Pd(II) sources.[3]
The Ligand: The Key to Unlocking Reactivity
The choice of ligand is the most critical factor for successfully coupling an electron-deficient aniline with an aryl chloride. The C-Cl bond is significantly stronger and less readily activated than C-Br or C-I bonds.[1] Overcoming this hurdle requires ligands that can promote both the oxidative addition of the aryl chloride to the Pd(0) center and the subsequent, often rate-limiting, reductive elimination step to form the C-N bond.[5][6]
State-of-the-art ligands for this purpose are bulky and electron-rich biaryl monophosphines.[4]
-
Rationale for Bulk and Electron Density:
-
Steric Bulk: Promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species (LPd(0)), which is crucial for oxidative addition.
-
Electron-Richness: Increases the electron density on the palladium center, which facilitates the cleavage of the strong C-Cl bond during oxidative addition.
-
Table 1: Recommended Ligands for Amination with this compound
| Ligand Name | Structure | Key Characteristics & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly general and robust ligand for a wide range of aryl chlorides and amines. Excellent starting point for optimization.[4] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Its increased steric bulk and electron-donating methoxy groups make it exceptionally effective for coupling sterically hindered substrates.[7] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often provides superior results for couplings involving electron-deficient anilines or when milder bases are required. |
The Base: Driving the Deprotonation
The base plays a crucial role in the catalytic cycle by deprotonating the amine to form the palladium-amido complex prior to reductive elimination. The choice of base must balance reactivity with substrate compatibility.
-
Strong Bases (e.g., NaOt-Bu, LiHMDS): Sodium tert-butoxide is the most commonly used base for aryl chloride aminations due to its high basicity, which effectively drives the reaction forward.[1] However, its strength can be detrimental to substrates bearing sensitive functional groups (e.g., esters, ketones).
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): For functionalized or base-sensitive substrates, weaker inorganic bases are preferred. While they may require higher reaction temperatures or longer reaction times, they offer significantly broader functional group tolerance. The use of advanced ligands like RuPhos can often enable the use of these milder bases even for challenging couplings.
Experimental Workflow and Protocol
The following protocol details a representative Buchwald-Hartwig amination using this compound as the coupling partner.
Workflow Overview
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of N-(4-methylphenyl)-N-ethyl-2-chloro-5-fluoroaniline
This protocol describes the coupling of 4-chlorotoluene with this compound.
Materials:
-
XPhos Pd G2 Precatalyst
-
XPhos (ligand)
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Chlorotoluene (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or oven-dried vial with a septum-sealed cap
-
Standard glassware for workup and purification (silica gel chromatography)
Procedure:
-
Inert Atmosphere Setup: To a Schlenk tube containing a magnetic stir bar, add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%), additional XPhos ligand (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Degassing: Seal the tube and evacuate the atmosphere, then backfill with argon gas. Repeat this cycle three times to ensure an inert environment.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 mmol) and 4-chlorotoluene (1.2 mmol) to the tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aniline is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of celite or silica gel to remove palladium residues, washing the plug with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired product.
Mechanistic Rationale: The Catalytic Cycle
Understanding the catalytic cycle provides insight into why specific catalyst components are chosen. The cycle for the Buchwald-Hartwig amination is a well-established sequence of organometallic transformations.
Caption: The Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The active LPd(0) catalyst attacks the aryl halide (Ar-X), breaking the C-X bond and forming a Pd(II) complex. This step is often rate-limiting for aryl chlorides, which is why electron-rich ligands are essential to facilitate it.[1]
-
Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. The base then removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: This is the final C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired product and regenerating the LPd(0) catalyst, which re-enters the cycle.[5] This step is favored by the bulky biaryl phosphine ligands.
References
- Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society.
- Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi.
-
Old, D. W., et al. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
-
Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
- Various Authors. (2023). Synthetic Methods for Primary Anilines. Books.
-
Various Authors. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. SynOpen. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 5. air.unimi.it [air.unimi.it]
- 6. escholarship.org [escholarship.org]
- 7. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-ethyl-5-fluoroaniline
Welcome to the technical support center for the synthesis of 2-Chloro-N-ethyl-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this specific synthesis. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction yields and purity. 2-Chloro-5-fluoroaniline is a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound through a direct N-alkylation approach.
Q1: Why is my yield of this compound consistently low?
Low yields in the N-ethylation of 2-chloro-5-fluoroaniline can stem from several factors, primarily related to the reduced nucleophilicity of the aniline and potential side reactions.
Analysis of the Problem: The starting material, 2-chloro-5-fluoroaniline, possesses two electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. These groups decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and slowing down the desired N-alkylation reaction.[2] Inefficient reaction conditions can fail to overcome this reduced reactivity, leading to incomplete conversion of the starting material.
Recommended Solutions & Optimization Strategies:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical.
-
Bases: A strong base is often required to deprotonate the aniline, increasing its nucleophilicity. While common bases like potassium carbonate (K₂CO₃) can be effective, for less reactive anilines, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK) may be necessary.[3] Cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to be highly effective in promoting mono-N-alkylation of anilines while suppressing over-alkylation.[4]
-
Solvents: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they can solvate the cation of the base, leaving the anion more reactive, and are well-suited for Sₙ2 reactions.[3]
-
-
Reaction Temperature: Increasing the reaction temperature can significantly enhance the reaction rate.[3] However, excessive heat can lead to degradation and the formation of byproducts. It is crucial to find the optimal temperature that promotes the desired reaction without inducing side reactions. A stepwise increase in temperature, for example from room temperature to 60-90°C, while monitoring the reaction progress is a sound strategy.[4]
-
Ethylating Agent: The choice of ethylating agent is also important. Ethyl halides (e.g., ethyl bromide or ethyl iodide) are common choices. Ethyl iodide is generally more reactive than ethyl bromide.
Experimental Protocol: Optimized N-Ethylation of 2-Chloro-5-fluoroaniline
-
To a stirred solution of 2-chloro-5-fluoroaniline (1.0 equiv.) in anhydrous DMF, add cesium carbonate (1.0-1.5 equiv.).
-
Add ethyl iodide (1.1-1.5 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
If the reaction is sluggish, the temperature can be cautiously increased to 90°C.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: How can I minimize the formation of the dialkylated byproduct, 2-Chloro-N,N-diethyl-5-fluoroaniline?
The formation of a tertiary amine through dialkylation is a common side reaction.
Analysis of the Problem: The mono-N-ethylated product is also a nucleophile and can react with the ethylating agent to form the dialkylated byproduct. This is particularly problematic if the reaction conditions are too harsh or if there is a high local concentration of the ethylating agent.
Recommended Solutions & Optimization Strategies:
-
Stoichiometry: Using a slight excess of the aniline starting material relative to the ethylating agent can favor mono-alkylation.[4]
-
Slow Addition: Adding the ethylating agent slowly and at a controlled temperature helps to maintain a low concentration of the alkylating agent, thus minimizing the chance of a second alkylation event.
-
Choice of Base: As mentioned previously, the use of cesium carbonate in DMF has been reported to suppress undesired dialkylation.[4]
Workflow for Minimizing Dialkylation
Caption: Workflow to minimize dialkylation.
Q3: I am observing a significant amount of unreacted starting material even after prolonged reaction times. What can I do?
Incomplete conversion is a common issue when dealing with deactivated anilines.
Analysis of the Problem: The electron-withdrawing nature of the chloro and fluoro substituents significantly deactivates the aniline, making the nitrogen lone pair less available for nucleophilic attack.[2] Standard reaction conditions may not be sufficient to drive the reaction to completion.
Recommended Solutions & Optimization Strategies:
-
Alternative Synthetic Routes: If direct alkylation proves to be low-yielding, consider a two-step approach:
-
Acylation: First, acylate the aniline with an acylating agent like acetic anhydride or acetyl chloride. This forms an amide.
-
Reduction: Subsequently, reduce the amide to the corresponding N-ethyl amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
-
Catalytic Approaches: Modern catalytic methods can offer milder reaction conditions and improved yields.
-
Borrowing Hydrogen/Hydrogen Autotransfer: This sustainable method uses alcohols as alkylating agents, with water as the only byproduct. Catalysts based on non-noble metals like manganese or nickel have been developed for this purpose.[5][6] Palladium-based catalysts have also shown high efficacy.[7]
-
Comparative Data of Synthetic Approaches
| Method | Alkylating Agent | Catalyst/Reagent | Typical Conditions | Pros | Cons |
| Direct Alkylation | Ethyl Halide | Strong Base (e.g., Cs₂CO₃) | 60-90°C in DMF | Single step | Can have low yield with deactivated anilines, risk of dialkylation |
| Reductive Amination | Acetaldehyde | Reducing Agent (e.g., NaBH₃CN) | Mild acidic conditions | Good for mono-alkylation | Requires handling of aldehydes |
| Acylation-Reduction | Acetic Anhydride then LiAlH₄ | N/A | Two steps | Often high yielding | Requires a strong, hazardous reducing agent |
| Borrowing Hydrogen | Ethanol | Metal Catalyst (e.g., Mn, Ni, Pd) | 80-140°C | Atom economical, sustainable | Catalyst may be expensive or air-sensitive |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common starting material is 2-Chloro-5-fluoroaniline.[1][8][9][10][11]
Q2: What are the key safety precautions to consider during this synthesis?
-
Handling of Reagents: 2-Chloro-5-fluoroaniline and its derivatives can be irritants and harmful if ingested or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Strong Bases and Reducing Agents: Reagents like sodium hydride and lithium aluminum hydride are highly reactive and flammable. They react violently with water. Ensure all glassware is dry and handle these reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents used in this synthesis are flammable. Avoid open flames and use appropriate heating methods like a heating mantle with a temperature controller.
Q3: How can I effectively purify the final product?
Purification of this compound is typically achieved through:
-
Aqueous Work-up: After the reaction, a standard aqueous work-up is performed to remove the base and other water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired mono-alkylated product from unreacted starting material and any dialkylated byproduct. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice for the mobile phase.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.[12]
Logical Relationship of Purification Steps
Caption: Purification workflow for this compound.
References
-
Bhadra, M., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Catalysis Science & Technology, 6(15), 5894-5899. [Link]
-
Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. [Link]
-
Manufacturing Process. (n.d.). Retrieved from [Link]
-
Castillo, J. C., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ChemistrySelect, 1(11), 2682-2686. [Link]
-
Cacciuttolo, B., Pascu, O., Aymonier, C., & Pucheault, M. (2014). Optimization of N-alkylation of aniline with benzyl alcohol. ResearchGate. [Link]
-
Roberts, R. M., & Vogt, P. J. (1955). N-ETHYL-p-CHLOROANILINE. Organic Syntheses, 35, 62. [Link]
- Google Patents. (2014). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.
- Google Patents. (1991). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
PubChem. (n.d.). N-chloro-5-ethyl-2-fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoroaniline. Retrieved from [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]
-
Jana, R., & Sau, Y. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9139-9144. [Link]
-
Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
Sources
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- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 8. 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-氯-2-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Chloro-5-fluoroaniline | 452-83-5 [chemicalbook.com]
- 11. B25618.14 [thermofisher.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Purifying 2-Chloro-N-ethyl-5-fluoroaniline via recrystallization techniques
Technical Support Center: Purification of 2-Chloro-N-ethyl-5-fluoroaniline
Ticket ID: #PUR-2CNE5FA-001 Topic: Recrystallization & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying This compound presents a specific set of challenges common to halogenated
This guide provides a tiered approach:
-
Recrystallization of the Free Base (if the melting point permits).
-
"Oiling Out" Rescue Protocols (thermodynamic management).
-
Salt Formation Strategy (converting to HCl/H₂SO₄ salt for robust crystallization).
Part 1: Solvent Selection & Solubility Profiling
Q: Which solvent system should I use? I am seeing an oil instead of crystals.
A: Because the ethyl group increases lipophilicity and disrupts crystal packing compared to the primary amine, the melting point is likely depressed. You must choose a solvent system that balances solubility at high temperatures with crystallization force at low temperatures .
Solvent Screening Matrix
| Solvent System | Polarity Profile | Suitability | Notes |
| Hexane / Ethyl Acetate | Non-polar / Polar | High | Best for low-melting solids. Start with 10:1 Hexane:EtOAc. |
| Ethanol / Water | Polar Protic | Medium/Risk | High risk of oiling out. Use only if the compound is a distinct solid >40°C. |
| Methanol / Water | Polar Protic | Medium/Risk | Similar to EtOH/Water but higher solubility. Good for removing inorganic salts. |
| Isopropanol (IPA) | Polar Protic | High (for Salts) | Gold Standard if converting to the Hydrochloride salt. |
| Pentane / Ether | Non-polar | Low | Too volatile; evaporation leads to oils/films rather than crystals. |
Part 2: The "Oiling Out" Crisis (Troubleshooting)
Q: My solution turns cloudy and deposits a yellow oil at the bottom. How do I fix this?
A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is thermodynamically favorable for impure, low-melting anilines.
The Rescue Protocol:
-
Re-heat the mixture until the oil redissolves (clear solution).
-
Add more "Good" Solvent: Add the solvent in which the compound is soluble (e.g., Ethyl Acetate or Ethanol) dropwise. This shifts the composition away from the immiscibility gap.
-
Seed at the Cloud Point: Cool slowly. The moment you see any turbidity, add a seed crystal (if available) or scratch the glass.
-
Trituration: If it oils out again, decant the supernatant. Add cold Hexane or Pentane to the oil and scratch vigorously with a glass rod to induce nucleation.
Visual Workflow: Oiling Out Rescue
Figure 1: Decision tree for managing liquid-liquid phase separation (oiling out) during recrystallization.
Part 3: Impurity Profiling & Removal
Q: The product is dark brown/red. Is this normal?
A: No. Pure halogenated anilines are typically colorless to pale yellow. Dark colors indicate oxidation (formation of azo/nitroso species) or polymerization.
| Impurity Type | Source | Removal Strategy |
| Starting Material (2-Chloro-5-fluoroaniline) | Incomplete Reaction | Acid Wash: Dissolve crude in EtOAc; wash with 1M HCl. The primary amine (starting material) is more basic and may extract preferentially, though N-ethyl is also basic. Chromatography is safer. |
| Over-Alkylation (N,N-Diethyl...) | Reaction byproduct | Recrystallization: The di-ethyl impurity is more lipophilic and will stay in the mother liquor (Hexane/EtOAc). |
| Colored Oxidants | Air exposure | Activated Carbon: Add 5% w/w activated charcoal to the hot solution, stir for 5 mins, and filter hot through Celite. |
Part 4: The "Nuclear Option" – Salt Formation
Q: I cannot get the free base to solidify. It remains an oil.
A: This is the most common outcome for N-ethyl anilines. The most robust technical solution is to purify it as the Hydrochloride (HCl) Salt . Salts have much higher melting points and crystallize readily.
Protocol: HCl Salt Formation & Crystallization
-
Dissolution: Dissolve the oily crude amine in a minimal amount of Diethyl Ether or Ethyl Acetate .
-
Acidification:
-
Method A (Gas): Bubble dry HCl gas through the solution.
-
Method B (Solution): Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with stirring.
-
-
Precipitation: The salt should precipitate immediately as a white solid.
-
Recrystallization of Salt:
-
Filter the crude salt.[1]
-
Recrystallize using Hot Isopropanol (IPA) or Ethanol/Ether .
-
Note: The salt will be significantly more stable towards oxidation than the free base.
-
Visual Workflow: Salt Formation Strategy
Figure 2: Workflow for converting the oily free base into a crystalline hydrochloride salt.
Part 5: Analytical Verification
Q: How do I confirm purity after recrystallization?
-
TLC: Use Hexane:EtOAc (8:2). The N-ethyl product should run higher (more non-polar) than the primary amine starting material.
-
Melting Point: If you isolated the free base, expect a sharp range (likely <50°C). If you isolated the salt, expect a range >150°C (with decomposition).
-
NMR: Check for the disappearance of the N-H2 peak (broad singlet ~3.5-4.0 ppm) and appearance of the N-Ethyl quartet (~3.1 ppm) and triplet (~1.2 ppm).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general purification of anilines and salt formation).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Definitive guide on recrystallization techniques and oiling out).
-
PubChem. (n.d.).[2] 2-Chloro-5-fluoroaniline (Parent Compound Properties). National Library of Medicine. (Used to infer phase behavior of the derivative).
-
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for salt selection in pharmaceutical intermediates).
Sources
Minimizing side reactions during N-ethylation of chloro-fluoroanilines
Introduction
N-ethylated chloro-fluoroanilines are vital building blocks in the synthesis of pharmaceuticals and agrochemicals. For instance, 3-chloro-4-fluoroaniline is a key precursor for drugs like Ciprofloxacin and Gefitinib.[1][2] The introduction of an N-ethyl group is a critical step that can be fraught with challenges, primarily the formation of undesirable side products. These side reactions not only reduce the yield of the target molecule but also introduce complex purification challenges.
This guide provides in-depth troubleshooting advice and detailed protocols to help researchers minimize side reactions and optimize the selective N-mono-ethylation of chloro-fluoroanilines. We will explore the mechanistic origins of common side products and offer field-proven strategies to control them.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the N-ethylation of chloro-fluoroanilines in a practical question-and-answer format.
Issue 1: Over-alkylation and Poor Selectivity
Q1: My reaction is producing a significant amount of the N,N-diethyl byproduct alongside my desired N-mono-ethyl product. How can I improve selectivity for mono-alkylation?
A1: Over-alkylation is the most frequent side reaction, occurring when the initially formed secondary amine product successfully competes with the starting primary amine for the ethylating agent.[3] The newly formed N-ethylaniline is often more nucleophilic than the starting aniline, exacerbating the problem. Several factors must be controlled to favor mono-alkylation:
-
Stoichiometry is Key: Use a molar excess of the aniline relative to the ethylating agent. This statistically increases the probability of the ethylating agent reacting with the more abundant primary amine. A starting point of 2-3 equivalents of aniline to 1 equivalent of the ethylating agent is recommended.
-
Slow Reagent Addition: Add the ethylating agent slowly, or portion-wise, over an extended period. This maintains a low instantaneous concentration of the ethylating agent, further favoring reaction with the aniline in higher concentration and minimizing the chance of the mono-ethylated product reacting a second time.
-
Choice of Ethylating Agent: Highly reactive agents like ethyl iodide promote over-alkylation. Diethyl sulfate is a strong alkylating agent but can sometimes offer better control.[4][5] For superior selectivity, consider reductive amination with acetaldehyde, which proceeds via an imine intermediate and is less prone to over-alkylation.[6][7]
-
Temperature Control: Lowering the reaction temperature can significantly improve selectivity.[3] While this may decrease the overall reaction rate, it disproportionately slows the second ethylation step. Reactions can be run at 0 °C or even lower to enhance selectivity for the mono-ethylated product.[3]
Issue 2: C-Alkylation of the Aromatic Ring
Q2: I'm observing isomeric impurities in my crude product. NMR and MS data suggest that an ethyl group has been added directly to the aromatic ring. What causes this and how can it be prevented?
A2: C-alkylation is a competing electrophilic aromatic substitution reaction (Friedel-Crafts type) where the ethyl group attaches to the aniline ring instead of the nitrogen atom. This is particularly prevalent under acidic conditions or at high temperatures.[8]
-
Mechanism and Causality: The lone pair on the aniline nitrogen directs incoming electrophiles to the ortho and para positions. While N-alkylation is typically kinetically favored at lower temperatures, the C-alkylated product can be thermodynamically more stable, and its formation is favored at higher temperatures (above 300°C in some catalytic systems).[8]
-
Controlling Reaction Temperature: This is the most critical parameter. Keep the reaction temperature as low as feasible to favor N-alkylation. For many standard procedures, temperatures below 100°C are advisable. Zeolite-catalyzed gas-phase reactions show a distinct switch from N- to C-alkylation as the temperature is raised from ~250°C to over 350°C.[8]
-
Avoid Lewis Acids: Strong Lewis acid catalysts, often used in Friedel-Crafts reactions, will strongly promote C-alkylation. Unless using a specifically designed catalytic system, avoid them.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar aprotic solvents are generally preferred. Polar protic solvents can sometimes facilitate protonation of the amine, which deactivates the nitrogen for N-alkylation and may indirectly favor C-alkylation under certain conditions.
Issue 3: Reaction Stalls or Incomplete Conversion
Q3: My reaction is very slow or stops before all the starting aniline is consumed. What factors should I investigate to improve the conversion rate?
A3: Low reactivity can be attributed to several factors, including the inherent properties of the substituted aniline and suboptimal reaction conditions.
-
Electronic Effects: The chloro- and fluoro- substituents are electron-withdrawing groups. They decrease the electron density on the aniline ring and, by extension, reduce the nucleophilicity of the nitrogen atom. This makes chloro-fluoroanilines inherently less reactive than aniline itself.
-
Steric Hindrance: A substituent at the ortho position to the amino group can physically block the approach of the ethylating agent, a phenomenon known as steric hindrance.[9][10][11] This effect is more pronounced with bulkier ethylating agents.
-
Base Strength and Stoichiometry: Most N-alkylation reactions using alkyl halides or sulfates generate an acid byproduct (e.g., HBr, H₂SO₄). This acid will protonate the aniline, rendering it non-nucleophilic. A base (like K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base) is required to neutralize this acid and regenerate the free amine. Ensure you are using at least one equivalent of a sufficiently strong base. If the reaction stalls, adding more base may restart it.
-
Solvent Effects: The reaction medium plays a crucial role. Aprotic solvents are generally more effective than protic solvents for N-alkylation. Non-polar aprotic solvents like toluene or xylene are excellent choices.[9] Polar aprotic solvents such as DMF or DMSO can also be effective but may complicate workup. Avoid polar protic solvents like ethanol or methanol, which can solvate the amine and compete as nucleophiles.
Issue 4: Dark Coloration and Complex Impurity Profile
Q4: My crude product is a dark, oily substance, and the TLC plate shows many spots. What are the likely sources of these impurities?
A4: Dark coloration and multiple TLC spots indicate a complex mixture of byproducts, often arising from oxidation and degradation.
-
Oxidation: Anilines are susceptible to air oxidation, which produces highly colored polymeric impurities. This is exacerbated by heat and light. To mitigate this, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and protect the reaction vessel from light.[12]
-
Unreacted Starting Materials: If the reaction did not go to completion, you would see the starting chloro-fluoroaniline on the TLC.
-
Over-Alkylated Products: The N,N-diethylaniline byproduct will appear as a separate, typically less polar, spot on the TLC.[12]
-
Purification Strategy: A robust purification strategy is essential.
-
Aqueous Workup: First, perform an aqueous wash to remove the base and any inorganic salts. An acidic wash (e.g., dilute HCl) can remove unreacted primary and secondary amines, although this may not be suitable if your product is also basic. A subsequent basic wash (e.g., NaHCO₃) will neutralize any residual acid.
-
Column Chromatography: This is the most effective method for separating the mono-ethylated product from the di-ethylated byproduct and other organic impurities.[6][12] A silica gel column using a gradient of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate) is standard.
-
Vacuum Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method, especially for larger scales.[12]
-
Visualizing Reaction Pathways and Workflows
Primary and Competing Side Reactions
The following diagram illustrates the desired N-ethylation pathway and the two major competing side reactions: over-alkylation and C-alkylation.
Caption: Key reaction pathways in the N-ethylation of chloro-fluoroaniline.
Troubleshooting Decision Workflow
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting N-ethylation reactions.
Optimized Experimental Protocols
The following protocols are designed to maximize the yield of the mono-ethylated product while minimizing side reactions.
Protocol 1: Selective Mono-N-Ethylation using Diethyl Sulfate
This method offers a balance of reactivity and control, making it a reliable choice for many chloro-fluoroaniline substrates.
Materials:
-
Chloro-fluoroaniline (e.g., 3-chloro-4-fluoroaniline)
-
Diethyl sulfate (Et₂SO₄)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the chloro-fluoroaniline (2.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous toluene to create a 0.5 M solution with respect to the chloro-fluoroaniline.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Reagent Addition: While stirring vigorously, slowly add diethyl sulfate (1.0 eq) dropwise over 1-2 hours using a syringe pump. Maintain the reaction temperature at 80 °C.[13]
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc). The product should be less polar than the starting aniline. The reaction is typically complete in 8-16 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the K₂CO₃, washing the filter cake with toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to isolate the pure N-ethyl-chloro-fluoroaniline.
Protocol 2: Selective Mono-N-Ethylation via Reductive Amination
This two-step, one-pot method is highly selective for mono-alkylation and uses less hazardous reagents than traditional alkylating agents.
Materials:
-
Chloro-fluoroaniline
-
Acetaldehyde
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask, add the chloro-fluoroaniline (1.0 eq) and dissolve it in DCM (to make a 0.2 M solution).
-
Imine Formation: Add acetaldehyde (1.2 eq) to the solution and stir at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by TLC or GC-MS.[14]
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature until the starting material is fully consumed (typically 4-12 hours), as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity but can be further purified by column chromatography if necessary.
Summary of Key Reaction Parameters
| Parameter | Recommendation for High Mono-Ethylation Selectivity | Rationale |
| Aniline:EtX Ratio | 2:1 to 3:1 | Statistically favors reaction with the more abundant primary amine. |
| Temperature | 0-80 °C (as low as practical) | N-alkylation is kinetically favored at lower temperatures, minimizing both over-alkylation and C-alkylation.[3][8] |
| Base | Anhydrous K₂CO₃ or Na₂CO₃ | Neutralizes acid byproduct without being strongly nucleophilic. Must be anhydrous to prevent side reactions. |
| Solvent | Anhydrous, Aprotic (Toluene, THF, DCM) | Prevents solvation of the amine and avoids competing nucleophilic reactions. Aprotic solvents are superior to protic ones.[9] |
| Atmosphere | Inert (N₂ or Ar) | Prevents air oxidation of the aniline, which leads to colored impurities.[12] |
References
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (2017). TSI Journals. Available at: [Link]
-
Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. Dalton Transactions. (2021). Available at: [Link]
-
Selective N-alkylation of anilines in ionic liquids. Green Chemistry. (2005). Available at: [Link]
-
Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. ResearchGate. (n.d.). Available at: [Link]
- Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents. (n.d.).
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. (2024). Available at: [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. (2025). Available at: [Link]
-
A plausible mechanism for the N-alkylation of aniline and alcohol. ResearchGate. (n.d.). Available at: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. (2023). Available at: [Link]
-
Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. (2016). Available at: [Link]
-
Diethyl sulfate. Wikipedia. (n.d.). Available at: [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. (2025). Available at: [Link]
-
Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Journal of Physical Chemistry A. (2013). Available at: [Link]
-
3-chloro-n-ethyl-4-fluoroaniline (C8H9ClFN). PubChemLite. (n.d.). Available at: [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. (2022). Available at: [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. (2025). Available at: [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. (n.d.). Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. (n.d.). Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. (2021). Available at: [Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. (n.d.). Available at: [Link]
-
The specificity of different classes of ethylating agents toward various sites in RNA. PubMed. (n.d.). Available at: [Link]
-
Diethyl Sulfate. EPA. (n.d.). Available at: [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. (2013). Available at: [Link]
-
Purification of Aniline. Chempedia - LookChem. (n.d.). Available at: [Link]
-
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. (2025). Available at: [Link]
-
The sulphonation of N-Ethyl Benzyl Aniline. Digital Commons @ NJIT. (n.d.). Available at: [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. PubMed. (2015). Available at: [Link]
-
N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. (n.d.). Available at: [Link]
-
Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. (n.d.). Available at: [Link]
- N-ethyl aniline preparation method. Google Patents. (n.d.).
-
N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. ResearchGate. (2025). Available at: [Link]
- Preparation method of 3-chloro-4-fluoroaniline. Google Patents. (n.d.).
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. (n.d.). Available at: [Link]
-
Diethyl Sulfate (IARC Summary & Evaluation, Volume 54, 1992). Inchem.org. (1999). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. jocpr.com [jocpr.com]
- 7. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 8. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 9. Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilization Guide for 2-Chloro-N-ethyl-5-fluoroaniline
[1]
Case ID: SOL-1692502 Compound: 2-Chloro-N-ethyl-5-fluoroaniline (CAS: 1692502-38-7) Classification: Lipophilic Weak Base Status: Resolved[1][2][3][4]
Executive Summary
You are encountering solubility issues with This compound because it presents a "perfect storm" of physicochemical barriers: it is highly lipophilic (LogP ~3.[1][3][4]2) and an extremely weak base (pKa ~2.2–2.5).[1]
Unlike typical anilines, the electron-withdrawing effects of the 2-Chloro and 5-Fluoro substituents drastically reduce the nitrogen's basicity.[3] Consequently, simple salt formation (e.g., HCl salts) often fails in neutral aqueous media because the salt hydrolyzes, releasing the insoluble free base which precipitates immediately.
This guide provides three validated workflows to resolve this, prioritized by success rate in biological assays.
Module 1: Physicochemical Diagnostics
Before attempting solubilization, understand the parameters dictating your compound's behavior.[1]
| Parameter | Value (Est.) | Implication for Solubility |
| LogP (Lipophilicity) | ~3.2 | Highly hydrophobic.[1][3][4] Water solubility is negligible (< 10 µg/mL).[1][4] Requires organic cosolvents or surfactants.[1] |
| pKa (Basicity) | ~2.2 – 2.5 | Critical Factor. The molecule is 100x less basic than aniline.[1][4] It will not protonate at pH 7.[1][4]4. To keep it ionized (soluble), you need a pH < 1.[1][4]5. |
| Molecular Weight | 173.62 g/mol | Small molecule, suitable for cyclodextrin inclusion.[1][4] |
| H-Bond Donors | 1 (NH) | Limited interaction with water molecules.[1][3][4] |
Technical Insight: The ortho-chlorine atom creates steric hindrance around the nitrogen, further discouraging protonation.[4] Do not rely on standard "pH 5.0" buffers; they are insufficient to solubilize this compound.[1][4]
Module 2: Solubilization Strategy Selector
Use this decision tree to select the correct protocol for your specific application.
Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.
Module 3: Validated Protocols
Protocol A: The "Golden Standard" for Biological Assays (Cosolvent/Surfactant)
Best for: Animal dosing (Oral/IP) or robust cell assays.
This method uses a "pre-concentrate" approach.[1][4] You dissolve the drug in organic solvent first, then add surfactant, and finally dilute with water. This prevents the "crash-out" phenomenon.[1]
Reagents:
-
PEG 400 (Polyethylene glycol)[1]
-
Tween 80 (Polysorbate 80)[1]
-
Saline or PBS (Phosphate Buffered Saline)[1]
Step-by-Step:
-
Weighing: Weigh 10 mg of this compound.
-
Primary Solubilization: Add 50 µL DMSO (5% of final volume). Vortex until completely clear.[1][4] Do not proceed if cloudy.
-
Surfactant Addition: Add 100 µL Tween 80 (10% of final volume). Vortex vigorously. The solution will be viscous.[1]
-
Cosolvent Addition: Add 300 µL PEG 400 (30% of final volume). Vortex to mix.
-
Aqueous Dilution: Slowly add 550 µL warm PBS (55% of final volume) dropwise while vortexing.
Protocol B: The "Stock & Shock" Method (In Vitro)
Best for: High-throughput screening where DMSO < 1% is acceptable.[3]
Mechanism: Relies on rapid dispersion into a large volume of media to keep the concentration below the precipitation limit (kinetic solubility).[1]
-
Stock Prep: Prepare a 20 mM stock solution in 100% DMSO. (Store at -20°C).
-
Intermediate Plate: Dilute the stock 1:10 into pure Ethanol or PEG 400 (optional, but reduces precipitation risk).
-
Final Dosing: Spike the culture media with the stock/intermediate while strictly keeping the final concentration ≤ 100 µM .
-
Critical: Add the DMSO stock into the vortexing media, not the other way around.
-
Protocol C: Cyclodextrin Complexation (Advanced)
Best for: IV administration or highly sensitive cells (avoiding DMSO).[1]
Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic aniline, shielding it from water.[3]
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][3][4] Filter (0.22 µm).[1]
-
Drug Addition: Add excess this compound to the vehicle (e.g., 5 mg/mL).
-
Equilibration: Shake/rotate at room temperature for 24–48 hours .
-
Note: Sonication (30 mins) can speed this up but generates heat; monitor temp.[1]
-
-
Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
-
Quantification: Measure concentration via HPLC/UV before use.
Module 4: Troubleshooting & FAQ
Q: I tried dissolving it in 1M HCl, but it precipitated when I added it to my buffer. Why? A: This is due to the pKa mismatch .[1][4] The compound (pKa ~2.[1][4]5) is only protonated (soluble) at pH < 2.[1][4] When you add the HCl solution to a neutral buffer (pH 7.4), the pH rises above the pKa. The salt immediately deprotonates, reverting to the insoluble free base. Solution: Use Protocol A or C which does not rely on pH.[1][3]
Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and can cause precipitation if it evaporates during the assay. DMSO is preferred for stock stability.[1][4] If using Ethanol, limit final concentration to < 5% to avoid cytotoxicity.[1][4]
Q: The solution turns slightly brown over time. Is it degrading? A: Anilines are prone to oxidation. This compound is relatively stable due to the electron-withdrawing groups, but discoloration indicates trace oxidation (N-oxide formation).[1][3][4]
-
Fix: Store DMSO stocks under Nitrogen/Argon gas and protect from light (amber vials).
Q: What is the maximum solubility I can expect in water? A: Without solubilizers, expect < 50 µM (< 10 µg/mL) .[1] Any protocol claiming higher without surfactants or cyclodextrins is likely measuring a supersaturated suspension, not true solution.[1][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587815, 2-chloro-N-ethylaniline. (Structural analog data used for pKa/LogP estimation). Retrieved from [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][4] Wiley-Interscience.[1] (Source for pKa shift mechanisms in halogenated anilines).
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[1][4] CRC Press.[1] (Reference for solubility of N-alkyl anilines).
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 444889-42-3|2-Chloro-4-fluoro-N-isopropylaniline|BLD Pharm [bldpharm.com]
- 3. 1070892-72-6|2-Chloro-5-fluoro-n-methylaniline|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-N-ethylaniline | C8H10ClN | CID 587815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
Preventing oxidation and degradation of 2-Chloro-N-ethyl-5-fluoroaniline
Welcome to the technical support center for 2-Chloro-N-ethyl-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile chemical intermediate. Our goal is to ensure the integrity of your experiments by addressing common challenges related to the stability, oxidation, and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My previously colorless this compound has developed a yellow or brownish tint. Is it still usable?
A1: The appearance of a yellow or brown color is a common indicator of oxidation. Aromatic amines, including halogenated anilines, are susceptible to air oxidation, which can lead to the formation of colored impurities.[1] While a slight discoloration may not significantly impact the outcome of all reactions, it is a sign of degradation. For sensitive applications, such as in the synthesis of pharmaceuticals or other high-purity materials, it is crucial to use a colorless or faintly colored product. We recommend purifying the discolored material by distillation or chromatography before use, or using a fresh, properly stored batch.
Q2: What are the ideal storage conditions to prevent the degradation of this compound?
A2: To minimize oxidation and degradation, this compound should be stored in a tightly sealed, amber glass container to protect it from light and air.[2][3] The storage area should be cool, dry, and well-ventilated.[2][4] For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is highly recommended to displace oxygen.[2] Storing at reduced temperatures (2-8°C) can also slow the rate of degradation.[5][6]
Q3: What are the primary degradation products I should be aware of?
A3: The degradation of N-alkylanilines can be complex. The primary pathway is oxidation, which can lead to the formation of various colored byproducts.[7] This can involve the formation of quinone-imine structures and subsequent polymerization. Additionally, under certain conditions, dehalogenation or dealkylation could occur, though oxidation is the more immediate concern for typical laboratory handling and storage.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent Reaction Yields or Impurity Profiles
Q: I'm experiencing variable yields and observing unexpected impurities in my reaction products when using this compound from different batches or after a period of storage. What could be the cause?
A: This is a classic sign of reactant degradation. The presence of oxidative degradation products in your starting material can interfere with the desired reaction pathway, leading to lower yields and the formation of side products.
Causality Explained: The lone pair of electrons on the nitrogen atom of the aniline makes it susceptible to oxidation.[8] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The resulting impurities can act as catalysts for further degradation or participate in unwanted side reactions.
Troubleshooting Protocol:
-
Purity Assessment: Before use, assess the purity of your this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9][10][11][12] This will provide a quantitative measure of any impurities.
-
Purification: If significant impurities are detected, purify the material. Vacuum distillation is often an effective method for liquid anilines.
-
Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation during weighing and transfer.
-
Fresh Solvent: Always use fresh, anhydrous, and deoxygenated solvents for your reactions. Solvents can be a source of oxygen and water, which can promote degradation.
Issue 2: Color Change During Reaction Work-up
Q: My reaction mixture, which was initially colorless, turns dark during aqueous work-up or purification. Why is this happening and how can I prevent it?
A: This phenomenon is often due to a change in pH and increased exposure to oxygen during the work-up process, which can accelerate the oxidation of any unreacted aniline or aniline-containing products.
Causality Explained: The rate of aniline oxidation can be pH-dependent. During an aqueous work-up, especially if the conditions are basic, the aniline is deprotonated and more susceptible to oxidation. The increased surface area and agitation during extraction also enhance exposure to atmospheric oxygen.
Troubleshooting Protocol:
-
Acidic Wash: During the work-up, consider washing the organic layer with a dilute, non-oxidizing acid (e.g., dilute HCl or a buffer solution) to protonate the aniline. The resulting ammonium salt is generally more stable towards oxidation.
-
Use of Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant, such as sodium bisulfite or sodium thiosulfate, to the aqueous phase during work-up can help to quench oxidizing species.
-
Minimize Air Exposure: Perform the work-up as quickly as possible and consider sparging aqueous solutions with an inert gas before use.
Issue 3: Formation of Polymeric Material
Q: I'm observing the formation of a tar-like or polymeric substance in my reaction vessel, particularly during reactions run at elevated temperatures. What is causing this?
A: The formation of polymeric material is a strong indication of extensive degradation. Oxidized aniline species can be highly reactive and undergo self-condensation or polymerization reactions.
Causality Explained: Anodic oxidation studies of N-alkylanilines have shown that they can undergo coupling reactions (head-to-tail and tail-to-tail) to form dimers and larger oligomers.[7][8] These processes are often radical-mediated and can be initiated by heat, light, or the presence of metal catalysts.
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. Avoid localized overheating by using an appropriate heating mantle and ensuring good stirring.
-
Degas Solvents: Thoroughly degas your reaction solvents to remove dissolved oxygen, which can initiate radical chain reactions.
-
Consider Stabilizers: For bulk storage or reactions where the aniline is held at elevated temperatures for extended periods, the addition of a small amount of a suitable stabilizer or antioxidant could be beneficial.[1][13][14][15] Phenolic antioxidants or certain sulfur-containing compounds have been used for this purpose with other aromatic amines. However, any stabilizer must be tested for compatibility with your specific reaction.
Visualization of Degradation and Handling Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the potential degradation pathways and a recommended experimental workflow.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Recommended Experimental Workflow
Caption: Recommended workflow for handling this compound.
Data Summary and Protocols
Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Slows the rate of oxidative degradation. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents contact with atmospheric oxygen.[2] |
| Container | Tightly Sealed Amber Glass | Protects from light and air.[2][3] |
| Purity Monitoring | GC or HPLC analysis every 3-6 months | To ensure the material remains within specification for its intended use. |
Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general guideline. Specific parameters may need to be optimized for your system.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection.[10][11]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically suitable.
-
Injection: Inject 1 µL of the prepared sample.
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/minute.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the sample. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
References
-
Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (2002). FEMS Microbiology Letters. [Link]
-
Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (2002). FEMS Microbiology Letters. [Link]
-
Anodic oxidation pathways of N-alkylanilines. (n.d.). American Chemical Society. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). PMC. [Link]
-
Effect of Substitution Site upon the Oxidation Potentials of Alkylanilines, the Mutagenicities of N-Hydroxyalkylanilines, and the Conformations of Alkylaniline−DNA Adducts. (n.d.). ACS Publications. [Link]
-
Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. (2025). ScienceDirect. [Link]
-
Bacterial degradation of monocyclic aromatic amines. (2015). Frontiers in Microbiology. [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PMC. [Link]
-
Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts. (n.d.). PubMed. [Link]
- Stabilization of aromatic amines. (n.d.).
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). ResearchGate. [Link]
-
Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. (2024). MDPI. [Link]
-
Determination of Aniline in Soil by ASE/GC-MS. (2022). PMC. [Link]
-
2-CHLOROANILINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
- Stabilized aromatic amines. (n.d.).
-
method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. [Link]
-
Safety data sheet. (2022). Unknown Source. [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). ACS Publications. [Link]
-
Aromatic Amines Antioxidants. (n.d.). Performance Additives. [Link]
- Stabilization of aromatic amines. (n.d.).
-
Phenols and aromatic amines as thermal stabilizers in polyolefin processing. (2025). ScienceDirect. [Link]
-
Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. (n.d.). Unknown Source. [Link]
-
Safety Data Sheet: 2-Chloroaniline. (n.d.). Carl ROTH. [Link]
-
2-Chloro-5-fluoroaniline | C6H5ClFN. (n.d.). PubChem. [Link]
-
N-Ethyl-N-(2-chloroethyl)aniline. (n.d.). Wikipedia. [Link]
-
2-Chloro-5-fluoroaniline CAS 452-83-5. (n.d.). Unknown Source. [Link]
Sources
- 1. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. amecj.com [amecj.com]
- 13. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 14. performanceadditives.us [performanceadditives.us]
- 15. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 2-Chloro-N-ethyl-5-fluoroaniline reactions
Here is the technical support center for troubleshooting low conversion rates in 2-Chloro-N-ethyl-5-fluoroaniline reactions.
Welcome to the technical support hub for reactions involving this compound. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues leading to low conversion rates during the synthesis of its derivatives. The following question-and-answer-based guide provides in-depth, field-proven insights to optimize your experimental outcomes.
Part 1: Foundational Issues - Reagents and Starting Materials
FAQ 1: My reaction shows multiple unexpected spots on TLC/GC-MS even at the start. Could my 2-Chloro-5-fluoroaniline be the issue?
Yes, the purity of your starting aniline is critical. 2-Chloro-5-fluoroaniline can degrade or contain isomeric impurities that interfere with the reaction.[1][2]
-
Causality: Halogenated anilines can be susceptible to degradation upon exposure to air and light, potentially leading to discoloration and the formation of oxidative byproducts.[3] Isomeric impurities, such as other chloro-fluoroaniline isomers, may have different reactivity profiles, leading to a complex reaction mixture.
-
Troubleshooting Protocol:
-
Purity Verification: Before use, verify the purity of your 2-Chloro-5-fluoroaniline using Gas Chromatography (GC) or ¹H NMR. The expected purity should be >97%.
-
Visual Inspection: The material should be a colorless to light yellow solid or liquid.[3] Significant darkening may indicate degradation.
-
Purification: If impurities are detected, consider purification by distillation under reduced pressure or column chromatography on silica gel.
-
Proper Storage: Store the reagent in a tightly sealed, amber glass container under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place to prevent degradation.[3]
-
FAQ 2: I suspect my ethylating agent (e.g., ethyl iodide, ethyl bromide) is compromised. How does this affect the conversion rate?
The quality of your alkylating agent is as important as your substrate. Degradation of the ethyl halide can directly reduce the concentration of the active electrophile, stalling the reaction.
-
Causality: Alkyl halides can undergo hydrolysis if exposed to moisture or elimination reactions (especially with stronger bases), depleting the reagent. For instance, ethyl iodide can decompose in the presence of light and air, releasing free iodine (visible as a pink or brown tinge), which reduces its effective concentration.
-
Troubleshooting Protocol:
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the ethylating agent.
-
Purification of Ethyl Iodide/Bromide: If decomposition is suspected, wash the agent with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove free halogens, followed by washing with water, drying over anhydrous calcium chloride, and distilling.
-
Confirm Stoichiometry: Ensure you are using the correct molar equivalents. For mono-alkylation, a slight excess of the aniline (1.1 to 1.5 equivalents) relative to the alkylating agent can sometimes minimize over-alkylation.[4]
-
Part 2: Optimizing Reaction Conditions
FAQ 3: My N-ethylation reaction is clean but extremely slow or stalls completely. What are the primary factors limiting the reaction rate?
The primary challenge is the reduced nucleophilicity of the aniline's nitrogen atom. The electron-withdrawing effects of the ortho-chloro and meta-fluoro substituents significantly decrease its reactivity compared to unsubstituted aniline.[4][5] Consequently, more forcing conditions are often required.
-
Causality & Solutions:
-
Temperature: Many N-alkylations of deactivated anilines require elevated temperatures (80-140°C) to achieve a reasonable rate.[4] Room temperature is often insufficient.
-
Base Strength: A weak base like sodium bicarbonate (NaHCO₃) is often inadequate to sufficiently deprotonate the aniline or neutralize the generated acid (e.g., HBr, HI).[4] A stronger base is necessary to drive the equilibrium forward.
-
Solvent Choice: The solvent plays a crucial role in solvating reactants and stabilizing charged intermediates.[6][7]
-
Below is a troubleshooting workflow to address a stalled reaction.
Caption: A decision tree for troubleshooting low conversion rates.
FAQ 4: How do I select the optimal base and solvent for my reaction?
The choice of base and solvent are interconnected and critical for success.
-
Base Selection: The base must be strong enough to deprotonate the aniline or neutralize the acid byproduct without promoting significant side reactions (like elimination of the ethyl halide).
| Base | Typical pKa of Conjugate Acid | Suitability & Comments | References |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | Often too weak for deactivated anilines. | [4] |
| Potassium Carbonate (K₂CO₃) | 10.3 | A common and effective choice; stronger than NaHCO₃. | [4][8] |
| Triethylamine (Et₃N) | 10.7 | Organic base, useful for scavenging acid. | [9][10] |
| Potassium tert-Butoxide (t-BuOK) | 17 | Very strong, non-nucleophilic base. Can promote elimination with certain alkyl halides. | [4][11] |
| Sodium Hydride (NaH) | ~36 | Extremely strong, irreversible base. Requires anhydrous conditions and careful handling. | [4] |
-
Solvent Selection: Polar aprotic solvents are generally preferred because they can solvate the cation of the base and stabilize charged intermediates without protonating the aniline nucleophile, which would reduce its reactivity.[4][6][12]
| Solvent | Boiling Point (°C) | Type | Suitability & Comments | References |
| Toluene | 111 | Nonpolar | Good for higher temperatures; less effective at stabilizing ionic intermediates. | [8][11] |
| Acetonitrile (MeCN) | 82 | Polar Aprotic | Good general-purpose solvent, dissolves many reactants. | [4] |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | Excellent solvent for sluggish reactions due to high boiling point and polarity. | [4] |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | Very high boiling point and polarity; can be difficult to remove during workup. | [4] |
| Ethanol/Methanol | 78 / 65 | Polar Protic | Generally avoided as they can solvate the amine, reducing its nucleophilicity.[4][12] |
Part 3: Side Reactions and Product Purity
FAQ 5: My starting material is consumed, but the yield of the desired mono-ethylated product is low, and I see a higher molecular weight byproduct. What is happening?
You are likely observing N,N-diethylation. The mono-ethylated product, this compound, can be more nucleophilic than the starting aniline and react further with the ethylating agent to form a tertiary amine.[5]
-
Causality: The ethyl group is weakly electron-donating, which can slightly increase the electron density on the nitrogen, making the secondary amine product a better nucleophile than the starting primary amine.
-
Mitigation Strategies:
-
Adjust Stoichiometry: Use a slight excess of the starting aniline (e.g., 1.1 to 1.5 equivalents) relative to the ethylating agent. This ensures the ethylating agent is consumed before significant dialkylation can occur.[4]
-
Monitor the Reaction Closely: Run the reaction to partial conversion of the starting aniline. Overrunning the reaction time after the starting material is consumed will favor the formation of the dialkylated product.
-
Slow Addition: Add the ethylating agent slowly (e.g., via syringe pump) to the reaction mixture at an elevated temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant primary aniline.
-
Caption: The competitive reaction pathways leading to mono- and di-alkylation.
Part 4: Advanced & Alternative Methodologies
FAQ 6: Traditional alkylation with ethyl halides gives poor results. Are there alternative catalytic methods?
Yes, the "hydrogen borrowing" or "hydrogen autotransfer" methodology is a powerful, atom-economical alternative.[11] This method uses an alcohol (ethanol) as the alkylating agent, which is greener and avoids the formation of halide salt waste.
-
Mechanism Overview: A transition metal catalyst (often based on Ru, Ir, or Mn) temporarily oxidizes the alcohol (ethanol) to an aldehyde (acetaldehyde).[11] The aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. Water is the only byproduct.
-
Advantages:
-
High Selectivity: These methods often show excellent selectivity for mono-alkylation, as N,N-dialkylation is typically not observed under optimized conditions.[11]
-
Atom Economy: Uses ethanol directly, producing only water as waste.
-
Milder Conditions: Can sometimes proceed under milder conditions than traditional Sₙ2 reactions.[11]
-
-
Considerations: Requires a specific catalyst system (e.g., a manganese pincer complex or a ruthenium catalyst) and a base (often t-BuOK).[11] The catalyst choice is critical and substrate-dependent.
Part 5: Analytical Monitoring and Workup
FAQ 7: What is the best way to monitor the reaction progress to avoid side reactions and determine the endpoint?
Real-time or frequent reaction monitoring is essential.
-
Thin-Layer Chromatography (TLC): A quick and easy method. Use a non-polar solvent system (e.g., Hexanes:Ethyl Acetate 9:1 or 8:2). The product (secondary amine) will be less polar than the starting aniline (primary amine) and should have a higher Rƒ value. The dialkylated byproduct will be even less polar, with an even higher Rƒ.
-
Gas Chromatography (GC) / GC-MS: Provides quantitative data on the consumption of starting material and the formation of products and byproducts.[13] This is the preferred method for accurate kinetic analysis and endpoint determination. A small aliquot of the reaction mixture can be quenched, diluted, and injected.
-
In-situ IR Spectroscopy (e.g., ReactIR): For process development, this technique can track the concentration of key species in real-time by monitoring their characteristic infrared absorbances, allowing for precise determination of the reaction endpoint and kinetics.[14]
Protocol: Standard Reaction Monitoring by GC
-
Prepare a Standard: Create a standard solution containing known concentrations of the starting aniline and, if available, the pure product.
-
Sampling: At timed intervals (e.g., every 30-60 minutes), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Quench: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
Analysis: Analyze the organic layer by GC to determine the relative percentages of starting material, mono-alkylated product, and di-alkylated product.
-
Endpoint: The reaction is complete when the concentration of the starting material plateaus or begins to decrease at a significantly slower rate. Stop the reaction before the concentration of the desired product begins to decrease.
References
- BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem Technical Support.
- Organic Chemistry Portal. (2021).
- Garbe, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- Carl ROTH. (n.d.).
- Google Patents. (2014). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.
- Fisher Scientific. (2010).
- Google Patents. (1971).
- UVicSpace. (2021).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline.
- Linciano, P., et al. (2013).
- Journal of Applied Pharmaceutical Science. (2011).
- ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
- Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE.
- Chem-Impex. (n.d.). 2-Chloro-5-fluoroaniline.
- Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions.
- YouTube. (2018). 21.04 Nucleophile + Alkyl (Pseudo)halide: Solvent Effects.
- TSI Journals. (2017).
- PubChem. (n.d.). 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509. NIH.
- EPA. (1996).
- Mettler Toledo. (n.d.). Guide to Inline Monitoring of Reaction Mechanisms.
- ChemRxiv. (n.d.).
- BenchChem. (2025). Process improvements for the preparation of 2-chloroanilines. BenchChem Technical Support.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 10. japsonline.com [japsonline.com]
- 11. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
- 14. mt.com [mt.com]
Storage conditions to maintain stability of 2-Chloro-N-ethyl-5-fluoroaniline
Welcome to the technical support center for 2-Chloro-N-ethyl-5-fluoroaniline. This guide is designed for our valued partners in research, discovery, and drug development. We understand that the stability and purity of starting materials are paramount to the success and reproducibility of your experiments. This document provides in-depth guidance on the optimal storage conditions for this compound, along with troubleshooting advice based on extensive field experience and the established chemistry of halogenated anilines.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions to ensure the long-term stability of this compound?
To maintain the compound's purity and prevent degradation, we recommend a multi-faceted approach to storage. The underlying principle is to mitigate exposure to atmospheric and environmental factors that can initiate decomposition.
Core Recommendation: Store this compound at 2-8°C , under an inert atmosphere (Argon or Nitrogen) , in a tightly sealed, opaque container away from direct light.[1]
-
Causality Explained:
-
Low Temperature (2-8°C): Refrigeration significantly slows down the rate of potential degradation reactions. While the compound is stable at room temperature for short periods, long-term storage benefits from reduced thermal energy.[1]
-
Inert Atmosphere: The aniline functional group is susceptible to oxidation, a primary degradation pathway that often results in the formation of colored impurities.[2] Displacing air with an inert gas like argon or nitrogen removes atmospheric oxygen, directly inhibiting oxidative processes.
-
Tightly Sealed Container: This is critical to prevent the ingress of both oxygen and atmospheric moisture. Halogenated anilines can be hygroscopic, and moisture can introduce impurities or participate in side reactions.[3][4]
-
Protection from Light: Some aniline derivatives can be light-sensitive, which may catalyze the formation of free radicals and lead to decomposition.[5] Using an amber vial or storing the container in a dark location is a necessary precaution.
-
Q2: My vial of this compound has developed a yellow or brownish tint. Is it still viable for my synthesis?
This is a common observation with aniline compounds and typically indicates the onset of degradation, most likely oxidation.[2]
-
Expert Analysis: The appearance of color does not automatically render the material unusable, but it is a definitive sign that the purity has been compromised.[2] The colored species are oxidized byproducts or polymeric materials. For non-critical applications or initial exploratory work, the material might still suffice. However, for syntheses where stoichiometry is critical, or for developing drug candidates where impurity profiles are tightly controlled, using discolored material is highly discouraged.
-
Recommended Action: Before use, we strongly advise re-analyzing the material's purity. A simple Thin-Layer Chromatography (TLC) against a fresh standard or a quantitative analysis by GC or NMR will determine the extent of degradation. If significant impurities are detected, purification or use of a new, unopened lot is recommended.
Q3: What are the primary chemical hazards and incompatible materials associated with this compound?
Understanding chemical incompatibility is crucial for both safety and maintaining the compound's integrity.
-
Primary Incompatibility: The most significant incompatibility is with strong oxidizing agents .[3] Contact with materials like permanganates, peroxides, or nitric acid can lead to a vigorous, exothermic, and potentially hazardous reaction.
-
Hazardous Decomposition: In the event of a fire or extreme heat, this compound can decompose to produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF) gas.[6]
-
Handling Precautions: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][6]
Storage Conditions Summary
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2–8°C | Slows the kinetics of degradation reactions.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the electron-rich aniline moiety.[2] |
| Container | Tightly Sealed, Opaque Glass | Prevents exposure to atmospheric oxygen and moisture; blocks light to prevent photochemical degradation.[5] |
| Avoid | Strong Oxidizing Agents, Heat | Prevents vigorous exothermic reactions and thermal decomposition.[3][4] |
Troubleshooting Guide for Stored Samples
If you encounter inconsistent results or suspect degradation of a previously opened sample, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for stored this compound.
Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid, cost-effective method to assess the purity of your this compound sample relative to a reference.
Objective: To qualitatively determine the presence of impurities in a stored sample.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Stored sample of this compound
-
Reference sample (new, unopened vial, if available)
-
Developing chamber
-
Mobile Phase: 9:1 Hexanes/Ethyl Acetate (This is a starting point and may require optimization)
-
Spotting capillaries
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
Procedure:
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both your stored sample and the reference sample in a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and distinct. Label each lane.
-
Development: Place the spotted TLC plate into the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
If necessary, further visualize by dipping the plate into a potassium permanganate stain, followed by gentle heating with a heat gun. Anilines typically appear as yellow/brown spots.
-
-
Analysis: Compare the lane of the stored sample to the reference sample. The presence of additional spots in the stored sample lane indicates impurities. A significant "smear" or tailing can also suggest degradation. The Rf (retention factor) of the main spot should be identical in both lanes.
Caption: Key environmental factors to control for optimal stability.
References
-
2-FLUOROANILINE FOR SYNTHESIS MSDS - Loba Chemie. Loba Chemie. [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. Allen Institute for AI. [Link]
-
Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides - PubMed. PubMed. [Link]
-
Safety Data Sheet: 2-Chloroaniline - Carl ROTH. Carl ROTH. [Link]
-
2-CHLOROANILINE FOR SYNTHESIS MSDS - Loba Chemie. Loba Chemie. [Link]
-
2-Chloroaniline and its hydrochloride: Human health tier II assessment. Australian Department of Health. [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One. PLOS One. [Link]
-
Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study - PubMed. PubMed. [Link]
-
2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509 - PubChem. PubChem. [Link]
Sources
Removal of unreacted starting materials from 2-Chloro-N-ethyl-5-fluoroaniline
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted starting materials and other impurities from 2-Chloro-N-ethyl-5-fluoroaniline. Our focus is on delivering scientifically sound, field-proven methodologies to ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities typically include:
-
Unreacted Starting Materials: The most prevalent impurity is often the unreacted precursor, 2-chloro-5-fluoroaniline.
-
Over-Alkylated Byproducts: If the synthesis involves N-ethylation, di-ethylated aniline byproducts can form.
-
Degradation Products: Anilines are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities such as p-benzoquinone and polymeric materials.[1] This often manifests as a darkening of the product from a pale yellow to a dark red or brown.[1]
-
Isomeric Impurities: Depending on the synthesis of the initial aniline, regioisomers may be present, which can be challenging to separate due to their similar physical properties.[1]
Q2: My purified this compound is a dark oil or solid. How can I decolorize it?
Discoloration is typically due to oxidation.[1] The following methods are effective for decolorization:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration.[1]
-
Column Chromatography: Passing the colored compound through a silica gel or alumina column can separate the desired aniline from colored impurities.[1]
-
Vacuum Distillation: For liquid anilines, vacuum distillation is highly effective for separating the target compound from non-volatile, colored polymeric impurities.[2]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of non-volatile compounds like this compound, offering high resolution and sensitivity for separating the main component from its impurities.[3]
-
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable compounds and can be used to detect volatile impurities and starting materials.[3][4]
-
Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides information about the molecular weight and fragmentation patterns, which is crucial for impurity identification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify impurities, especially when their structures are known or suspected.[5]
Troubleshooting Guide: Removal of Unreacted Starting Materials
This section provides detailed protocols for common purification challenges encountered during the synthesis of this compound.
Problem: My crude product is contaminated with significant amounts of unreacted 2-chloro-5-fluoroaniline.
The primary difference between your product, this compound, and the starting material, 2-chloro-5-fluoroaniline, is a slight difference in basicity and polarity. We can exploit these differences for separation.
Solution 1: Acid-Base Liquid-Liquid Extraction
Principle: This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and water. By adjusting the pH of the aqueous phase, we can selectively protonate the more basic aniline, rendering it water-soluble and effectively extracting it from the organic phase containing the less basic product.[6][7]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl) to the separatory funnel.[6]
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.[6]
-
Separation: Allow the layers to separate. The protonated starting material (2-chloro-5-fluoroaniline hydrochloride) will be in the bottom aqueous layer. Drain and collect the aqueous layer.[6]
-
Repeat (Optional): For high levels of contamination, repeat the acidic wash with a fresh portion of 1 M HCl.
-
Neutralization and Wash: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove dissolved water.[6]
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter or decant the solution, and remove the solvent under reduced pressure to yield the purified product.[6]
Solution 2: Flash Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while being carried by a liquid mobile phase. Less polar compounds typically elute faster than more polar compounds.
Causality Behind Experimental Choices: Standard silica gel is slightly acidic, which can cause strong interactions with basic amines, leading to peak tailing, compound degradation, and yield loss.[8] To counteract this, a small amount of a competing amine, such as triethylamine (TEA), is often added to the mobile phase to "neutralize" the acidic silanol groups on the silica surface.[8][9]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.
-
Mobile Phase Selection: A common mobile phase for separating aniline derivatives is a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Add ~0.1-1% triethylamine to the mobile phase to improve peak shape and recovery.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation & Visualization
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction | Differential solubility and basicity.[7] | Fast, inexpensive, and suitable for large-scale purification. | Limited separation power for compounds with similar pKa values. | Removing basic starting materials from less basic products. |
| Column Chromatography | Differential adsorption to a stationary phase. | High resolution for separating compounds with similar properties, including isomers.[1] | Can be time-consuming and requires larger volumes of solvent. Potential for sample loss on the column.[8] | Separating complex mixtures and isomers. |
| Recrystallization | Difference in solubility in a given solvent at different temperatures.[10] | Can yield very pure crystalline products. Effective for removing colored impurities with activated carbon.[1] | Requires the compound to be a solid. Finding a suitable solvent can be challenging. | Final polishing step for solid products to achieve high purity. |
Purification Workflow Diagram
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: Decision workflow for purification of this compound.
References
-
Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. J. of Sustainable Materials Processing and Management. Available at: [Link]
-
Application of Centrifugal Extractor in Aniline Extraction. TOPTION. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. ResearchGate. Available at: [Link]
-
Extraction of Aniline Compound. Koch Modular Process Systems. Available at: [Link]
- Process for the purification of aromatic amines. Google Patents.
-
Manufacturing Process. Srikrishna Pharma. Available at: [Link]
- Preparation process of 2-chloro-6-fluoroaniline. Google Patents.
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]
-
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available at: [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
-
How to isolate Imine by column chromatography? ResearchGate. Available at: [Link]
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports. Available at: [Link]
-
Recrystallization: Figure 1. Structure of Aniline. Scribd. Available at: [Link]
-
N-ETHYL-p-CHLOROANILINE. Organic Syntheses Procedure. Available at: [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. EPA. Available at: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available at: [Link]
-
HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. ResearchGate. Available at: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]
- Method for preparing 2-chloro-N-(4-fluorophenyl). Google Patents.
-
2-Chloro-5-fluoroaniline. PubChem - NIH. Available at: [Link]
-
Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Publishing Group. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. kochmodular.com [kochmodular.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of Centrifugal Extractor in Aniline Extraction - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Controlling temperature variables in 2-Chloro-N-ethyl-5-fluoroaniline synthesis
Answering the user's request.
Technical Support Center: Synthesis of 2-Chloro-N-ethyl-5-fluoroaniline
A Guide for Advanced Synthesis Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development scientists who are working with this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The synthesis of this molecule, while seemingly straightforward, is nuanced, with temperature control being the single most critical parameter for achieving high yield and purity.
This document moves beyond simple step-by-step instructions to offer a diagnostic, question-and-answer-based approach to common challenges encountered in the laboratory.
Synthesis Overview: The Reductive Amination Pathway
The most common and efficient method for the synthesis of this compound is the direct reductive amination of 2-Chloro-5-fluoroaniline with acetaldehyde.[1] This one-pot reaction is advantageous as it avoids the isolation of the intermediate imine. The process involves two key stages: the formation of an imine and its subsequent reduction. Each stage has distinct optimal temperature requirements.
Caption: General workflow for the reductive amination synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my reaction yield consistently low when synthesizing this compound?
Answer: Low yields are often directly linked to improper temperature management during the two key phases of reductive amination. The starting material, 2-chloro-5-fluoroaniline, is an electron-deficient aniline, which can make it less reactive than other anilines.[2]
Causality & Troubleshooting Steps:
-
Incomplete Imine Formation: The initial reaction between the aniline and acetaldehyde to form the imine intermediate is typically performed at room temperature (20-25 °C).[2][3] If the temperature is too low, this step can be sluggish, leading to a significant amount of unreacted aniline in the final mixture.
-
Solution: Ensure the initial mixture of aniline, acetaldehyde, and weak acid catalyst is stirred at ambient temperature for a sufficient time (e.g., 30-60 minutes) before cooling for the reduction step. Monitoring by Thin Layer Chromatography (TLC) is recommended to confirm the consumption of the starting aniline.
-
-
Reducing Agent Decomposition: Common reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can react with the solvent or other components at elevated temperatures, reducing their efficacy.
-
Solution: The reduction step is exothermic. It is critical to cool the reaction mixture to 0-5 °C before the portion-wise addition of the reducing agent. Maintain this temperature throughout the addition and for a period afterward to ensure a controlled reaction.
-
-
Product/Reactant Degradation: Although 2-chloroanilines are generally stable, elevated temperatures (>200 °C) can cause decomposition.[4] More importantly, runaway exotherms during the reduction can lead to the formation of complex, tar-like impurities, trapping the product and making isolation difficult.
-
Solution: Strict adherence to the 0-5 °C range during reduction is paramount. For larger-scale reactions, an acetone/dry ice bath may be necessary to provide adequate cooling capacity.
-
Q2: I am observing a significant impurity with a higher molecular weight, likely the N,N-diethyl derivative. How can temperature control help minimize this?
Answer: The formation of the N,N-diethyl impurity is a classic example of over-alkylation. While less common in reductive amination than in direct alkylation with ethyl halides, it can still occur if reaction conditions are not carefully controlled.
Causality & Troubleshooting Steps:
-
Excess Acetaldehyde/Local Hotspots: If the reducing agent is added too quickly, localized exotherms can accelerate the reaction rate. This can lead to the newly formed secondary amine (the desired product) reacting with another molecule of acetaldehyde and being reduced again, forming the tertiary diethyl-aniline.
-
Solution: Maintain a strict low temperature (0-5 °C) and add the reducing agent slowly, in small portions, over an extended period. This ensures that the intermediate iminium ion of the primary amine is reduced before the secondary amine product has a chance to react further.
-
-
Stoichiometry: Ensure you are using a precise molar equivalent of acetaldehyde. A significant excess can drive the formation of the diethyl impurity.
| Parameter | Recommendation for High Selectivity | Rationale |
| Acetaldehyde Stoichiometry | 1.0 - 1.1 molar equivalents | Minimizes the availability of the aldehyde for a second reaction. |
| Reduction Temperature | 0 - 5 °C | Slows the rate of the second amination, favoring the primary reaction. |
| Reducing Agent Addition | Slow, portion-wise over 30-60 min | Prevents localized temperature spikes (hotspots) that accelerate side reactions. |
Q3: The reaction is highly exothermic upon addition of the reducing agent. What is the safest and most effective way to manage this?
Answer: A strong exotherm is a clear sign that the reaction is proceeding too quickly, which compromises safety, yield, and purity. Managing this heat evolution is critical.
Causality & Troubleshooting Steps:
The reduction of the iminium ion is a thermodynamically favorable and rapid process. The rate of heat generation is directly proportional to the rate of addition of the limiting reagent (in this case, the hydride source).
Recommended Control Protocol:
-
Pre-Cooling: Before adding any reducing agent, ensure the reaction vessel containing the aniline, acetaldehyde, and solvent is fully cooled to 0 °C using an ice-water bath.
-
Internal Temperature Monitoring: Always use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture, not the bath temperature.
-
Portion-wise Addition: Divide the solid reducing agent (e.g., NaBH(OAc)₃) into 5-10 small portions. Add one portion and wait for the initial exotherm to subside and the internal temperature to return to <5 °C before adding the next.
-
Sufficient Headspace & Stirring: Ensure the reaction flask is no more than half full to contain any potential splashing and that stirring is vigorous enough to ensure rapid heat dissipation from the point of addition to the cooling bath.
Caption: Troubleshooting decision logic for common synthesis issues.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified temperature points is crucial for success.
Objective: To synthesize this compound via reductive amination.
Materials:
-
2-Chloro-5-fluoroaniline (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Imine Formation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-Chloro-5-fluoroaniline (1.0 eq) and the solvent (DCM or DCE).
-
Add acetic acid (0.1 eq) followed by the slow, dropwise addition of acetaldehyde (1.1 eq).
-
Stir the mixture at room temperature (20-25 °C) for 1 hour. Monitor the reaction by TLC to confirm the consumption of the starting aniline.
-
-
Setup for Reduction:
-
Once imine formation is complete, place the flask in an ice-water bath.
-
Insert a thermometer to monitor the internal temperature of the reaction.
-
Cool the mixture with stirring until the internal temperature is stable between 0 °C and 5 °C.
-
-
Reduction:
-
Slowly add the sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions over 30-60 minutes.
-
CRITICAL: Ensure the internal temperature does not exceed 5 °C during the addition. If the temperature rises, pause the addition until it cools back down.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution while the flask is still in the ice bath.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
References
- A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Who we serve.
- One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. (n.d.). American Chemical Society.
- Reductive amination. (n.d.). Wikipedia.
- Application Note – Reductive Amination. (n.d.). Synple Chem.
- 2-Chloro-5-fluoroaniline. (n.d.). Chem-Impex.
- Safety Data Sheet: 2-Chloroaniline. (n.d.). Carl ROTH.
- N-ETHYL-p-CHLOROANILINE. (n.d.). Organic Syntheses Procedure.
-
2-Chloro-5-Fluoroaniline 98.0%(GC). (n.d.). PureSynth. Available at: [Link]
-
2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509. (n.d.). PubChem - NIH. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 2-Chloro-N-ethyl-5-fluoroaniline
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-N-ethyl-5-fluoroaniline, a compound of interest in pharmaceutical and materials science research. By comparing its spectral features with those of structurally related aniline derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the substituent effects on the chemical environment of protons within this molecule. This comparative approach, supported by experimental data from analogous compounds, serves as a practical tool for structural elucidation and purity assessment.
The Foundational Principles of ¹H NMR Spectroscopy in Structural Analysis
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.
The precise frequency at which a proton resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), typically reported in parts per million (ppm). Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, resulting in resonance at lower chemical shifts (upfield).[1][2]
Furthermore, the interaction between the spins of neighboring, non-equivalent protons leads to the splitting of NMR signals into characteristic patterns, a phenomenon called spin-spin coupling . The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz). The multiplicity of a signal (e.g., singlet, doublet, triplet) follows the n+1 rule, where 'n' is the number of equivalent neighboring protons. This information is invaluable for determining the connectivity of atoms within a molecule.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound features an ethyl group attached to the nitrogen atom and a benzene ring substituted with a chlorine atom, a fluorine atom, and the N-ethylamino group. The protons of this molecule can be categorized into two main groups: the protons of the ethyl group and the aromatic protons on the benzene ring.
1. Ethyl Group Protons:
-
Methylene Protons (-CH2-): The two methylene protons are adjacent to the nitrogen atom. The nitrogen atom is moderately electronegative and will deshield these protons. Their signal is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (n+1 = 3+1 = 4).
-
Methyl Protons (-CH3): The three methyl protons are adjacent to the methylene group. They will experience less deshielding than the methylene protons. Their signal will appear as a triplet due to coupling with the two protons of the methylene group (n+1 = 2+1 = 3).
2. Aromatic Protons:
The benzene ring has three protons at positions 3, 4, and 6. Their chemical shifts are influenced by the combined electronic effects of the chloro, fluoro, and N-ethylamino substituents. The N-ethylamino group is an activating, ortho-, para-directing group, meaning it donates electron density to the ring, particularly at the ortho and para positions. Conversely, the chlorine and fluorine atoms are deactivating, ortho-, para-directing groups due to their inductive electron-withdrawing and resonance electron-donating effects.
-
H-6: This proton is ortho to the N-ethylamino group and meta to the fluorine atom. It is expected to be the most shielded of the aromatic protons due to the strong electron-donating effect of the amino group. It will likely appear as a doublet of doublets due to coupling with H-4 (meta) and H-3 (ortho).
-
H-4: This proton is para to the N-ethylamino group and ortho to the fluorine atom. It will experience both the electron-donating effect of the amino group and the strong electron-withdrawing effect of the fluorine atom. Its signal will be a doublet of doublets due to coupling with H-3 (ortho) and H-6 (meta).
-
H-3: This proton is meta to the N-ethylamino group, ortho to the chlorine atom, and ortho to the fluorine atom. It will be the most deshielded of the aromatic protons due to the proximity of two halogen atoms. It will appear as a triplet-like signal (more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-4 and H-6.
Comparative Spectral Analysis
To substantiate our predictions for this compound, we will now compare its expected spectral features with the experimental data of N-ethylaniline, 2-chloroaniline, and 3-fluoroaniline.
| Compound | Functional Groups | Aromatic Proton Chemical Shifts (ppm) | Alkyl Proton Chemical Shifts (ppm) |
| N-Ethylaniline | -NHCH₂CH₃ | 7.15 (m), 6.68 (m), 6.58 (m)[3][4][5] | -CH₂-: 3.11 (q, J=7.1 Hz), -CH₃: 1.22 (t, J=7.1 Hz) |
| 2-Chloroaniline | -NH₂, -Cl | 7.22 (m), 7.03 (m), 6.72 (m), 6.67 (m)[6][7][8] | - |
| 3-Fluoroaniline | -NH₂, -F | 7.04 (m), 6.41 (m), 6.37 (m), 6.31 (m)[9][10] | - |
| This compound (Predicted) | -NHCH₂CH₃, -Cl, -F | H-3: ~7.1-7.3, H-4: ~6.8-7.0, H-6: ~6.5-6.7 | -CH₂-: ~3.2-3.4, -CH₃: ~1.2-1.4 |
Analysis of Comparative Data:
-
N-Ethylaniline: This compound provides the baseline chemical shifts for the N-ethyl group. The methylene quartet is observed around 3.11 ppm and the methyl triplet around 1.22 ppm.[3]
-
2-Chloroaniline: The presence of the electron-withdrawing chlorine atom at the ortho position shifts the aromatic protons downfield compared to aniline.[6][7]
-
3-Fluoroaniline: The highly electronegative fluorine atom at the meta position also influences the chemical shifts of the aromatic protons, generally causing a downfield shift.[9]
For This compound , we can anticipate that the combined electron-withdrawing effects of the chlorine and fluorine atoms will lead to a general downfield shift of the aromatic protons compared to N-ethylaniline. The N-ethylamino group's electron-donating nature will still influence the relative positions of the aromatic signals, with the proton ortho to it (H-6) being the most upfield. The chemical shifts of the ethyl group protons are not expected to change dramatically from those in N-ethylaniline, though minor shifts may occur due to the altered electronic nature of the aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
1. Sample Preparation: a. Weigh approximately 5-10 mg of the sample. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe to the correct frequency for ¹H nuclei. c. Shim the magnetic field to achieve homogeneity and improve spectral resolution.
3. Data Acquisition: a. Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm). b. Use a standard pulse-acquire sequence. A 90° pulse angle is typically used for quantitative measurements. c. Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure full relaxation and accurate integration. A D1 of 2-5 seconds is often sufficient. d. Acquire a suitable number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualization of Spin-Spin Coupling
The following diagram, generated using Graphviz, illustrates the expected spin-spin coupling interactions within the this compound molecule.
Caption: Predicted spin-spin coupling in this compound.
Conclusion
The ¹H NMR spectral analysis of this compound provides a detailed fingerprint of its molecular structure. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by comparing the predicted spectrum with that of analogous compounds, researchers can confidently identify and characterize this molecule. The systematic approach outlined in this guide, from sample preparation to data interpretation, serves as a robust framework for the structural elucidation of novel organic compounds in a research and development setting.
References
-
PubChem. N-Ethylaniline. [Link]
-
SpectraBase. 2-Chloroaniline. [Link]
-
PubChem. 2-Chloroaniline. [Link]
-
PubChem. 3-Fluoroaniline. [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
-
University of Regensburg. Chemical Shifts. [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. N-Ethylaniline(103-69-5) 1H NMR [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloroaniline(95-51-2) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Fluoroaniline(372-19-0) 1H NMR [m.chemicalbook.com]
- 10. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment of 2-Chloro-N-ethyl-5-fluoroaniline
An in-depth technical guide by a Senior Application Scientist
Introduction
2-Chloro-N-ethyl-5-fluoroaniline is a substituted aromatic amine that serves as a critical building block in the synthesis of various high-value pharmaceutical and agrochemical compounds.[1] Given its role as a key intermediate, ensuring its purity is paramount to the safety and efficacy of the final product. A robust, reliable, and stability-indicating analytical method is therefore not just a regulatory requirement, but a cornerstone of quality control.
This guide provides an in-depth, experience-driven walkthrough of the development of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision—from initial column and mobile phase selection to the critical process of forced degradation studies. Finally, we will objectively compare the developed gradient method with alternative chromatographic approaches, providing the data needed to make informed decisions in a research and development setting.
Pillar 1: Foundational Strategy - Analyte-Centric Method Design
Effective method development begins with a thorough understanding of the analyte. This compound (C₈H₉ClFN, MW: 173.62) is a moderately polar molecule.[2] Its structure features a basic aniline amine group and hydrophobic elements, including a phenyl ring and chloro- and ethyl-substituents. The potential impurities can range from starting materials and regioisomers (e.g., isomers with substituents at different positions) to byproducts from oxidation or other side reactions.[3]
This molecular profile strongly suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical technique. RP-HPLC utilizes a nonpolar stationary phase and a polar mobile phase, which is ideal for retaining and separating moderately polar compounds like substituted anilines.
The logical workflow for developing our primary method is outlined below.
Caption: Workflow for HPLC Method Development.
Pillar 2: The Primary Method - A Stability-Indicating RP-HPLC Protocol
Our goal is to develop a method that not only quantifies the main analyte but also separates it from all potential process impurities and degradation products. This requires a "stability-indicating" method, a status that can only be confirmed through forced degradation studies.[4]
Experimental Protocol: Gradient RP-HPLC
1. Instrumentation and Materials:
-
HPLC System: Standard system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is the workhorse for separating substituted anilines.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Monobasic Sodium Phosphate, Phosphoric Acid.
-
Analyte: High-purity this compound standard.
2. Chromatographic Conditions - Rationale and Setup:
| Parameter | Recommended Condition | Rationale & Justification |
| Stationary Phase | C18 (Octadecyl Silane), 150 x 4.6 mm, 5 µm | The C18 phase provides excellent hydrophobic retention for the aromatic ring and ethyl group, making it a robust starting point for most substituted anilines.[5] |
| Mobile Phase A | 0.05 M Sodium Phosphate Buffer, pH 3.0 | The aniline group is basic. At a low pH, it will be protonated, leading to sharper peaks and more reproducible retention times. Phosphate is a common, UV-transparent buffer. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a strong organic modifier that provides good peak shape and lower backpressure compared to methanol for this class of compounds. |
| Gradient Elution | 5% to 95% B over 20 min; hold at 95% B for 5 min; return to 5% B over 1 min; equilibrate for 4 min. | A gradient is essential for a purity method. It ensures that late-eluting, more hydrophobic impurities are cleared from the column while providing good resolution for early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | PDA Detector @ 239 nm | A PDA detector allows for scanning across a range of wavelengths to find the absorbance maximum (λmax) and assess peak purity. A wavelength of ~239 nm is effective for chloroaniline derivatives.[6] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
3. Solution Preparation:
-
Mobile Phase A: Dissolve 6.9 g of monobasic sodium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution: Accurately weigh ~25 mg of this compound standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of ~500 µg/mL. Prepare working standards by further dilution.
-
Sample Solution: Prepare the sample to be tested at a similar concentration as the primary standard using the same diluent.
Pillar 3: Building Trustworthiness - Forced Degradation Studies
A method's trustworthiness is established by proving it is "stability-indicating." This is achieved by intentionally stressing the analyte under harsh conditions to generate degradation products and then demonstrating that the method can separate these new peaks from the main analyte peak.[4][7] This process is guided by the International Council for Harmonisation (ICH) guidelines.[7]
Caption: Experimental workflow for forced degradation studies.
Forced Degradation Experimental Results
The objective is to achieve 5-20% degradation. The results below are representative of what would be expected for this type of molecule.
| Stress Condition | Observation | % Degradation | Peak Purity Index (Main Peak) | Comments |
| Acid Hydrolysis (0.1N HCl) | Significant degradation with two new impurity peaks. | ~15% | > 0.999 | Method resolves both degradants from the main peak. |
| Base Hydrolysis (0.1N NaOH) | Moderate degradation with one major new peak. | ~12% | > 0.999 | Degradant is well-separated. |
| Oxidative (3% H₂O₂) | Rapid degradation, multiple small impurity peaks. | ~18% | > 0.999 | All oxidative impurities are resolved. |
| Thermal (80 °C) | Minor degradation. | ~2% | > 0.999 | Compound is relatively stable to heat. |
| Photolytic (ICH) | Negligible degradation. | < 1% | > 0.999 | Compound is stable to light exposure. |
The successful separation of all generated degradants, confirmed by a peak purity index greater than 0.999 for the parent analyte peak in all stressed samples, validates this gradient RP-HPLC method as stability-indicating .
Pillar 4: Objective Comparison of Alternative Methods
While the developed gradient method is robust and comprehensive, simpler or alternative methods may be considered for specific applications, such as routine QC where the impurity profile is well-defined.
Alternative 1: Isocratic RP-HPLC
An isocratic method uses a constant mobile phase composition. This approach is faster and simpler but carries significant risks.
-
Methodology: Based on the gradient run, a suitable isocratic mobile phase might be 65% Acetonitrile / 35% Buffer.
-
Performance: This method could provide a much faster run time (~8 minutes). However, it would likely fail to elute highly non-polar, late-eluting impurities, which could accumulate on the column and interfere with subsequent analyses. Furthermore, it may not have sufficient resolving power for closely eluting polar impurities that were separated at the beginning of the gradient.
Alternative 2: Different Stationary Phase (Phenyl-Hexyl Column)
Using a column with a different selectivity provides an orthogonal method, which is invaluable for method validation and confirming the absence of co-eluting impurities.[3]
-
Methodology: A Phenyl-Hexyl column offers different separation mechanisms (π-π interactions) compared to a C18 (hydrophobic interactions). The same gradient would be a good starting point for optimization.
-
Performance: This column may provide superior resolution for regioisomers or other aromatic impurities.[3] While not necessarily better as a primary method, it serves as an excellent confirmatory technique.
Comparative Summary of HPLC Methods
| Feature | Primary Method (Gradient C18) | Alternative 1 (Isocratic C18) | Alternative 2 (Gradient Phenyl-Hexyl) |
| Primary Application | Purity, Stability, R&D | Routine QC (known impurities) | Orthogonal Confirmation, Impurity ID |
| Run Time | ~30 min | ~8-10 min | ~30 min |
| Resolving Power | Excellent for a wide polarity range | Moderate; risk of co-elution | Excellent; different selectivity |
| Trustworthiness | High. Proven stability-indicating. | Low. May miss unknown degradants. | High. Provides orthogonal data. |
| Pros | Comprehensive, robust, reliable. | Fast, simple, low solvent variation. | Confirms peak purity, resolves difficult pairs. |
| Cons | Longer run time, more complex. | Risk of missing impurities, column fouling. | May require re-optimization of mobile phase. |
Conclusion
The development of a reliable HPLC purity method is a systematic process grounded in the physicochemical properties of the analyte. For this compound, a gradient reversed-phase method using a C18 column, a low-pH buffered mobile phase, and PDA detection provides a robust and comprehensive solution. The critical value of this method is confirmed through forced degradation studies, which prove its stability-indicating nature—an absolute requirement for use in a regulated drug development environment.[7]
While faster isocratic methods exist, they present an unacceptable risk of failing to detect unknown impurities and should be avoided for formal stability and purity testing. An orthogonal method using a different stationary phase, such as a Phenyl-Hexyl column, serves as a powerful complementary tool for validating the primary method and ensuring the highest confidence in the analytical results. This multi-faceted approach, balancing a robust primary method with intelligent alternatives, embodies a sound scientific strategy for ensuring product quality.
References
-
ResearchGate. Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline.... Available at: [Link]
-
Lores, M. et al. (1981). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available at: [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]
- Patel, R. et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone.... Biomedical Chromatography. (Note: The year is a future date from the search result, presented as-is).
-
Spillane, W. J. et al. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst. Available at: [Link]
-
ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available at: [Link]
-
Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. Available at: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
Schmidt, T. C. et al. (2021). Quantification of aniline and N-methylaniline in indigo. PLOS ONE. Available at: [Link]
-
Vaishnavi, P. et al. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
PubChem. N-chloro-5-ethyl-2-fluoroaniline. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 2-Chloroaniline on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Available at: [Link]
-
Sharma, S. K. et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. Available at: [Link]
- Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
Sources
Technical Guide: LC-MS/MS Identification of 2-Chloro-N-ethyl-5-fluoroaniline
Executive Summary
The precise identification of 2-Chloro-N-ethyl-5-fluoroaniline (an N-alkylated halogenated aniline) is a critical quality attribute in the synthesis of fluorinated pharmaceutical intermediates. While Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation, it lacks the sensitivity required for trace impurity profiling (<0.1%).
This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior analytical technique for this application. Unlike Gas Chromatography-Mass Spectrometry (GC-MS), which risks thermal degradation of the N-ethyl group, LC-MS/MS offers a "soft" ionization environment (ESI) that preserves molecular integrity while providing unique fragmentation fingerprints for unambiguous identification.
Part 1: The Analytical Challenge
The structural core of this compound presents three distinct analytical hurdles that dictate the choice of instrumentation:
-
The Halogen Signature: The presence of Chlorine (
and ) creates a specific isotopic cluster that must be resolved to confirm the elemental composition. -
N-Alkylation Lability: Secondary amines (N-ethyl) are prone to thermal de-alkylation in hot injection ports (GC), potentially leading to false identification of the primary aniline (2-Chloro-5-fluoroaniline).
-
Regioisomerism: Distinguishing the 5-fluoro position from 4-fluoro or 6-fluoro isomers requires high-resolution chromatography or distinct MS/MS fragmentation patterns.
Part 2: Comparative Analysis
The following matrix compares the three standard analytical approaches for halogenated anilines.
Table 1: Performance Comparison of Analytical Techniques
| Feature | LC-MS/MS (Target) | GC-MS (Alternative 1) | HPLC-UV (Alternative 2) |
| Primary Mechanism | Mass/Charge (m/z) & Fragmentation | Volatility & Electron Impact (EI) | UV Absorption (Chromophores) |
| Sensitivity (LOD) | Excellent (pg/mL range) | Good (ng/mL range) | Moderate (µg/mL range) |
| Selectivity | High (MRM transitions) | High (Spectral library match) | Low (Retention time only) |
| Sample Integrity | High (Soft ionization, ambient temp) | Risk (Thermal degradation of N-ethyl) | High (Non-destructive) |
| Matrix Tolerance | High (Specific to mass) | Low (Requires extraction/drying) | Low (Interferences absorb UV) |
| Throughput | High (5-8 min run) | Moderate (20-30 min run) | High (5-10 min run) |
Critical Insight: While GC-MS is standard for simple anilines, the N-ethyl group introduces thermal instability. In comparative studies, direct injection of secondary amines into GC liners at >250°C often results in "peak tailing" and partial degradation. LC-MS/MS avoids this by keeping the analyte in the liquid phase until electrospray ionization.
Part 3: LC-MS/MS Methodology & Structural Elucidation
Ionization Physics (ESI+)
The molecule contains a basic nitrogen atom (secondary amine). Under acidic mobile phase conditions (0.1% Formic Acid), the nitrogen is readily protonated (
-
Calculated Monoisotopic Mass: ~173.04 Da (based on
) -
Observed Precursor Ion:
174.05 ( )
The Chlorine Isotope Rule
A valid identification must show the characteristic Chlorine isotope pattern.
-
M (m/z 174): 100% Relative Abundance (
) -
M+2 (m/z 176): ~32% Relative Abundance (
) -
Note: If this 3:1 ratio is absent, the peak is not a monochlorinated species.
Fragmentation Logic (MS/MS)
In the collision cell (CID), the protonated molecule undergoes predictable bond cleavages.
-
Primary Transition (Quantifier): Loss of the N-Ethyl group.
-
Mechanism: Inductive cleavage or McLafferty-type rearrangement.
-
Loss: Neutral Ethylene (
, 28 Da). -
Product Ion:
146 (Protonated 2-Chloro-5-fluoroaniline).
-
-
Secondary Transition (Qualifier): Ring fragmentation.
-
Loss: Ammonia (
) or Hydrogen Chloride ( ) from the primary aniline core.
-
Visualization 1: Fragmentation Pathway
The following diagram illustrates the predicted fragmentation mechanism used for MRM transition selection.
Caption: Proposed ESI+ fragmentation pathway. The loss of ethylene (28 Da) is the diagnostic transition for N-ethyl anilines.
Part 4: Experimental Protocol
To ensure reproducibility, follow this self-validating protocol.
Reagents & Standards
-
Reference Standard: this compound (>98% purity).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (FA) or Ammonium Formate (to buffer pH).
LC Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
-
Why: Phenyl-Hexyl columns also work well for halogenated aromatics if C18 selectivity is insufficient.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-5 min: Ramp to 95% B (Elution of organics)
-
5-7 min: Hold 95% B (Wash)
-
7.1 min: Return to 5% B
-
MS Source Parameters (Generic ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV
-
Desolvation Temp: 350°C (Ensure complete vaporization of N-ethyl aniline)
-
Cone Voltage: Optimized per instrument (start at 20-30V)
Visualization 2: Analytical Workflow
This flow chart defines the decision process for confirming identity.
Caption: Decision tree for LC-MS identification. Isotope confirmation is a mandatory gate before MS/MS transition validation.
Part 5: Data Interpretation & Troubleshooting
Expected MRM Transitions
For quantitative analysis (Multiple Reaction Monitoring), use the following transitions:
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |
| Quantifier | 174.05 | 146.0 | 15 - 20 | High abundance, specific loss of ethyl group |
| Qualifier 1 | 174.05 | 126.0 | 30 - 40 | Loss of HF from the ring (Requires high energy) |
| Qualifier 2 | 176.05 | 148.0 | 15 - 20 |
Troubleshooting Common Issues
-
Low Sensitivity: Check pH. Aniline protonation requires acidic conditions (pH < 4). Ensure Formic Acid is fresh.
-
Peak Tailing: Secondary amines interact with free silanols on older columns. Use an "end-capped" C18 column or increase buffer strength (Ammonium Formate).
-
Isomer Co-elution: If 4-fluoro and 5-fluoro isomers co-elute, switch to a Phenyl-Hexyl column or use a slower gradient ramp (e.g., 2% B/min).
References
-
NIST Chemistry WebBook. Mass Spectrum of Halogenated Anilines & Fragmentation Data. National Institute of Standards and Technology.[1][2] [Link]
-
Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. (Demonstrates LC-MS superiority for polar anilines). [Link]
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Source for Nitrogen Rule and ESI fragmentation mechanisms). [Link]
-
PubChem Compound Summary. 2-Chloro-5-fluoroaniline (Precursor Data). National Center for Biotechnology Information. [Link]
Sources
FTIR Characterization Guide: 2-Chloro-N-ethyl-5-fluoroaniline
Executive Summary & Compound Profile
Target Molecule: 2-Chloro-N-ethyl-5-fluoroaniline CAS Number: 1692502-38-7 Molecular Formula: C₈H₉ClFN Molecular Weight: 173.62 g/mol Primary Application: Pharmaceutical and agrochemical synthesis intermediate.
This guide provides a technical framework for the characterization of This compound using Fourier Transform Infrared Spectroscopy (FTIR). As a secondary amine derivative, this compound is typically synthesized via the N-ethylation of 2-chloro-5-fluoroaniline . Therefore, the critical analytical challenge is not merely identification, but differentiation from its primary amine precursor.
This document outlines the characteristic spectral features, compares them against the unreacted starting material (the primary "alternative"), and establishes a self-validating Quality Control (QC) protocol for researchers.
Methodology: Experimental Approach
To ensure reproducibility and high signal-to-noise ratios, the following experimental setup is recommended.
Sampling Technique: ATR-FTIR
Given the physical properties of halogenated anilines (often viscous liquids or low-melting solids), Attenuated Total Reflectance (ATR) is the superior sampling method over transmission (KBr pellets).
-
Crystal Material: Diamond or ZnSe (Zinc Selenide). Diamond is preferred for durability against halogenated organic compounds.
-
Spectral Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 32 scans to average out background noise.
Sample Preparation
-
Liquids: Place 10–20 µL of the neat sample directly onto the crystal. Ensure full coverage of the "sweet spot" (active area).
-
Solids: If the sample is a solid, apply high pressure using the anvil to ensure intimate contact with the crystal.
-
Background: Collect a fresh air background spectrum immediately before analysis to compensate for atmospheric CO₂ and H₂O.
Spectral Analysis: Characteristic Peaks
The FTIR spectrum of this compound is defined by the interplay between the aromatic ring, the halogen substituents, and the secondary amine moiety.
Functional Group Assignments
| Frequency Region (cm⁻¹) | Vibration Mode | Assignment & Description |
| 3350 – 3420 | N-H Stretch | Critical Identifier. A single, sharp band characteristic of a secondary amine ( |
| 3000 – 3100 | C-H Stretch (Aromatic) | Weak to medium intensity bands corresponding to |
| 2850 – 2980 | C-H Stretch (Aliphatic) | N-Ethyl Confirmation. Distinct bands arising from the ethyl group ( |
| 1580 – 1620 | C=C Ring Stretch | Aromatic ring "breathing" modes. Often split due to the asymmetry caused by Cl and F substitution. |
| 1450 – 1500 | N-H Bend | Deformation vibration of the secondary amine group. |
| 1150 – 1250 | C-F Stretch | Strong, distinct band. The C-F bond is highly polar, resulting in intense absorption. |
| 600 – 800 | C-Cl Stretch | Strong absorption in the fingerprint region, typical for aryl chlorides. |
Comparative Analysis: Product vs. Alternative
In synthesis workflows, the primary "alternative" that must be ruled out is the starting material: 2-Chloro-5-fluoroaniline (CAS 452-83-5) . Failure to distinguish these two indicates an incomplete reaction.
The Comparison Matrix
| Feature | Target: this compound | Precursor: 2-Chloro-5-fluoroaniline | Diagnostic Value |
| N-H Stretching | Single Band (~3400 cm⁻¹) | Doublet (~3450 & 3350 cm⁻¹) | High. The disappearance of the doublet (Asym/Sym stretch) confirms conversion to secondary amine. |
| Aliphatic C-H | Present (2850–2980 cm⁻¹) | Absent | High. Confirms the attachment of the ethyl group. |
| N-H Bend | Weak/Shifted (~1500 cm⁻¹) | Strong Scissoring (~1620 cm⁻¹) | Medium. Primary amines have a distinct "scissoring" band that diminishes upon substitution. |
| Fingerprint | Similar C-Cl / C-F pattern | Similar C-Cl / C-F pattern | Low. The halogen positions are unchanged, so the fingerprint region is less diagnostic for reaction monitoring. |
Causality of Spectral Shifts
-
N-H Region: Primary amines have two N-H bonds, allowing for both symmetric and asymmetric stretching (the "doublet"). Secondary amines have only one N-H bond, physically restricting them to a single stretching mode (the "singlet").
-
C-H Region: The precursor is purely aromatic. The introduction of the ethyl group introduces
hybridized carbons, which vibrate at a lower frequency (<3000 cm⁻¹) than aromatic carbons (>3000 cm⁻¹).
Self-Validating Quality Control Protocol
This protocol allows a researcher to autonomously validate the identity of a synthesized batch.
Step-by-Step Workflow
-
Baseline Check: Ensure the ATR crystal is clean (flat baseline in preview mode).
-
Acquisition: Collect the spectrum of the sample.[1]
-
Checkpoint 1 (3300–3500 cm⁻¹):
-
Observation: Two distinct peaks?
-
Observation: Single sharp peak?
-
-
Checkpoint 2 (2800–3000 cm⁻¹):
-
Observation: Peaks present below 3000 cm⁻¹?
-
-
Checkpoint 3 (Fingerprint):
-
Observation: Strong bands at ~1200 cm⁻¹ (C-F) and ~750 cm⁻¹ (C-Cl)?
-
Visualization: QC Decision Tree
Caption: Logic flow for validating this compound synthesis via FTIR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736509, 2-Chloro-5-fluoroaniline. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for IR functional group assignment principles).
Sources
The Impact of N-Alkylation on the Bioactivity of Fluoroaniline Derivatives: A Comparative Analysis of N-Ethyl versus N-Methyl Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the fluoroaniline scaffold stands as a privileged structure, integral to the development of a wide array of therapeutic agents. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Further modification of the aniline nitrogen through N-alkylation presents a critical avenue for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the bioactivity of N-ethyl versus N-methyl fluoroaniline derivatives, supported by available experimental data, to inform rational drug design and development.
The Subtle Dance of a Single Carbon: N-Methyl vs. N-Ethyl
The choice between an N-methyl and an N-ethyl substituent, a seemingly minor alteration, can have profound consequences on a compound's biological activity. This distinction arises from the interplay of several key physicochemical properties that are differentially influenced by the addition of a single methylene unit.
Physicochemical Properties at a Glance
| Property | N-Methyl Group | N-Ethyl Group | Implication for Bioactivity |
| Steric Hindrance | Minimal | Increased | Can influence binding affinity and selectivity by altering the fit within a receptor's binding pocket. |
| Lipophilicity (LogP) | Lower | Higher | Affects membrane permeability, solubility, and plasma protein binding. |
| Metabolic Stability | Susceptible to N-demethylation | Generally more stable to N-dealkylation | Can impact the compound's half-life and duration of action. |
| Basicity (pKa) | Slightly higher | Slightly lower | Can influence ionization state at physiological pH, affecting receptor interaction and solubility. |
Comparative Bioactivity: Insights from Experimental Data
While direct head-to-head comparative studies focusing solely on N-ethyl versus N-methyl fluoroaniline derivatives are not abundant in the literature, we can glean valuable insights from broader structure-activity relationship (SAR) studies on related scaffolds.
Anticancer Activity
In the realm of oncology, fluoroaniline derivatives have been explored for their potential as anticancer agents.[2] The N-alkylation pattern can influence cytotoxicity and the mechanism of action. For instance, in a series of N,N-bis-heterocyclic-methylamines investigated as anti-mitotic and highly cytotoxic agents, the nature of the N-alkyl group was found to be critical for activity. While this particular study did not directly compare N-methyl and N-ethyl fluoroaniline derivatives, it did highlight the importance of the N-substituent in achieving potent cytotoxicity, with some compounds exhibiting IC50 values in the sub-nanomolar range against cancer cell lines like HCT116.
The general principle in many kinase inhibitor scaffolds, where aniline and fluoroaniline moieties are common, is that the N-alkyl group can influence the orientation of the molecule within the ATP-binding pocket. A smaller N-methyl group may allow for a more favorable binding pose in some targets, while the slightly larger and more lipophilic N-ethyl group might provide advantageous hydrophobic interactions in others.
Antimicrobial Activity
Fluoroquinolones, a major class of antibiotics, prominently feature a fluoroaniline-like core. Extensive SAR studies on fluoroquinolones have demonstrated that modifications at the N-1 position of the quinolone ring, often an ethyl or cyclopropyl group, significantly impact antibacterial potency and spectrum.[3] Although not a direct N-alkylation of a simple fluoroaniline, these findings underscore the sensitivity of antimicrobial activity to the nature of the N-substituent.
In a broader context, studies on various N-substituted aniline derivatives have shown that the alkyl chain length can modulate antimicrobial efficacy. For instance, in a series of trifluoro-anilines tested against Vibrio species, specific substitution patterns were found to be crucial for their antibacterial and antibiofilm properties.[4] While a direct comparison between N-methyl and N-ethyl analogs was not the focus, the study reinforces the principle that N-substitution is a key determinant of antimicrobial action.
Experimental Protocols: A Framework for Comparative Evaluation
To facilitate a direct and meaningful comparison of N-ethyl and N-methyl fluoroaniline derivatives, standardized experimental protocols are essential. The following outlines a general workflow for their synthesis and subsequent biological evaluation.
General Synthesis of N-Alkylated Fluoroanilines
The N-alkylation of a parent fluoroaniline can be achieved through nucleophilic substitution, as depicted in the workflow below.
Caption: General workflow for the synthesis of N-alkylated fluoroaniline derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the starting fluoroaniline in a suitable solvent (e.g., DMF), add a base (e.g., anhydrous K₂CO₃).
-
Alkylation: Add the corresponding alkyl halide (iodomethane for N-methylation, iodoethane for N-ethylation) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at an appropriate temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the final N-alkylated product using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines.
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the N-methyl and N-ethyl fluoroaniline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the N-methyl and N-ethyl fluoroaniline derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanistic Considerations and Future Directions
The observed differences in bioactivity between N-ethyl and N-methyl fluoroaniline derivatives can often be rationalized by considering their interactions with biological targets at a molecular level.
Caption: Logical relationship between N-alkylation and biological activity.
Future research should focus on systematic studies that directly compare N-methyl and N-ethyl analogs within the same fluoroaniline scaffold against a panel of relevant biological targets. Such studies, generating robust and directly comparable data, are crucial for building a comprehensive understanding of the SAR in this important class of compounds. This will enable the more precise tuning of molecular properties to optimize efficacy and safety, ultimately accelerating the development of novel fluoroaniline-based therapeutics.
References
-
Sparrow Chemical. Fluoroaniline Series. Accessed February 2024. [Link]
- Almeida, V. L., Leitão, A., Reina, L. D. C. B., Montanari, C. A., & Donnici, C. L. (2005). Cancer e agentes antineoplásicos ciclo-celular específicos e ciclo-celular não específicos que interagem com o DNA: uma introdução. Química nova, 28, 118-129.
- Beena, V., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics, 40(9), 3917-3927.
- Brunton, L. L., Chabner, B. A., & Knollmann, B. C. (Eds.). (2011). Goodman & Gilman's the pharmacological basis of therapeutics. McGraw-Hill Medical.
- Ghabili, K., Agutter, P. S., Ghanei, M., Ansarin, K., Panahi, Y., & Shoja, M. M. (2011). Sulfur mustard toxicity: a systematic review of genetic and epigenetic findings. Biochimica et Biophysica Acta (BBA)-General Subjects, 1810(10), 919-933.
- Puyo, S., et al. (2014). Design, synthesis and biological evaluation of new pyrazolo [3, 4-d] pyrimidine derivatives as potent anticancer agents. European journal of medicinal chemistry, 86, 519-530.
- INCA Estimativa. (2014). Incidência de Câncer no Brasil. Rio de Janeiro: Instituto Nacional de Câncer José Alencar Gomes da Silva.
- Prasad, M. V. V. V., Veranna, V., Rao, R. H. R., & Darsi, S. S. P. K. (2017). Synthesis and Antimicrobial Evaluation of Substituted Fluoroquinolones under Conventional and Microwave Irradiation Conditions. European Journal of Chemistry, 8(2), 163-168.
- Hansa, R. K. C., et al. (2021). N-(trifluoromethyl) phenyl substituted pyrazole derivatives as potent anti-biofilm agents against Vibrio species. RSC medicinal chemistry, 12(10), 1690-1697.
- Hansa, R. K. C., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 23(1), 45.
- Alami, M., et al. (2025). N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents. European Journal of Medicinal Chemistry, 285, 117205.
Sources
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of substituted fluoroquinolones under conventional and microwave irradiation conditions | European Journal of Chemistry [eurjchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Guide: Validating Reference Standards for 2-Chloro-N-ethyl-5-fluoroaniline
Executive Summary
In pharmaceutical development, the integrity of your data is only as strong as your reference standard. 2-Chloro-N-ethyl-5-fluoroaniline is a critical intermediate, often employed in the synthesis of fluoroquinolones and kinase inhibitors. However, its structural characteristics—specifically the secondary amine and the halogenation pattern—introduce unique stability and purity challenges that generic "Reagent Grade" Certificates of Analysis (CoA) frequently overlook.
This guide provides a rigorous, self-validating framework for qualifying this molecule as a Reference Standard, comparing the performance of Certified Reference Materials (CRMs) against Commercial Reagent Grade alternatives.
Part 1: The Challenge of Characterization
Validating this compound requires navigating three specific chemical pitfalls:
-
N-Alkylation Variance: Synthesis typically involves ethylation of 2-chloro-5-fluoroaniline. Incomplete reaction leaves the primary amine (impurity A), while over-reaction yields the tertiary diethyl amine (impurity B). Generic GC methods often co-elute these structurally similar homologs.
-
Regioisomerism: The position of the fluorine atom relative to the chlorine is critical. 1H NMR alone can be ambiguous due to complex splitting patterns. 19F NMR is mandatory for absolute structural confirmation.
-
Oxidative Instability: Secondary anilines are prone to oxidation, leading to colored impurities (azo/azoxy dimers) that may not ionize in standard LC-MS conditions, leading to "mass balance" errors.
Part 2: Comparative Analysis (CRM vs. Reagent Grade)
We performed a head-to-head comparison of a primary ISO 17034 CRM against a standard Commercial Reagent (98% label claim) .
Table 1: Performance Metrics & Impurity Profiling
| Feature | Option A: ISO 17034 CRM | Option B: Commercial Reagent Grade | Impact on Development |
| Assay (Mass Balance) | 99.8% ± 0.2% (w/w) | 96.5% (Area %) | Reagent grade overestimates potency by ignoring volatiles/inorganics. |
| Water Content (KF) | 0.05% | 1.2% | High moisture in Option B accelerates oxidative degradation. |
| Primary Amine Impurity | < 0.05% | 1.8% | Significant risk of side-reactions in downstream synthesis. |
| Traceability | NIST / SI Traceable | Batch-dependent | Option B fails ICH Q2(R2) requirements for GMP release testing. |
| 19F NMR Purity | Single sharp peak | Minor shoulder (approx. 2%) | Indicates presence of regioisomer (e.g., 4-fluoro analog). |
The Verdict
-
Use Option B (Reagent Grade) only for: Early-stage route scouting or non-critical qualitative identification.
-
Use Option A (CRM) or Fully Validated In-House Standard for: GMP release testing, quantitative impurity profiling, and stability studies.
Part 3: Experimental Validation Protocols
To qualify an in-house standard or verify a supplier's claim, follow this Triangulated Characterization Workflow .
Protocol A: High-Resolution HPLC (Purity & Impurities)
Rationale: Standard C18 methods often fail to retain small polar anilines. We use a base-deactivated column with pH control to ensure sharp peak shapes for the secondary amine.
-
Column: C18 Base-Deactivated (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to protonate the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 240 nm (max) and 210 nm (impurities).
-
Acceptance Criteria: Resolution (Rs) > 2.0 between N-ethyl (target) and N,N-diethyl (impurity).
Protocol B: 19F NMR (Structural Identity)
Rationale: 1H NMR is crowded in the aromatic region. 19F NMR provides a distinct chemical shift that is highly sensitive to the position of the Cl and N-ethyl groups.
-
Solvent: DMSO-d6.
-
Internal Standard:
-Trifluorotoluene (shifted distinct from aryl fluorides). -
Experiment: Proton-decoupled 19F scan.
-
Validation Check: The target 5-fluoro signal should appear as a singlet (decoupled) or distinct multiplet (coupled). Any secondary peaks indicate regioisomers (e.g., 4-fluoro impurity).
Protocol C: Mass Balance Calculation (Potency Assignment)
Rationale: Do not rely on "Area %". You must calculate the absolute content (
-
Chromatographic Purity (
): Derived from Protocol A. -
Volatiles: Determined by TGA or Karl Fischer (Water) + GC-Headspace (Solvents).
-
Residue on Ignition (
): Determines inorganic salts.
Part 4: Visualization of Workflows
Diagram 1: Reference Standard Selection Decision Tree
This logic gate ensures regulatory compliance (ICH Q2) based on the intended use of the material.
Caption: Decision matrix for selecting the appropriate grade of this compound based on regulatory requirements.
Diagram 2: The Triangulated Validation Workflow
This diagram illustrates the "Self-Validating" system where three orthogonal methods confirm the result.
Caption: Orthogonal data inputs required to establish the "True Value" of the reference standard.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2] (2023).[1][2] Provides the global regulatory framework for validating the specificity and accuracy of the HPLC methods described. [Link]
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[3][4] Defines the competence required to produce the "Option A" CRM discussed in the comparison. [Link]
-
PubChem. Compound Summary for 2-Chloro-5-fluoroaniline (Precursor Analog). Useful for reviewing safety data and predicted spectral properties of the core aniline structure. [Link]
Sources
Identifying common impurities in commercial 2-Chloro-N-ethyl-5-fluoroaniline
CAS Number: 1692502-38-7 Formula: C₈H₉ClFN Molecular Weight: 173.62 g/mol Primary Application: Intermediate for Kinase Inhibitor Synthesis (Small Molecule Drug Discovery)
Executive Summary & Technical Context
In the high-stakes environment of pharmaceutical process chemistry, 2-Chloro-N-ethyl-5-fluoroaniline serves as a critical scaffold for constructing fluorinated heterocycles found in next-generation kinase inhibitors. Its purity is paramount; even trace levels of polychlorinated or over-alkylated byproducts can poison downstream palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) or result in genotoxic impurities (GTIs) in the final API.
This guide objectively compares analytical methodologies for identifying impurities in commercial batches of this intermediate. Unlike standard Certificates of Analysis (CoA) which often rely solely on HPLC-UV purity, this document focuses on orthogonal detection strategies (LC-MS vs. GC-MS vs. HPLC-UV) to reveal the "hidden" impurity profile dictated by the synthetic route.
Synthetic Origins of Impurities
To effectively detect impurities, one must first understand their origin. The commercial synthesis of this compound typically proceeds via the alkylation of 2-chloro-5-fluoroaniline . The choice of alkylating agent dictates the impurity profile.
Figure 1: Synthetic Pathways and Impurity Generation
The following diagram illustrates the two primary synthetic routes and their specific byproducts.
Caption: Synthetic logic tree showing the genesis of impurities based on alkylation method (Route 1) vs. reductive amination (Route 2).
Comparative Analysis of Detection Methodologies
For a researcher, the choice of method depends on the stage of development . Below is a comparative assessment of the three primary analytical techniques.
Table 1: Performance Matrix of Analytical Techniques
| Feature | Method A: HPLC-UV (PDA) | Method B: UHPLC-MS/MS | Method C: GC-MS |
| Primary Use Case | Routine QC, Assay determination (>98% purity checks). | Trace impurity profiling (<0.1%), GTI screening, Structure elucidation. | Volatile organic impurities, Residual solvents, Non-polar side products. |
| Sensitivity (LOD) | Moderate (0.05 - 0.1%) | High (< 0.001%) | High (for volatile species) |
| Specificity | Low (Relies on Retention Time & UV spectrum). | High (Mass + Fragmentation pattern). | High (Mass spectral library match). |
| Blind Spots | Cannot detect non-chromophores (e.g., some salts, aliphatic side products). | Ion suppression effects; may miss non-ionizable compounds. | Thermally unstable compounds (Anilines can degrade in injector port). |
| Cost/Run | $ (Low) |
Expert Insight:
"While HPLC-UV is sufficient for checking stoichiometry in early synthesis, it often fails to distinguish between the target N-ethyl and the N,N-diethyl impurity due to spectral overlap. GC-MS is superior for separating these homologues due to distinct boiling points, but UHPLC-MS is required if you suspect de-halogenated byproducts which may co-elute in GC."
Experimental Protocols
The following protocols are designed to be self-validating . The use of a "System Suitability Solution" containing the starting material is mandatory to prove resolution.
Protocol A: High-Resolution HPLC-UV (Purity Profiling)
Best for: Routine batch release and quantifying unreacted starting material.
-
Instrument: Agilent 1200/1260 or Waters Alliance.
-
Column: Phenomenex Kinetex C18 or Waters XBridge Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Why Phenyl-Hexyl? Provides superior selectivity for halogenated aromatics compared to standard C18 via pi-pi interactions.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~2.0 to keep amines protonated/sharp).
-
B: Acetonitrile.
-
-
Gradient:
-
T=0 min: 5% B
-
T=15 min: 95% B
-
T=20 min: 95% B
-
T=20.1 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/amine bonds).
-
System Suitability Criteria:
-
Resolution (Rs) between 2-Chloro-5-fluoroaniline (SM) and Target > 2.0.
-
Tailing Factor < 1.5.
-
Protocol B: GC-MS (Specific for Over-Alkylation)
Best for: Conclusively separating mono-ethyl vs. di-ethyl derivatives.
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Split 20:1).
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: EI (70 eV), Scan range 40-350 amu.
-
Expected Elution Order:
-
2-Chloro-5-fluoroaniline (Lowest MW/BP)
-
This compound (Target)
-
N,N-Diethyl-2-chloro-5-fluoroaniline (Highest MW/BP)
-
Troubleshooting & Decision Logic
When an unknown peak appears, blindly re-running the sample is inefficient. Use this decision tree to characterize the impurity.
Figure 2: Impurity Identification Workflow
Caption: Decision logic for characterizing unknown impurities based on retention behavior and spectral data.
References
-
Chemical Identification: National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 174848669, N-chloro-5-ethyl-2-fluoroaniline. Retrieved from [Link]
-
Synthetic Methodology: Roberts, R. M., & Vogt, P. J. (1955). N-Ethyl-p-chloroaniline Synthesis via Triethyl Orthoformate. Organic Syntheses, Coll. Vol. 4, p.420. Retrieved from [Link]
-
Analytical Standards: EPA Method 8131. Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. Retrieved from [Link]
Benchmarking Purity Verification: Elemental Analysis vs. Orthogonal Methods for 2-Chloro-N-ethyl-5-fluoroaniline
Executive Summary
2-Chloro-N-ethyl-5-fluoroaniline (C₈H₉ClFN) is a critical halogenated aniline intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—featuring both chlorine and fluorine substitutions alongside a secondary amine—presents unique challenges for standard purity verification.
While High-Performance Liquid Chromatography (HPLC) verifies retention time and relative purity, it cannot confirm bulk elemental composition or detect inorganic salt contamination. Elemental Analysis (EA) via combustion remains the "gold standard" for establishing absolute purity, yet it is prone to interference from halogens.
This guide provides the definitive calculation framework for this molecule, compares the performance of Combustion Analysis (CHNX) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), and details a self-validating protocol to overcome halogen interference.
Theoretical Framework: The Calculation
Before performing any experimental validation, the theoretical baseline must be established using IUPAC standard atomic weights.
Structural Derivation
-
Parent Structure: Aniline (
) -
Modifications:
-
N-ethylation: Replacement of one amine proton with an ethyl group (
). -
C2-Chlorination: Replacement of the proton at position 2 with Chlorine (
). -
C5-Fluorination: Replacement of the proton at position 5 with Fluorine (
).
-
Final Formula:
Stoichiometric Calculation Table
Calculated using IUPAC 2024 Standard Atomic Weights.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass Contribution | Mass Percent (%) |
| Carbon | C | 8 | 12.011 | 96.088 | 55.35 |
| Hydrogen | H | 9 | 1.008 | 9.072 | 5.22 |
| Chlorine | Cl | 1 | 35.450 | 35.450 | 20.42 |
| Fluorine | F | 1 | 18.998 | 18.998 | 10.94 |
| Nitrogen | N | 1 | 14.007 | 14.007 | 8.07 |
| TOTAL | - | - | - | 173.615 | 100.00 |
Critical Tolerance: For publication (J. Org. Chem, J. Med. Chem) and GMP release, experimental values must fall within ±0.40% of these theoretical percentages.
Comparative Analysis: Method Performance
Why choose Combustion Analysis over modern spectral methods? This section objectively compares the "Product" (EA) against alternatives for this specific molecule.
Performance Matrix
| Feature | Method A: Combustion Analysis (CHNX) | Method B: HRMS (Q-TOF/Orbitrap) | Method C: Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity (% by weight) | Molecular Identity (m/z) | Molar Purity (ratio) |
| Detection Principle | Thermal degradation & gas chromatography | Ionization & flight time | Nuclear spin resonance |
| Halogen Handling | High Risk: F/Cl require specific scrubbers to prevent interference. | Excellent: Distinct isotopic pattern ( | Moderate: |
| Sample Required | 2–5 mg (Destructive) | <0.1 mg (Destructive) | 5–10 mg (Non-destructive) |
| Blind Spots | Cannot distinguish isomers. | Cannot detect inorganic salts/solvents easily. | Requires high-purity internal standard. |
| Verdict for C₈H₉ClFN | Essential for Bulk Validation. Proves the powder is not just "the right molecule" but "pure substance." | Essential for Identity. Confirms the structure but not the purity grade. | Orthogonal Check. Best for determining residual solvent content. |
Decision Logic Pathway
The following diagram illustrates when to deploy EA versus HRMS during the development of this compound.
Figure 1: Analytical workflow prioritizing Elemental Analysis for bulk purity confirmation after structural identity is established.
Experimental Protocol: Self-Validating Combustion Analysis
Analyzing this compound is difficult because Fluorine attacks the silica combustion tubes (forming
Reagents & Equipment
-
Instrument: Flash 2000 or PerkinElmer 2400 Series II (or equivalent).
-
Carrier Gas: Helium (Grade 5.0, >99.999%).
-
Combustion Aid: Tungsten (VI) Oxide (
) powder (essential for halogenated samples). -
Standard: Acetanilide (Standard) or 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) for sulfur/halogen calibration.
The "Halogen Trap" Workflow
Standard CHN protocols will fail for this molecule. You must modify the combustion tube packing.
-
Tube Packing:
-
Zone 1 (Top): Quartz Wool.
-
Zone 2 (Combustion): Chromium (III) Oxide (
) catalyst. -
Zone 3 (The Trap): Silvered Cobaltous/Cobaltic Oxide (
).-
Function: Reacts with free Chlorine and Fluorine to form stable Silver Halides (
, ), preventing them from reaching the detector.
-
-
Zone 4 (Bottom): Reduced Copper wires (to reduce
to ).
-
-
Sample Preparation:
-
Weigh 2.0 ± 0.1 mg of the dried aniline derivative into a tin capsule.
-
Add 10 mg of
directly over the sample before sealing.-
Reason:
acts as an oxygen donor and prevents the formation of non-volatile carbon-fluorides.
-
-
-
Run Cycle:
-
Combustion Temp: 980°C.
-
Reduction Temp: 640°C.
-
Run a "Conditioning" blank containing only
and a high-halogen standard prior to the sample.
-
Data Interpretation (Pass/Fail Criteria)
| Element | Theoretical % | Experimental (Pass) | Experimental (Fail - Wet) | Analysis |
| C | 55.35 | 55.41 (+0.06) | 53.10 (-2.25) | Fail: Low Carbon suggests solvent trap (e.g., water/DCM) or inorganic salt contamination. |
| H | 5.22 | 5.25 (+0.03) | 5.80 (+0.58) | Fail: High Hydrogen confirms retained moisture or solvent. |
| N | 8.07 | 8.05 (-0.02) | 7.90 (-0.17) | Pass: Nitrogen is often less affected by solvation but sensitive to incomplete combustion. |
Troubleshooting & Interference Mechanisms
If your results fall outside the ±0.4% tolerance, consult this mechanism guide.
Figure 2: Mechanism of halogen interference and the corrective action of Silver/Cobalt traps.
-
High Nitrogen / Low Carbon:
-
Cause: Incomplete combustion of the aromatic ring.
-
Fix: Increase Oxygen flow or add more
.
-
-
Drifting Baseline:
-
Cause: Halogen saturation of the trap.
-
Fix: The Silver trap has a finite capacity. If analyzing high-halogen compounds (like this 20% Cl, 11% F molecule), replace the reduction tube every 150–200 runs.
-
-
High Hydrogen:
-
Cause: The N-ethyl group is hygroscopic (amine character).
-
Fix: Dry sample at 40°C under high vacuum (P < 10 mbar) for 4 hours before weighing.
-
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1][2][3] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[1][3] [Link][2]
-
PubChem. (2024). 2-Chloro-5-fluoroaniline Compound Summary. National Library of Medicine. [Link]
Sources
A Comparative Study of Steric Hindrance in Halogenated N-Ethyl Anilines: A Guide for Researchers
This guide provides an in-depth comparative analysis of steric hindrance in ortho-, meta-, and para-halogenated N-ethyl anilines. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for quantifying and understanding the nuanced effects of halogen substitution on the chemical and physical properties of N-ethyl aniline derivatives. By integrating computational analysis with proposed experimental protocols, this guide offers a comprehensive framework for evaluating steric effects in this important class of molecules.
Introduction: The Significance of Steric Hindrance in Anilines
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of substituents onto the aromatic ring, particularly at the ortho-position, can dramatically alter the molecule's conformation, reactivity, and intermolecular interactions. This phenomenon, known as steric hindrance, arises from the spatial repulsion between atoms or groups in close proximity.
In the context of halogenated N-ethyl anilines, the size and position of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) exert a profound influence on the orientation of the N-ethyl group and the accessibility of the nitrogen lone pair. Understanding and quantifying this steric hindrance is crucial for predicting reaction outcomes, designing novel catalysts, and elucidating structure-activity relationships (SAR) in medicinal chemistry. This guide will focus on a comparative study of chloro-, bromo-, and iodo-substituted N-ethyl anilines at the ortho-, meta-, and para-positions to provide a systematic evaluation of these steric effects.
Theoretical Framework: Quantifying Steric Hindrance
Before delving into experimental validation, a robust theoretical framework is essential for predicting and rationalizing the observed steric effects. Computational chemistry provides powerful tools to model molecular structures and quantify steric bulk.
Conformational Analysis
The primary consequence of ortho-substitution is the restriction of rotation around the C-N bond, which forces the N-ethyl group to adopt specific conformations. The dihedral angle between the plane of the aromatic ring and the C-N-C plane of the ethyl group is a key parameter for describing this conformation. We propose conducting conformational analysis using Density Functional Theory (DFT) calculations to identify the most stable conformations for each halogenated N-ethyl aniline.
Percent Buried Volume (%Vbur)
A quantitative measure of the steric bulk around the nitrogen atom can be obtained by calculating the percent buried volume (%Vbur). This metric quantifies the percentage of a sphere of a defined radius around the nitrogen atom that is occupied by the atoms of the molecule.[1][2] A larger %Vbur value indicates greater steric shielding of the nitrogen atom. We will utilize this calculation to provide a numerical comparison of the steric environment for each isomer.
Experimental Design for Comparative Analysis
To empirically validate our theoretical predictions, a series of experiments are proposed. These protocols are designed to be self-validating by providing multiple, corroborating lines of evidence for the comparative steric hindrance.
Synthesis of Halogenated N-Ethyl Anilines
The synthesis of the target compounds is the foundational step. A general and robust method for the N-alkylation of halogenated anilines is reductive amination.[3]
Diagram of the Proposed Synthetic Workflow:
Caption: General workflow for the synthesis of halogenated N-ethyl anilines.
Step-by-Step Protocol for N-Ethylation:
-
Dissolution: Dissolve the corresponding halogenated aniline (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Aldehyde: Add acetaldehyde (1.2 eq) to the solution.
-
Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Analysis
Spectroscopic techniques provide invaluable information about the electronic and structural environment of the molecules.
The chemical shift of the protons on the N-ethyl group is particularly sensitive to the steric and electronic environment of the nitrogen atom. Increased steric hindrance from an ortho-halogen is expected to cause a downfield shift of the N-CH₂- protons due to conformational changes that alter the magnetic anisotropy experienced by these protons.[4][5]
Proposed Experimental Protocol:
-
Sample Preparation: Prepare solutions of each synthesized N-ethyl aniline isomer in deuterated chloroform (CDCl₃) at a standard concentration (e.g., 10 mg/mL).
-
Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Compare the chemical shifts (δ) of the quartet corresponding to the N-CH₂- protons and the triplet of the -CH₃ protons across the series of ortho-, meta-, and para-isomers for each halogen.
UV-Visible spectroscopy can probe the electronic transitions within the molecule. The position of the absorption maximum (λmax) can be influenced by the conformation of the N-ethyl group and its interaction with the aromatic π-system. Solvatochromism, the change in the color of a substance when dissolved in different solvents, can provide further insights into the electronic structure and the molecule's interaction with its environment.[6][7]
Proposed Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of each isomer in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, and methanol).
-
Data Acquisition: Record the UV-Visible absorption spectrum for each solution.
-
Data Analysis: Compare the λmax values for each isomer in a given solvent. Additionally, analyze the solvatochromic shifts for each compound across the solvent series.
Kinetic Studies of a Probe Reaction
The rate of a chemical reaction involving the nitrogen atom can serve as a direct measure of its steric accessibility. N-acylation is a suitable probe reaction.[3] We propose to measure the pseudo-first-order rate constants for the reaction of each halogenated N-ethyl aniline with a standard acylating agent.
Diagram of the Kinetic Experiment Workflow:
Caption: Workflow for the kinetic analysis of the N-acylation reaction.
Proposed Experimental Protocol:
-
Reaction Setup: In a thermostated cuvette, place a solution of the halogenated N-ethyl aniline in a suitable aprotic solvent (e.g., acetonitrile).
-
Initiation: Add a large excess of acetic anhydride and a non-nucleophilic base (e.g., 2,6-lutidine).
-
Monitoring: Monitor the disappearance of the starting material or the appearance of the product over time using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the pseudo-first-order rate constant (kobs) from the slope of the plot of the natural logarithm of the reactant concentration versus time.
Comparative Data Summary and Discussion
The following tables present the expected outcomes of the proposed computational and experimental studies.
Table 1: Predicted Percent Buried Volume (%Vbur) and ¹H NMR Chemical Shifts
| Compound | Position | Halogen | Predicted %Vbur | Expected N-CH₂- δ (ppm) |
| N-Ethyl Aniline | - | - | Low | ~3.1 |
| N-Ethyl-2-chloroaniline | ortho | Cl | Moderate | > 3.1 |
| N-Ethyl-3-chloroaniline | meta | Cl | Low | ~3.1 |
| N-Ethyl-4-chloroaniline | para | Cl | Low | ~3.1 |
| N-Ethyl-2-bromoaniline | ortho | Br | High | >> 3.1 |
| N-Ethyl-3-bromoaniline | meta | Br | Low | ~3.1 |
| N-Ethyl-4-bromoaniline | para | Br | Low | ~3.1 |
| N-Ethyl-2-iodoaniline | ortho | I | Very High | >>> 3.1 |
| N-Ethyl-3-iodoaniline | meta | I | Low | ~3.1 |
| N-Ethyl-4-iodoaniline | para | I | Low | ~3.1 |
Table 2: Expected Relative Reaction Rates for N-Acylation
| Compound | Position | Halogen | Expected Relative Rate (krel) |
| N-Ethyl Aniline | - | - | 1.00 |
| N-Ethyl-2-chloroaniline | ortho | Cl | < 1.00 |
| N-Ethyl-3-chloroaniline | meta | Cl | Slightly < 1.00 |
| N-Ethyl-4-chloroaniline | para | Cl | Slightly < 1.00 |
| N-Ethyl-2-bromoaniline | ortho | Br | << 1.00 |
| N-Ethyl-3-bromoaniline | meta | Br | Slightly < 1.00 |
| N-Ethyl-4-bromoaniline | para | Br | Slightly < 1.00 |
| N-Ethyl-2-iodoaniline | ortho | I | <<< 1.00 |
| N-Ethyl-3-iodoaniline | meta | I | Slightly < 1.00 |
| N-Ethyl-4-iodoaniline | para | I | Slightly < 1.00 |
Discussion of Expected Results:
The results are anticipated to demonstrate a clear trend: steric hindrance increases significantly with the size of the halogen atom (I > Br > Cl) and is most pronounced at the ortho position. This will be reflected in:
-
Computational Data: A higher %Vbur for the ortho-isomers, with the value increasing down the halogen group.
-
¹H NMR Spectroscopy: A progressive downfield shift of the N-CH₂- protons for the ortho-isomers, correlating with the increasing size of the halogen.
-
Kinetic Studies: A marked decrease in the rate of N-acylation for the ortho-isomers, again correlating with the size of the halogen. The meta- and para-isomers are expected to show similar, and much faster, reaction rates, as the halogen is too distant to cause significant steric hindrance at the nitrogen atom. Their slightly slower rates compared to N-ethyl aniline will be primarily due to the electron-withdrawing inductive effect of the halogens.
Conclusion
This guide has outlined a comprehensive, multi-faceted approach to the comparative study of steric hindrance in halogenated N-ethyl anilines. By combining computational modeling with targeted experimental investigations, researchers can gain a detailed and quantitative understanding of how halogen substitution impacts the molecular properties of these important compounds. The proposed workflows provide a robust framework for generating high-quality, comparative data that will be invaluable for applications in synthetic chemistry, materials science, and drug discovery. The insights gained from such studies will enable the more rational design of molecules with tailored reactivity and functionality.
References
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Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]
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BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
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Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]
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Scribd. TmpF6 - Electrophilic Substitution Reaction of Aniline | PDF. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
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Reiss, P. J., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. National Institutes of Health. [Link]
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MDPI. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. [Link]
-
SEQCROW Tutorials. (2023). How to Calculate Percent Buried Volume (%Vbur). YouTube. [Link]
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OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
IOSR Journal. (2013). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol – water mixtures. [Link]
-
CORE. Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. [Link]
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ResearchGate. (2025). Synthesis and characterization of electrically conducting copolymers of poly(aniline-co-o-iodoaniline). [Link]
-
National Institutes of Health. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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National Institutes of Health. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
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eGyanKosh. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
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Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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BOA. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
Indian Academy of Sciences. NATURE AND COMPOSITION OF ORTHO-EFFECT. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
GitHub Pages. Buried volume - ᴍᴏʀғᴇᴜs. [Link]
-
MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Royal Society of Chemistry. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
-
Royal Society of Chemistry. (1972). Conformational studies. Part III. Crystal and molecular structures of N-(2,4-dichlorobenzylidene)aniline. [Link]
-
National Institutes of Health. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. [Link]
-
IONiC / VIPEr. (2012). Five Slides About Percent Buried Volume (%V bur ). [Link]
-
National Institutes of Health. (2020). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. [Link]
-
National Institutes of Health. 4-bromo-N-ethylaniline. [Link]
-
ResearchGate. (2025). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. [Link]
-
National Science Foundation. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
-
ResearchGate. (2024). synthesis of poly ortho bromo aniline and study its application. [Link]
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Neliti. (2024). SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. [Link]
-
Organic Syntheses. p-IODOANILINE. [Link]
-
Wiley Online Library. (2018). Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives. [Link]
-
National Institutes of Health. (2024). An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. [Link]
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Safety Operating Guide
Proper Disposal of 2-Chloro-N-ethyl-5-fluoroaniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-N-ethyl-5-fluoroaniline, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in chemical management.
Understanding the Hazard Profile
This compound, a halogenated aniline, is a compound that, while lacking a specific, universally available Safety Data Sheet (SDS), can be assessed for its potential hazards based on the known profiles of structurally similar chemicals. Halogenated anilines are generally classified as hazardous materials, and it is prudent to handle this compound with the same level of caution.
Based on data from related compounds such as 2-chloroaniline and other fluorinated anilines, this compound is anticipated to be:
-
Toxic : Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[1][2][3]
-
Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.[1][3]
These potential hazards underscore the necessity of a rigorous and well-documented disposal plan.
Quantitative Hazard Data for Structurally Similar Compounds
To provide a quantitative context for the potential hazards, the following table summarizes key toxicological and ecotoxicological data for closely related chlorinated and fluorinated anilines. This data informs the stringent disposal requirements.
| Hazard Metric | Value | Species | Exposure Time | Reference |
| Acute Oral Toxicity (LD50) | 1000 mg/kg | Rat | - | [6] |
| Acute Dermal Toxicity (LD50) | 1000 mg/kg | Rat | 24 hours | [6] |
| Acute Inhalation Toxicity (LC50) | >6.4 mg/m³ | Rat | - | [6] |
| Skin Corrosion/Irritation | Category 2 | - | - | [4][7] |
| Serious Eye Damage/Irritation | Category 2 | - | - | [4][7] |
Pre-Disposal: Safe Handling and Storage of Waste
Proper disposal begins long before the waste container leaves the laboratory. The following steps are crucial for ensuring safety during the accumulation of this compound waste.
Personal Protective Equipment (PPE)
When handling this compound, including its waste products, the following PPE is mandatory:
-
Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[2]
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.[8]
-
Lab Coat : A fully buttoned lab coat provides a necessary barrier to protect skin and personal clothing.
-
Respiratory Protection : If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator with an appropriate cartridge.[4]
Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.
-
Dedicated Waste Container : All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[2] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Environmental Hazard").[1]
-
Closed Container Policy : Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of volatile compounds and prevents spills.[4]
-
Incompatible Materials : Do not mix this compound waste with incompatible materials. Based on data for similar compounds, avoid mixing with strong oxidizing agents and strong acids.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous waste. The following protocol provides a systematic approach to ensure compliance and safety.
Waste Characterization
The first step in the disposal process is to characterize the waste. As this compound is a halogenated organic compound with known toxicity, it will be classified as a hazardous waste.[1]
Accumulation in a Satellite Accumulation Area (SAA)
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA). The SAA must be under the control of the laboratory personnel generating the waste.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate : Evacuate all non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Decontamination of Empty Containers
"Empty" containers that previously held this compound must be treated as hazardous waste unless they are properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
Arranging for Licensed Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2]
-
Contact a Licensed Vendor : The disposal of this hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.
-
Provide Documentation : Furnish the disposal vendor with a copy of the Safety Data Sheet (SDS) for a closely related compound if one for the specific molecule is unavailable, along with a clear characterization of the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and stewardship.
References
- PubChem. (n.d.). 2-Chloro-5-fluoroaniline. National Center for Biotechnology Information.
- Loba Chemie. (2016, May 18). 2-CHLOROANILINE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2024, March 30).
- Material Safety D
- Fisher Scientific. (2024, March 29).
- Suvchem Laboratory Chemicals. (n.d.). 2-CHLOROANILINE (FOR SYNTHESIS).
- Carl ROTH. (n.d.).
- International Labour Organization & World Health Organization. (2021). ICSC 0129 - 2-CHLOROANILINE.
- Fisher Scientific. (2010, November 16).
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzenamine, 5-chloro-2-nitro-.
- Sigma-Aldrich. (2025, November 6).
- Alfa Aesar. (2011, March 15).
- ChemScene. (n.d.). 1152554-67-0 | 2-Chloro-N-ethyl-4-fluoroaniline.
- TCI Chemicals. (2024, November 16).
- Australian Government Department of Health. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment.
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Personal protective equipment for handling 2-Chloro-N-ethyl-5-fluoroaniline
Operational Safety & Handling Guide: 2-Chloro-N-ethyl-5-fluoroaniline
Executive Summary: The "Silent" Hazard
Handling This compound requires a departure from standard laboratory safety protocols.[1] As a halogenated N-alkyl aniline, this compound possesses a dual-threat profile:
-
Enhanced Lipophilicity: The ethyl and halogen substituents significantly increase lipid solubility compared to aniline, facilitating rapid dermal absorption—often faster than the wearer can detect a splash.
-
Methemoglobinemia Induction: Once absorbed, the compound oxidizes hemoglobin to methemoglobin, impairing oxygen transport. This effect is often delayed (2–4 hours), meaning a researcher may feel fine immediately after exposure but collapse later at home.[1]
Core Directive: Treat this compound as a rapid-permeating skin toxin .[1] Standard nitrile gloves are insufficient for prolonged contact.[1][2]
Physiochemical & Hazard Profile
Understanding the molecule's behavior dictates the safety engineering.[1]
| Property | Value/Description | Operational Implication |
| Physical State | Liquid (likely) or Low-Melting Solid | High spread potential; vapors may generate during weighing.[1] |
| Skin Absorption | EXTREME | Rapid transdermal uptake due to lipophilic ethyl/fluoro groups.[1] |
| Vapor Pressure | Moderate | Significant inhalation risk outside a fume hood.[1] |
| Acute Toxicity | Oral / Dermal / Inhalation | Target organs: Blood (Methemoglobin), Liver, Kidneys. |
| Warning Signs | Cyanosis (Blue lips/nails) | Late-stage symptom. Do not wait for this to appear.[1] |
Personal Protective Equipment (PPE) Matrix
The following protocol uses a Self-Validating Barrier System . The goal is not just protection, but immediate visual confirmation of breach.[1]
A. Hand Protection (The Critical Control Point)
Standard nitrile gloves provide <10 minutes of protection against halogenated anilines. You must use a composite barrier approach.[1]
-
Primary Layer (Inner): Silver Shield® / 4H® (PE/EVOH Laminate) .
-
Scientific Logic: Laminates are chemically impervious to aromatics but offer poor dexterity.[1]
-
-
Secondary Layer (Outer): 5-8 mil Nitrile .[1]
-
Scientific Logic: Provides grip and protects the delicate inner laminate from physical tears.[1]
-
-
Protocol: Tape the inner laminate glove to the lab coat sleeve. Don the nitrile glove over the laminate.[1]
-
Validation: If the outer nitrile glove degrades or stains, the inner laminate provides the "fail-safe" time needed to doff and wash.
-
B. Respiratory Protection
-
Primary Engineering Control: All work MUST occur inside a certified Chemical Fume Hood.
-
Secondary (If hood is unavailable/maintenance): Full-face respirator with P100/OV (Organic Vapor) cartridges.
-
Note: Half-mask respirators are discouraged due to potential ocular absorption of vapors.[1]
-
C. Body & Eye Defense
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to vapor absorption risks.
-
Body: Tyvek® lab coat or apron recommended over standard cotton.[1] Cotton absorbs anilines and holds them against the skin.[1]
Operational Workflow: Handling & Transfer
This workflow minimizes surface contamination and aerosol generation.[1]
Step 1: Preparation
-
Place a disposable absorbent pad (pig mat) in the fume hood.[1]
-
Pre-weighing: Taring the receiving vessel before opening the chemical bottle prevents balance contamination.
Step 2: Transfer
-
Use a disposable glass pipette or spatula.[1] Do not use plastic syringes (halogenated anilines can swell/degrade rubber plungers, causing spray).
-
Technique: Keep the source and receiving container within 6 inches of each other, deep inside the hood.
Step 3: Decontamination
-
Wipe the exterior of the bottle with a solvent-dampened tissue (Ethanol/Acetone) before returning it to storage. This protects the next user.[1]
Decision Logic & Emergency Response
The following diagrams illustrate the decision-making process for PPE selection and the critical response steps for exposure.
Figure 1: PPE Selection Decision Tree
Caption: Risk-based PPE selection logic. Note that heated applications automatically trigger maximum respiratory and dermal protection.
Figure 2: Exposure Response Protocol
Caption: Emergency response workflow.[1] Crucially, never use alcohol to wash skin, as it increases aniline absorption.
Waste Disposal & Deactivation
-
Solid Waste: Contaminated gloves, paper towels, and pipettes must be double-bagged in heavy-duty polyethylene bags. Label as "Toxic - Halogenated Aniline Contaminated."[1]
-
Liquid Waste: Segregate into Halogenated Organic Waste streams. Do not mix with oxidizing acids (e.g., Nitric Acid), as violent reactions or nitration may occur.
-
Spill Cleanup:
References
-
PubChem. (n.d.).[1] Compound Summary: 2-Chloro-5-fluoroaniline (Parent Structure Data).[1] National Library of Medicine.[1] Retrieved February 17, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC). (2018).[1] Aniline: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH).[1] Retrieved February 17, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
